Product packaging for 4-Amino-2-phenylbutanoic acid(Cat. No.:CAS No. 13080-10-9)

4-Amino-2-phenylbutanoic acid

Cat. No.: B085274
CAS No.: 13080-10-9
M. Wt: 179.22 g/mol
InChI Key: YBRIOADNXHWOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-2-phenylbutanoic acid (CAS 13080-10-9) is a phenyl-substituted gamma-aminobutyric acid (GABA) derivative of interest in neuroscience and pharmacology research. With a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol, this compound is a structural analog of phenibut (β-phenyl-γ-aminobutyric acid) and other neuroactive GABAergics . The primary research applications for this compound are investigations into the structure-activity relationships of GABAergic systems and the exploration of novel pharmacological tools. Research on related phenyl-GABA compounds has shown activity at GABA receptors and voltage-gated calcium channels, suggesting potential mechanisms of action for this analog that may include modulation of inhibitory neurotransmission and neuronal excitability . This product is supplied for research purposes only. It is strictly for use in a controlled laboratory setting by qualified professionals. This compound is not intended for diagnostic, therapeutic, or any human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B085274 4-Amino-2-phenylbutanoic acid CAS No. 13080-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRIOADNXHWOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66859-48-1 (hydrochloride)
Record name alpha-Phenyl-gamma-aminobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20926915
Record name 4-Amino-2-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13080-10-9
Record name alpha-Phenyl-gamma-aminobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanism of action of 4-Amino-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-3-phenylbutanoic Acid

Executive Summary

4-Amino-3-phenylbutanoic acid, widely known as phenibut, is a neuropsychotropic drug with a multifaceted mechanism of action that underpins its anxiolytic, nootropic, and sedative properties.[1][2] Developed in the Soviet Union in the 1960s, its unique chemical structure, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with a crucial phenyl ring modification, allows it to readily cross the blood-brain barrier.[3][4] This guide provides a comprehensive technical overview of its core molecular interactions. The primary mechanisms of action are twofold: direct agonism at the GABA-B receptor and blockade of α2δ subunit-containing voltage-dependent calcium channels (VDCCs).[3][5][6] While its action as a GABA-B agonist is central to its inhibitory effects on the central nervous system, its role as a gabapentinoid contributes significantly to its overall pharmacological profile.[3][4] This document will dissect these mechanisms, present the experimental evidence supporting them, and offer detailed protocols for their investigation.

Chemical Identity and Stereochemistry: A Foundational Overview

Clarification of Nomenclature

The compound of interest for its significant pharmacological activity is 4-amino-3-phenylbutanoic acid (CAS: 1078-21-3), commonly referred to as phenibut or β-phenyl-γ-aminobutyric acid.[7][8] It is important to distinguish this from its isomer, 4-amino-2-phenylbutanoic acid (CAS: 13080-10-9), for which there is a notable lack of extensive pharmacological data.[9][10] This guide will focus exclusively on the well-researched 3-phenyl isomer, phenibut.

The addition of a phenyl group to the GABA backbone is a critical structural feature that enhances its lipophilicity, enabling it to cross the blood-brain barrier, a feat that GABA itself cannot effectively accomplish.[3][11]

The Critical Role of Stereoisomerism

Phenibut is a chiral molecule and is typically synthesized and administered as a racemic mixture of its two enantiomers: (R)-phenibut and (S)-phenibut. The pharmacological activity is not equally distributed between these isomers. The (R)-enantiomer is the primary active component responsible for the GABAergic effects, exhibiting over 100-fold higher affinity for the GABA-B receptor than the (S)-enantiomer.[3] Conversely, both enantiomers display comparable affinity for the α2δ subunit of VDCCs.[5] This stereoselectivity is fundamental to understanding the compound's dose-dependent effects.

Part I: Primary Mechanism of Action: GABAergic System Modulation

The principal mechanism underlying phenibut's sedative and anxiolytic effects is its action as a direct agonist on the GABA-B receptor.[1][2][3]

GABA-B Receptor Agonism

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system. As a full agonist, (R)-phenibut binds to and activates these receptors, initiating a downstream signaling cascade.[3] This activation leads to:

  • Inhibition of adenylyl cyclase , which reduces intracellular cyclic AMP (cAMP) levels.

  • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels , leading to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decreased likelihood of action potential firing.

  • Inhibition of voltage-dependent calcium channels (VDCCs) at the presynaptic terminal, which suppresses the influx of calcium and subsequently reduces the release of neurotransmitters.

The overall effect is a dampening of neuronal excitability.[6] The psychopharmacological activity of phenibut is often compared to that of baclofen (a p-chloro-derivative), though phenibut has a significantly lower binding affinity for the GABA-B receptor.[1][3]

GABA_B_Signaling phenibut R-Phenibut gabab_r GABA-B Receptor phenibut->gabab_r Binds & Activates g_protein Gi/o Protein gabab_r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits girk GIRK Channel (K+) g_protein->girk Activates ca_channel Presynaptic VDCC (Ca2+) g_protein->ca_channel Inhibits (βγ subunit) camp ↓ cAMP ac->camp k_efflux K+ Efflux (Hyperpolarization) girk->k_efflux ca_influx ↓ Ca2+ Influx ca_channel->ca_influx neurotransmitter ↓ Neurotransmitter Release ca_influx->neurotransmitter CCI_Workflow start Animal Acclimation surgery CCI Surgery (Sciatic Nerve Ligation) start->surgery recovery Post-Op Recovery (7-10 Days) surgery->recovery baseline Baseline Behavioral Testing (von Frey / Plantar Test) recovery->baseline drug_admin Drug Administration (Phenibut or Vehicle) baseline->drug_admin post_testing Post-Treatment Testing (Multiple Time Points) drug_admin->post_testing analysis Data Analysis (Compare Thresholds/Latencies) post_testing->analysis end Determine Anti-Nociceptive Efficacy analysis->end Integrated_Mechanism cluster_neuron Neuron gabab_r GABA-B Receptor outcome1 ↓ Neuronal Excitability (Hyperpolarization) gabab_r->outcome1 outcome2 ↓ Neurotransmitter Release gabab_r->outcome2 vdcc α2δ VDCC Subunit vdcc->outcome2 dopamine Dopamine System (Putative) outcome3 ↑ Dopamine Levels dopamine->outcome3 phenibut Phenibut phenibut->gabab_r Agonist (R>>S) phenibut->vdcc Antagonist (R≈S) phenibut->dopamine

References

A Technical Guide to 4-Amino-3-phenylbutanoic Acid: A GABA Analogue with Complex CNS Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth examination of 4-amino-3-phenylbutanoic acid, commonly known as phenibut, a neuropsychotropic agent and a close structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Developed in the 1960s, phenibut's unique pharmacological profile is characterized by its ability to cross the blood-brain barrier, a feat GABA itself cannot achieve. This allows it to directly modulate the central nervous system. The primary mechanism of action is agonism at the metabotropic GABA_B receptor, with secondary activity at α2δ subunit-containing voltage-dependent calcium channels. This document will dissect the chemical properties of phenibut, elucidate its pharmacodynamic relationship with the GABAergic system, provide detailed experimental protocols for its characterization, and discuss its therapeutic applications and research significance. This guide is intended for researchers, neuropharmacologists, and professionals in drug development seeking a comprehensive understanding of this compound.

The GABAergic System: The Brain's Primary Inhibitory Network

The γ-aminobutyric acid (GABA) system is the principal inhibitory network in the mature mammalian central nervous system (CNS), crucial for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Disruptions in this balance are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[3] GABA exerts its effects by binding to two major classes of receptors: GABA_A and GABA_B.[4][5]

  • GABA_A Receptors: These are ionotropic receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻).[4][6] Upon GABA binding, the channel opens, leading to an influx of Cl⁻ that hyperpolarizes the neuron, making it less likely to fire an action potential.[4][7] This action is responsible for rapid, phasic inhibition.[8]

  • GABA_B Receptors: These are metabotropic, G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[4][5] Structurally, they are heterodimers composed of GABA_B1 and GABA_B2 subunits.[9] Activation of GABA_B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels (activation of K⁺ channels and inhibition of Ca²⁺ channels) via the dissociated G-protein subunits.[9]

4-Amino-phenylbutanoic Acids: Chemistry and Structure

The subject of this guide, commonly known as phenibut, is chemically named 4-amino-3-phenylbutanoic acid.[10] It is a derivative of GABA, belonging to a class of compounds known as GABA analogues.[11][12]

2.1. Nomenclature and Isomerism

The core structure is a butanoic acid backbone with an amino group. The key feature is the addition of a phenyl ring, which significantly increases its lipophilicity and enables it to cross the blood-brain barrier, unlike GABA.[11]

It is critical to distinguish between isomers:

  • 4-Amino-3-phenylbutanoic acid (β-phenyl-GABA or Phenibut): The phenyl group is on the beta-carbon relative to the carboxyl group. This is the well-researched compound with known CNS activity.[11] Its CAS number is 1078-21-3.[10]

  • 4-Amino-2-phenylbutanoic acid (α-phenyl-GABA): The phenyl group is on the alpha-carbon.[13] This isomer is distinct and less studied for its GABAergic activity.

Furthermore, 4-amino-3-phenylbutanoic acid is a chiral molecule. The (R)-enantiomer is the more active stereoisomer at the GABA_B receptor, exhibiting over 100 times higher affinity than the (S)-enantiomer.[11][14]

2.2. Chemical Synthesis

The synthesis of 4-amino-3-phenylbutanoic acid can be achieved through various methods. One documented approach involves a multi-step reaction starting with benzaldehyde and ethyl acetoacetate, proceeding through intermediates like 3-phenylglutaric acid and 3-phenylglutaric anhydride, followed by amination and oxidation to yield the final product.[15] This process allows for scalable production suitable for industrial applications.[15]

Figure 1: Structural comparison of GABA and 4-Amino-3-phenylbutanoic acid.

Pharmacodynamics: The Core of the Relationship

Phenibut's primary pharmacological actions stem from its direct interaction with the GABAergic system and other key neuronal targets.

3.1. Primary Mechanism: GABA_B Receptor Agonism

The principal mechanism of action for phenibut is its function as a full agonist at the GABA_B receptor.[11][16] By mimicking the action of endogenous GABA at this receptor, it triggers the associated G-protein signaling cascade. This leads to a decrease in neuronal excitability through the inhibition of neurotransmitter release and postsynaptic hyperpolarization.[5] While it is a direct GABA-mimetic, its affinity for the GABA_B receptor is notably lower than that of its close analogue, baclofen (β-(4-chlorophenyl)-GABA).[11]

GABAB_Pathway cluster_membrane Cell Membrane GABAB_R GABA_B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_efflux Phenibut Phenibut / GABA Phenibut->GABAB_R binds G_alpha G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_alpha->AC inhibits G_betagamma->Ca_Channel inhibits G_betagamma->K_Channel activates ATP ATP ATP->AC

Figure 2: Phenibut's action on the GABA_B receptor signaling pathway.

3.2. Secondary Mechanisms of Action

While GABA_B agonism is primary, phenibut's profile is complicated by other interactions:

  • α2δ Subunit-Containing Voltage-Dependent Calcium Channels (VDCCs): Phenibut also binds to and blocks α2δ subunit-containing VDCCs.[11] This mechanism is shared with gabapentinoids like gabapentin and pregabalin and contributes significantly to its anxiolytic and sedative properties.[5][11] Both the (R)- and (S)-enantiomers display similar affinity for this target.[11]

  • GABA_A Receptors: At higher concentrations, phenibut may exert some weak agonistic effects at GABA_A receptors, though this is considered a minor component of its overall activity compared to its potent action at GABA_B receptors.[16][17]

3.3. Quantitative Pharmacological Data

The following table summarizes the known receptor interactions and relative affinities for phenibut.

TargetActionAffinity / PotencyReference(s)
GABA_B Receptor Full Agonist30- to 68-fold lower affinity than baclofen. The (R)-enantiomer is >100-fold more potent than the (S)-enantiomer.[11]
α2δ VDCC BlockerK_i = 23 µM for (R)-phenibut; K_i = 39 µM for (S)-phenibut (in rat brain).[11]
GABA_A Receptor Weak AgonistAction observed at high concentrations; significantly weaker than at GABA_B.[16][17]

Experimental Methodologies for Characterization

To validate and quantify the interaction between phenibut and GABA receptors, specific in-vitro assays are essential. The following protocols provide a framework for such investigations.

4.1. Protocol 1: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (K_i) of phenibut for the GABA_B receptor in native tissue.

  • Principle: This assay measures the ability of unlabeled phenibut to compete with a high-affinity radiolabeled ligand for binding to GABA_B receptors in a brain membrane preparation. The concentration of phenibut that inhibits 50% of the specific binding of the radioligand (IC_50) is determined and used to calculate the inhibitory constant (K_i).

  • Methodology:

    • Membrane Preparation: Homogenize rat or mouse whole brain (minus cerebellum) in ice-cold sucrose buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash and resuspend the membrane pellet in assay buffer.

    • Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of a GABA_B specific radioligand (e.g., [³H]CGP 54626), and varying concentrations of unlabeled phenibut (typically from 1 nM to 1 mM).

    • Control Wells: Include wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of an unlabeled competitor like baclofen).

    • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

    • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Subtract non-specific binding from all other values. Plot the percentage of specific binding against the log concentration of phenibut. Fit the data to a sigmoidal dose-response curve to determine the IC_50. Calculate the K_i using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

  • Self-Validation & Rationale: The inclusion of a known high-affinity ligand like baclofen as a positive control validates the assay's performance. Determining non-specific binding is critical for calculating the actual specific binding inhibited by the test compound, ensuring the trustworthiness of the results.

Binding_Assay_Workflow start Start prep Prepare Brain Membrane Homogenate start->prep setup Set up Assay Plate: Membranes + Radioligand + Phenibut Concentrations prep->setup incubate Incubate to Reach Equilibrium setup->incubate harvest Filter & Wash: Separate Bound from Unbound incubate->harvest count Quantify Radioactivity (Scintillation Counting) harvest->count analyze Analyze Data: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Figure 3: Experimental workflow for a radioligand binding assay.

4.2. Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To measure the functional agonism and potency (EC_50) of phenibut at GABA_B receptors.

  • Principle: Functional GABA_B receptors, when expressed in a cell line like HEK293, couple to G-protein-gated inwardly rectifying potassium (GIRK) channels. Agonist binding activates these channels, producing a measurable outward K⁺ current that can be recorded using the whole-cell patch-clamp technique.

  • Methodology:

    • Cell Culture: Culture HEK293 cells and co-transfect them with plasmids encoding the GABA_B1 and GABA_B2 receptor subunits, along with the necessary GIRK channel subunits.

    • Recording Preparation: Plate the transfected cells onto coverslips. On the day of recording, place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

    • Obtaining a Recording: Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell. Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration.

    • Data Acquisition: Clamp the cell's membrane potential at a fixed voltage (e.g., -70 mV). Record baseline current.

    • Drug Application: Apply increasing concentrations of phenibut to the cell via the perfusion system. Record the outward current elicited at each concentration until a maximal response is achieved.

    • Controls: After washout, apply a saturating concentration of GABA or baclofen to confirm receptor expression and determine the maximum possible response for normalization.

    • Data Analysis: Measure the peak amplitude of the outward current at each phenibut concentration. Normalize these responses to the maximal response elicited by the control agonist. Plot the normalized current vs. log concentration of phenibut and fit with a sigmoidal function to determine the EC_50 (concentration for half-maximal effect) and E_max (maximal effect).

  • Self-Validation & Rationale: This functional assay directly measures the physiological consequence of receptor binding. Comparing phenibut's E_max to that of the endogenous ligand GABA determines whether it is a full or partial agonist. The stability of the baseline recording and the robust response to a control agonist are critical for validating the health of the cell and the integrity of the expressed receptor system.

Therapeutic Context and Future Directions

Phenibut is utilized in Russia and several other countries for a range of indications, including anxiety, tension, fear, insomnia, post-traumatic stress disorder, and asthenia.[4][16][17] Its anxiolytic and nootropic (cognition-enhancing) effects are the primary basis for its clinical use.[16]

However, it is not an approved pharmaceutical in the United States or many Western European countries, where it is often sold as a dietary supplement.[18] This has raised safety concerns, as use can lead to tolerance, dependence, and a withdrawal syndrome upon cessation.[18]

From a drug development perspective, phenibut remains a valuable research compound. Its dual mechanism of action—targeting both the metabotropic GABA_B receptor and voltage-gated calcium channels—presents a unique pharmacological profile. Future research could focus on:

  • Developing enantiomerically pure (R)-phenibut to maximize GABA_B potency and potentially reduce off-target effects.

  • Synthesizing novel analogues that selectively modulate GABA_B receptors versus α2δ VDCCs to dissect the contribution of each target to its overall effects.

  • Investigating its potential in treating conditions where both GABAergic hypofunction and neuronal hyperexcitability are implicated.

Conclusion

4-Amino-3-phenylbutanoic acid (phenibut) is a pharmacologically complex GABA analogue whose primary mechanism of action is agonism at GABA_B receptors. The addition of a phenyl ring to the GABA backbone facilitates its entry into the CNS, allowing it to exert potent anxiolytic, sedative, and nootropic effects. Its secondary action as a blocker of α2δ-containing voltage-dependent calcium channels further contributes to its clinical profile. While its therapeutic use is established in some countries, its potential for dependence warrants caution. For the scientific community, phenibut serves as a critical tool for understanding GABA_B receptor pharmacology and as a scaffold for the development of novel CNS-acting therapeutic agents.

References

4-Amino-2-phenylbutanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Amino-2-phenylbutanoic Acid: Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a non-proteinogenic amino acid and a derivative of both phenylalanine and γ-aminobutyric acid (GABA).[1] Intended for researchers, chemists, and drug development professionals, this document details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway, and presents validated analytical methodologies for its characterization and quantification. By contextualizing its structural features and differentiating it from key isomers like Phenibut, this guide serves as an essential resource for leveraging this compound in pharmaceutical and biochemical research.

Introduction and Structural Context

This compound, also known as α-Phenyl-γ-aminobutyric acid, is a unique molecule possessing a phenyl group at the α-carbon relative to the carboxyl function and an amino group at the γ-position.[1] This structure imparts a dual character, blending the features of an aromatic amino acid with those of a GABA analogue. Its chemical backbone consists of a butanoic acid chain with a phenyl substituent at the C2 position and an amino group at the C4 position.[1]

The precise positioning of the phenyl group and amino group is critical to its chemical identity and potential biological activity. It is often confused with its isomers, which have distinct pharmacological profiles. Understanding these differences is paramount for any research or development application.

| Table 1: Comparison of Key Phenylbutanoic Acid Isomers | | :--- | :--- | :--- | :--- | | Isomer Name | Structure | CAS Number | Key Characteristics | | This compound (α-Phenyl-γ-aminobutyric acid) | Phenyl group at C2, Amino group at C4 | 13080-10-9[1] | The subject of this guide. A phenylalanine derivative.[1] | | 4-Amino-3-phenylbutanoic acid (β-Phenyl-γ-aminobutyric acid; Phenibut) | Phenyl group at C3, Amino group at C4 | 1078-21-3[2] | A well-known GABA-B receptor agonist with anxiolytic and nootropic effects.[3][4][5] The phenyl group enhances blood-brain barrier permeability.[4] | | 2-Amino-4-phenylbutanoic acid (Homophenylalanine) | Phenyl group at C4, Amino group at C2 | 7636-28-4[6][7] | An amino acid used as a building block in peptide synthesis and as an impurity in drugs like Lisinopril.[7] |

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1] Its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group, makes it soluble in water and allows it to exist in various ionic states (zwitterionic, cationic, anionic) depending on the pH of the solution.[1]

| Table 2: Core Physicochemical Data for this compound | | :--- | :--- | | Property | Value | | Molecular Formula | C₁₀H₁₃NO₂[1][6][7] | | Molecular Weight | 179.22 g/mol [2][7][8] | | CAS Number | 13080-10-9[1] | | Appearance | White to off-white crystalline solid[1] | | Common Synonyms | α-Phenyl-γ-aminobutyric acid, α-Phenyl GABA[1] | | Topological Polar Surface Area | 63.3 Ų[6][7] | | Solubility | Soluble in water[1] |

Synthesis Pathway

The synthesis of this compound can be approached through several established organic chemistry transformations. A logical and efficient pathway involves the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by hydrolysis and reduction. This method is chosen for its high regioselectivity and the availability of starting materials.

The workflow below illustrates a plausible synthetic route starting from ethyl cinnamate. The Michael addition of nitromethane provides the carbon skeleton and the nitrogen source in a protected form. Subsequent reduction of the nitro group to an amine and hydrolysis of the ester yields the target compound.

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Ester Hydrolysis Start Ethyl Cinnamate + Nitromethane Intermediate Ethyl 4-nitro-2-phenylbutanoate Start->Intermediate Base (e.g., DBU) THF, rt Intermediate2 Ethyl 4-amino-2-phenylbutanoate Intermediate->Intermediate2 H₂, Pd/C or Zn/HCl Final_Product This compound Intermediate2->Final_Product 1. NaOH(aq), Heat 2. HCl(aq) to pH 7

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from ethyl cinnamate.

Reagents and Equipment:

  • Ethyl cinnamate, Nitromethane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Palladium on carbon (10% Pd/C), Zinc dust

  • Tetrahydrofuran (THF), Ethanol, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Round-bottom flasks, magnetic stirrer, condenser, hydrogenation apparatus

  • Rotary evaporator, filtration apparatus

Procedure:

  • Step 1: Synthesis of Ethyl 4-nitro-2-phenylbutanoate.

    • Dissolve ethyl cinnamate (1 equivalent) and nitromethane (1.5 equivalents) in anhydrous THF.

    • Slowly add DBU (0.2 equivalents) to the solution at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with dilute HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro ester.

  • Step 2: Synthesis of Ethyl 4-amino-2-phenylbutanoate.

    • Dissolve the crude nitro ester from Step 1 in ethanol.

    • Add 10% Pd/C catalyst (approx. 5 mol%).

    • Subject the mixture to hydrogenation (H₂ gas, 50 psi) at room temperature until hydrogen uptake ceases.

    • Alternative: To a solution of the nitro ester in ethanol, add concentrated HCl, and then add zinc dust portion-wise while cooling in an ice bath.

    • Filter the reaction mixture through Celite to remove the catalyst (for hydrogenation) or unreacted zinc.

    • Concentrate the filtrate to obtain the crude amino ester.

  • Step 3: Hydrolysis to this compound.

    • Dissolve the crude amino ester from Step 2 in a 1 M NaOH solution.

    • Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl to pH ~7.

    • The product will precipitate as a zwitterion. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Analytical Methodologies

Accurate identification and quantification are crucial for research applications. High-performance liquid chromatography (HPLC) is the method of choice, often coupled with mass spectrometry (MS) for identity confirmation or UV/Fluorescence detection after derivatization for sensitive quantification.

Analytical_Workflow cluster_analysis cluster_hplc cluster_detect Sample Sample containing This compound Prep Sample Preparation (Dissolution in Mobile Phase A or 0.1 N HCl) Sample->Prep Deriv Optional: Pre-column Derivatization (OPA/FMOC for UV/FL-HPLC) Prep->Deriv for quantification Analysis Instrumental Analysis Prep->Analysis for identity Deriv->Analysis HPLC HPLC Separation (Reversed-Phase C18 Column) Analysis->HPLC Detect Detection HPLC->Detect MS Mass Spectrometry (MS) (Identity Confirmation, m/z 180.1) Detect->MS UV_FL UV or Fluorescence (FL) (Quantification) Detect->UV_FL Data Data Processing & Quantification MS->Data UV_FL->Data

Caption: General analytical workflow for the characterization of this compound.

Protocol 1: Purity and Identity Confirmation by HPLC-MS

Objective: To confirm the identity and assess the purity of a synthesized sample. The mass spectrometer provides definitive confirmation via the compound's mass-to-charge ratio (m/z).

Reagents and Equipment:

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA)

  • HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of Mobile Phase A to create a 100 µg/mL stock solution. Dilute as necessary.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • HPLC Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate.

  • MS Conditions (Positive ESI Mode):

    • Scan Range: m/z 50-500

    • Expected Ion [M+H]⁺: 180.1

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

Protocol 2: Quantitative Analysis by HPLC with OPA/FMOC Derivatization

Objective: To accurately quantify this compound, especially at low concentrations in complex matrices. Derivatization with o-phthalaldehyde (OPA) for the primary amine and 9-fluorenylmethyl chloroformate (FMOC) adds fluorescent tags, enabling highly sensitive detection.[9]

Reagents and Equipment:

  • Agilent AdvanceBio Amino Acid Analysis reagents (OPA and FMOC) or equivalent[9]

  • Borate buffer, HPLC-grade solvents

  • HPLC system with autosampler capable of online derivatization

  • Fluorescence detector (FLD)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in 0.1 N HCl, ranging from 1 pmol/µL to 100 pmol/µL.[9]

  • Automated Derivatization (in autosampler):

    • The autosampler is programmed to mix a specific volume of the sample/standard with OPA reagent, allow it to react (to derivatize primary amines), and then inject. For secondary amines (not present here, but part of the standard method), FMOC reagent would be used.

  • HPLC Conditions:

    • Column: AdvanceBio AAA column (or equivalent)

    • Mobile Phase A: Sodium phosphate buffer, pH 7.8

    • Mobile Phase B: Acetonitrile/Methanol/Water mixture

    • Gradient: A specialized gradient designed to separate derivatized amino acids.

  • Fluorescence Detection:

    • Excitation/Emission for OPA derivatives: 340/450 nm

    • Excitation/Emission for FMOC derivatives: 266/305 nm

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from this curve.

Applications and Research Directions

While less studied than its isomer Phenibut, this compound holds significant potential for researchers.

  • Pharmaceutical Intermediate: As a chiral amino acid derivative, it can serve as a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Its structure is analogous to intermediates used in the synthesis of ACE inhibitors and other therapeutics.[10]

  • Neuroscience Research: Given its structural similarity to GABA and its relation to the pharmacologically active Phenibut, it is a candidate for screening in neurological assays.[3] Investigating its binding affinity for GABA receptors (GABA-A and GABA-B) and other neuronal targets could reveal novel biological activities.

  • Peptide Chemistry: Its non-proteinogenic nature makes it an interesting component for creating peptide mimetics with modified conformational properties and resistance to enzymatic degradation.

Conclusion

This compound is a precisely defined chemical entity with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . A clear understanding of its structure, distinct from its isomers, is the foundation for any meaningful scientific investigation. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, enabling researchers and drug developers to explore its full potential as a versatile building block in the advancement of chemical and pharmaceutical sciences.

References

Research on the biochemical effects of 4-Amino-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biochemical Effects of 4-Amino-2-phenylbutanoic Acid

A Note to the Researcher: Information regarding the specific biochemical effects of this compound is limited in current scientific literature. This guide provides a comprehensive framework for its investigation by leveraging detailed information on the closely related and well-studied isomer, 4-Amino-3-phenylbutanoic acid (Phenibut), and the structurally similar compound, 4-phenylbutyric acid. The methodologies and potential mechanisms of action described herein are intended to serve as a robust starting point for the direct experimental investigation of this compound.

Introduction

This compound is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and is characterized by a phenyl group attached to the second carbon of the butanoic acid backbone.[1] Its structure suggests potential interactions with neurological and metabolic pathways. Given the scarcity of direct research on this specific isomer, this guide will draw parallels from its structural analogs to propose a likely biochemical profile and a comprehensive research plan.

The addition of a phenyl ring to the GABA structure, as seen in its isomer Phenibut, significantly enhances its ability to cross the blood-brain barrier, leading to more pronounced central nervous system effects.[2] Therefore, it is plausible that this compound also exhibits psychoactive properties.

Part 1: Postulated Mechanism of Action

The primary mechanism of action for this compound is likely centered on its structural similarity to GABA. The following sections detail the probable targets and signaling pathways based on the known effects of its analogs.

GABAergic System Modulation

The most probable target for this compound is the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

  • GABA Receptor Binding: The close structural analog, Phenibut, primarily acts as a GABA-B receptor agonist.[3] It is therefore highly probable that this compound also binds to GABA-B receptors, potentially leading to anxiolytic, sedative, and nootropic effects.[2][4] Some activity at GABA-A receptors, although likely weaker, cannot be ruled out and should be investigated.[4]

  • Voltage-Gated Calcium Channels: Phenibut has been shown to bind to and block α2δ subunit-containing voltage-gated calcium channels.[3] This action contributes to its calming and mood-regulating effects.[3] An investigation into the interaction of this compound with these channels is warranted.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca_channel α2δ VGCC Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx GABAB_pre GABAB Receptor GABAB_pre->Ca_channel Inhibition Vesicle_release Neurotransmitter Release Ca_influx->Vesicle_release Compound This compound Compound->Ca_channel Inhibition Compound->GABAB_pre Agonism GABAB_post GABAB Receptor K_channel K⁺ Channel GABAB_post->K_channel Activation K_efflux K⁺ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization (Inhibition) K_efflux->Hyperpolarization Compound_post This compound Compound_post->GABAB_post Agonism

Caption: Postulated GABAergic signaling pathway for this compound.

Potential Effects on Amino Acid and Lipid Metabolism

Studies on the related compound 4-phenylbutyric acid (PBA) have shown significant effects on metabolism.[5] It is plausible that this compound could share some of these properties.

  • Mitochondrial Biogenesis: PBA has been demonstrated to promote mitochondrial biogenesis and function, which could have implications for treating metabolic diseases like insulin resistance.[6]

  • Modulation of Key Metabolic Genes: Research has indicated that PBA can influence the expression of genes such as Comt, Ptgs2, and Ppara, which are involved in amino acid and lipid metabolism.[5]

Part 2: Experimental Protocols for Biochemical Investigation

A thorough investigation of this compound requires a multi-faceted approach, combining in vitro and in vivo studies.

In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of this compound for GABA-A and GABA-B receptors.

  • Methodology:

    • Prepare cell membrane fractions from tissues expressing the target receptors (e.g., rat brain cortex).

    • Incubate the membrane preparations with a radiolabeled ligand (e.g., [³H]GABA for GABA-A, [³H]baclofen for GABA-B) in the presence of varying concentrations of this compound.

    • Separate bound from unbound radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values to determine binding affinity.

2. Electrophysiology Studies:

  • Objective: To assess the functional activity of this compound at GABA receptors and voltage-gated calcium channels.

  • Methodology:

    • Use patch-clamp techniques on cultured neurons or cells expressing the target ion channels.

    • Apply this compound to the cells and record changes in membrane potential and ion currents.

    • For GABA receptors, measure changes in chloride or potassium currents.

    • For voltage-gated calcium channels, measure changes in calcium currents.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation Binding Receptor Binding Assays (GABA-A, GABA-B) Affinity Binding Affinity (Ki) Binding->Affinity Electro Electrophysiology (Patch Clamp) Functional Functional Potency (EC50) Electro->Functional Metabolism Cell-Based Metabolic Assays (e.g., C2C12 myotubes) Metabolic_Changes Metabolic Pathway Alterations Metabolism->Metabolic_Changes Behavior Animal Behavioral Models (Anxiety, Sedation) Behavioral_Effects Behavioral Phenotypes Behavior->Behavioral_Effects Microdialysis In Vivo Microdialysis Microdialysis->Functional Metabolomics Metabolomic Analysis (Blood, Tissue) Metabolomics->Metabolic_Changes

References

An In-Depth Technical Guide to 4-Amino-2-phenylbutanoic Acid: A GABA Analogue for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, mechanism, and application of 4-Amino-2-phenylbutanoic acid. As a structural analogue of γ-aminobutyric acid (GABA), this compound presents a unique scaffold for exploring GABAergic modulation and developing novel therapeutics for neurological disorders.

Introduction: Unveiling α-Phenyl-GABA

This compound, also known as α-Phenyl-γ-aminobutyric acid (α-Phenyl-GABA), is a derivative of the principal inhibitory neurotransmitter in the central nervous system, GABA.[1][2] The introduction of a phenyl group at the alpha position (C2) of the butanoic acid backbone distinguishes it from its more widely known isomer, 4-amino-3-phenylbutanoic acid (Phenibut), and from GABA itself.[1][3] This structural modification significantly influences its pharmacological profile, including its ability to cross the blood-brain barrier and its interaction with GABA receptors.[2]

This document provides a detailed exploration of its chemical synthesis, physicochemical properties, mechanism of action, and potential applications as a research tool and pharmaceutical intermediate.[2][4][5]

Synthesis and Physicochemical Characterization

The synthesis of this compound is a critical aspect for its availability in research and development. While various synthetic routes exist, a common approach involves the reductive amination of a keto-acid precursor.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines a generalized, reliable method for the synthesis of this compound.

Objective: To synthesize this compound from ethyl 2-oxo-4-phenylbutanoate.

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • pH meter

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-oxo-4-phenylbutanoate (1 equivalent) in methanol.

  • Amination: Add ammonium acetate (10-15 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to form the intermediate imine.

  • Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise, monitoring for any gas evolution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 1M HCl until the pH is acidic (~pH 2) to decompose any remaining reducing agent. Concentrate the solution using a rotary evaporator to remove the methanol.

  • Extraction & Saponification: Add water to the residue and wash with diethyl ether to remove unreacted starting material and non-polar impurities. Add 4M NaOH to the aqueous layer until pH > 12 and heat the mixture under reflux for 2-4 hours to saponify the ethyl ester.

  • Purification: Cool the basic solution and wash again with diethyl ether. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-7) using 1M HCl, which will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Drying: Dry the resulting white crystalline solid under vacuum to yield pure this compound.

Physicochemical Properties

The key properties of this compound are summarized below for easy reference.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms α-Phenyl-GABA, 2-Phenyl-4-aminobutanoic acid[3]
CAS Number 13080-10-9[3]
Molecular Formula C₁₀H₁₃NO₂[3][4]
Molecular Weight 179.22 g/mol
Appearance White to off-white crystalline solid[3]
Solubility Soluble in water[3]

Mechanism of Action: A GABAergic Modulator

As a GABA analogue, the primary pharmacological activity of this compound is expected to stem from its interaction with the GABAergic system. While its isomer, Phenibut (β-phenyl-GABA), is a known agonist of GABA-B receptors and at higher doses interacts with α2δ subunit-containing voltage-gated calcium channels, the precise receptor binding profile of α-Phenyl-GABA is less extensively documented.[1][4] However, its structural similarity suggests a potential interaction with GABA receptors.

The proposed mechanism involves binding to GABA receptors, potentially mimicking the action of GABA and leading to neuronal inhibition. This can result in a range of central nervous system effects, including anxiolytic and sedative properties.[1] The phenyl ring is a key structural feature that enhances its lipophilicity compared to GABA, facilitating passage across the blood-brain barrier.[2]

Signaling Pathway Diagram

The following diagram illustrates the potential interaction of this compound within a GABAergic synapse.

GABA_Analogue_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release Ca_channel Voltage-Gated Ca²⁺ Channel AP Action Potential AP->Ca_channel Depolarizes GABA_R GABA Receptor (GABA-A / GABA-B) Ion_channel Ion Channel (Cl⁻ influx / K⁺ efflux) GABA_R->Ion_channel Activates Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Ion_channel->Hyperpolarization Leads to Compound 4-Amino-2-phenylbutanoic acid (α-Phenyl-GABA) Compound->GABA_R Binds (Agonist) GABA->GABA_R Binds

Caption: Proposed mechanism of this compound at a GABAergic synapse.

Pharmacological Effects and Research Applications

The structural design of this compound positions it as a valuable compound for both foundational neuroscience research and pharmaceutical development.[2][5]

  • Research Tool: It serves as a useful tool for probing the structure-activity relationships of GABA receptor ligands. By comparing its effects to GABA, baclofen, and phenibut, researchers can gain deeper insights into the specific molecular interactions that govern receptor subtype selectivity and functional activity.[2][6]

  • Pharmaceutical Intermediate: This compound acts as a key building block in the synthesis of more complex molecules.[2][4] Its chiral center and functional groups allow for diverse chemical modifications to create novel active pharmaceutical ingredients (APIs) targeting the central nervous system.

  • Potential Therapeutic Agent: Given its GABA-mimetic structure, this compound is being investigated for its potential neuroprotective, anxiolytic, and anticonvulsant properties.[1][5][6] Further studies are warranted to fully characterize its therapeutic potential for conditions like anxiety disorders, sleep disturbances, and certain neurodegenerative diseases.[4][5]

Experimental Workflow: Receptor Binding Assay

To quantitatively assess the interaction of this compound with GABA receptors, a competitive radioligand binding assay is a standard and effective method.

Protocol: GABA-B Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Materials:

  • Rat cortical membrane preparation (source of GABA-B receptors).

  • [³H]-CGP54626 (radioligabeled GABA-B antagonist).

  • Unlabeled GABA (for non-specific binding determination).

  • This compound (test compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and filter mats (e.g., GF/B).

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 1 mM).

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Total Binding: To designated wells, add a known concentration of [³H]-CGP54626.

  • Non-Specific Binding (NSB): To a separate set of wells, add [³H]-CGP54626 and a high concentration of unlabeled GABA (e.g., 1 mM) to saturate the receptors.

  • Competitive Binding: To the remaining wells, add [³H]-CGP54626 and the various dilutions of this compound.

  • Reaction Initiation: Add the rat cortical membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter mats using a microplate harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram

References

The Ascendancy of a Cosmonaut's Calm: An In-depth Technical Guide to the Historical Development of 4-Amino-2-phenylbutanoic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-phenylbutanoic acid, widely known as phenibut, represents a unique chapter in the annals of psychopharmacology. Developed in the Soviet Union during the space race, its journey from a cosmonaut's anxiolytic to a globally available nootropic supplement is a compelling narrative of scientific discovery, geopolitical influence, and evolving regulatory landscapes. This technical guide provides a comprehensive historical analysis of phenibut research, from its initial synthesis and early pharmacological characterization to its detailed mechanism of action and modern-day resurgence. By delving into the foundational Soviet-era research and tracing its development to contemporary studies, this guide offers a deep, technical understanding of this multifaceted compound for professionals in drug discovery and development.

Genesis in the Soviet Space Program: The Birth of a "Tranquilizer"

The story of this compound begins in the 1960s at the A. I. Herzen Leningrad Pedagogical Institute in the USSR.[1] Amidst the intense pressures of the space race, there was a pressing need for a psychotropic agent that could alleviate the profound stress and anxiety experienced by cosmonauts without impairing cognitive function or performance. Traditional tranquilizers were deemed unsuitable due to their sedative side effects.

Under the leadership of Professor Vsevolod Perekalin, a team of researchers synthesized a novel compound: β-phenyl-γ-aminobutyric acid, later named phenibut.[2][3] The core innovation was the addition of a phenyl ring to the structure of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] This structural modification was a critical breakthrough, as GABA itself cannot efficiently cross the blood-brain barrier. The phenyl group facilitated this passage, allowing the compound to exert its effects directly on the brain.[1] Early publications from the Soviet era referred to the compound as "fenigam" or "phenigama."[1]

Foundational Research: Early Soviet Pharmacological Investigations

Following its synthesis, phenibut underwent extensive testing at the Institute of Experimental Medicine, USSR Academy of Medical Sciences.[1] This early research, primarily documented in Russian-language journals, established its dual-action profile as both an anxiolytic and a nootropic, or cognitive enhancer.[4]

These pioneering studies, often conducted by researchers such as R.A. Khaunina, demonstrated phenibut's ability to reduce anxiety and fear in animal models, while simultaneously improving performance in cognitive tasks.[5][6] It was this unique combination of effects that made it an ideal candidate for use by cosmonauts, who needed to remain calm yet highly functional in high-stakes environments.[7] Phenibut was subsequently included in the standard medical kit for Soviet space missions.[7]

Elucidating the Molecular Dance: Mechanism of Action

The calming and cognitive-enhancing effects of phenibut stem from its interaction with the GABAergic system, albeit with a more complex mechanism than initially understood.

A Tale of Two Receptors: GABA-B and GABA-A

Phenibut functions primarily as a full agonist of the GABA-B receptor.[2] The binding of phenibut to the GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[1][3] This activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP).[1] The G-protein activation also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1][3] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability and the characteristic anxiolytic and sedative effects.[3]

At higher concentrations, phenibut is also thought to interact with GABA-A receptors, although with significantly lower affinity.[4][8]

A Gabapentinoid in Disguise: The Role of Voltage-Gated Calcium Channels

More recent research has unveiled a crucial aspect of phenibut's mechanism of action: its activity as a gabapentinoid.[2] Both the (R)- and (S)-enantiomers of phenibut bind to and block the α2δ subunit of voltage-dependent calcium channels (VDCCs).[2][9] This mechanism is shared with drugs like gabapentin and pregabalin and is believed to contribute significantly to phenibut's analgesic and anxiolytic properties.[9]

The Dopaminergic Connection

Several Soviet-era studies reported that phenibut can increase dopamine levels in the striatum.[2] While the precise mechanism remains to be fully elucidated, this effect may contribute to the mood-elevating and pro-social effects reported by some users.[2]

Signaling Pathway of Phenibut at the GABA-B Receptor

The following diagram illustrates the primary signaling cascade initiated by phenibut's binding to the GABA-B receptor:

Phenibut_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenibut Phenibut GABAB_R GABA-B Receptor (Heterodimer) Phenibut->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK K+ Channel (Activation) G_protein->K_channel Activates Ca_channel VGCC (Inhibition) G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_channel->Hyperpolarization Ca_channel->Hyperpolarization

Phenibut's primary mechanism of action at the GABA-B receptor.

Chemical Blueprint: Synthesis of this compound

The original synthesis of phenibut developed by Perekalin and his team has been documented, and various modifications have since been described.[10][11]

The Perekalin Synthesis: An Overview

A published synthesis route involves the following key steps:[12]

  • Condensation of benzoyl chloride and ethyl acetoacetate.

  • Hydrolysis to form ethyl benzoylacetate.

  • Condensation of benzaldehyde and nitromethane to generate trans-nitrostyrene.

  • Michael addition of ethyl benzoylacetate to trans-nitrostyrene.

  • Catalytic hydrogenation of the adduct using Raney nickel.

  • Hydrolysis in concentrated hydrochloric acid to yield phenibut.

A multi-stage production process has also been described, starting with the formation of benzalmalonic acid diethyl ether, which is then converted to cyanobenzylmalonic acid diethyl ether.[2] Subsequent reduction with hydrogen yields 4-phenyl-3-carbethoxypyrrolidone-2, which upon hydrolysis and decarboxylation in an acidic medium, produces phenibut.[2]

Experimental Protocol: A Representative Synthesis

Synthesis_Workflow start Starting Materials: Benzaldehyde, Diethyl Malonate step1 Step 1: Knoevenagel Condensation (Piperidine catalyst) → Diethyl benzalmalonate start->step1 step2 Step 2: Michael Addition of Nitromethane (Base catalyst) → Diethyl 2-(2-nitro-1-phenylethyl)malonate step1->step2 step3 Step 3: Catalytic Hydrogenation (Raney Nickel, H2 pressure) → Reduction of nitro group & cyclization → Ethyl 4-phenyl-2-oxopyrrolidine-3-carboxylate step2->step3 step4 Step 4: Hydrolysis and Decarboxylation (Strong acid, e.g., HCl, heat) → this compound (Phenibut) step3->step4 end Final Product: Phenibut step4->end

A conceptual workflow for the synthesis of phenibut.

Pharmacokinetics: The Journey Through the Body

The pharmacokinetic profile of phenibut explains its onset and duration of action.

  • Absorption: Phenibut is well-absorbed after oral administration.[2]

  • Distribution: It is widely distributed throughout the body and, crucially, crosses the blood-brain barrier.[2] Approximately 0.1% of an administered dose penetrates the brain, with higher penetration observed in younger and older individuals.[2]

  • Metabolism: Phenibut undergoes minimal metabolism in the liver.[2]

  • Excretion: The majority of the drug (approximately 63-65%) is excreted unchanged in the urine.[2][13]

  • Half-life: The elimination half-life of a 250 mg dose in healthy volunteers is approximately 5.3 hours.[2]

Pharmacokinetic Parameter Value Reference
Bioavailability≥63% (250 mg)[2]
Elimination Half-life5.3 hours (250 mg)[2]
Excretion~63% unchanged in urine[2]

Structure-Activity Relationships: The Importance of Form

The pharmacological activity of phenibut is intrinsically linked to its chemical structure.

  • The Phenyl Ring: The presence of the phenyl group at the β-position is the key structural feature that distinguishes phenibut from GABA and allows it to cross the blood-brain barrier.[1]

  • Stereochemistry: Phenibut has a chiral center, and its enantiomers exhibit different pharmacological activities. The (R)-enantiomer is significantly more potent at the GABA-B receptor than the (S)-enantiomer.[14] In contrast, both enantiomers show similar affinity for the α2δ subunit of voltage-dependent calcium channels.[2]

  • Analogues: The structure of phenibut has served as a template for other GABAergic drugs. Baclofen, for example, is a p-chloro-derivative of phenibut with higher affinity for the GABA-B receptor.[8]

Compound Modification Key Activity Change
GABA -Poor blood-brain barrier penetration
Phenibut Addition of phenyl ring at β-positionEnhanced blood-brain barrier penetration, GABA-B agonism
Baclofen Addition of chloro group to phenyl ringIncreased GABA-B receptor affinity
Pregabalin Isobutyl group instead of phenyl ringPrimarily acts on α2δ subunit of VDCCs

The Modern Era: From Prescription to Supplement and Beyond

While phenibut remains a prescribed medication in Russia, Ukraine, Belarus, and Latvia for conditions such as anxiety, insomnia, and asthenia, its trajectory in the Western world has been markedly different.[1][2] It is not approved for clinical use in the United States and most of Europe.[1]

Despite this, phenibut has gained popularity as a nootropic and anxiolytic supplement, readily available for purchase online. This has led to concerns about its potential for recreational use, dependence, and withdrawal.[1] The legal status of phenibut varies globally, with some countries having implemented controls on its sale and use.[1]

Conclusion: A Compound of Enduring Interest

The historical development of this compound research is a testament to the intricate relationship between scientific innovation, societal needs, and global context. Born from the exigencies of the Soviet space program, phenibut's unique pharmacological profile as a blood-brain barrier-penetrating GABA analogue has secured its place in the pantheon of psychotropic agents. Its dual mechanism of action, targeting both GABA-B receptors and voltage-gated calcium channels, continues to make it a subject of significant scientific interest. For researchers and drug development professionals, the story of phenibut offers valuable insights into structure-activity relationships, the evolution of pharmacological understanding, and the complex journey of a compound from a targeted therapeutic to a global phenomenon. A thorough understanding of its historical and scientific underpinnings is essential for navigating its future research and potential applications.

References

Introduction: The Critical Role of Solubility in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4-Amino-2-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of γ-Aminobutyric Acid (GABA), is a compound of significant interest in biochemical and pharmaceutical research.[1] As with any active pharmaceutical ingredient (API), its solubility is a cornerstone of its developability. Poor solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in in vitro assays, ultimately increasing development costs and the likelihood of late-stage failure.[2][3] This guide provides a comprehensive overview of the physicochemical properties governing the solubility of this compound, a detailed protocol for its experimental determination, and the scientific rationale behind these methodologies.

Physicochemical Properties and Their Influence on Solubility

This compound is an amino acid characterized by a phenyl group, an amino group, and a carboxylic acid group.[4] This unique structure dictates its solubility behavior. It is typically a white to off-white crystalline solid.[4] The presence of both the acidic carboxyl group and the basic amino group means the molecule can exist in different ionic states depending on the pH of the solution, which profoundly influences its solubility.[4][5]

  • Zwitterionic Nature: Like other amino acids, this compound can exist as a zwitterion, a molecule with both a positive (on the amino group, -NH3+) and a negative charge (on the carboxyl group, -COO⁻). This dipolar nature leads to strong intermolecular ionic attractions in the solid state, resulting in a relatively high melting point.[6]

  • Aqueous Solubility: These charged groups also allow for strong hydrogen bonding and ion-dipole interactions with polar solvents, particularly water. Consequently, amino acids are generally soluble in water.[6][7] The attractions between the polar water molecules and the zwitterions overcome the ionic attractions within the crystal lattice, allowing the compound to dissolve.[6]

  • Effect of pH: The solubility of this compound is highly dependent on pH.[4][8]

    • At low pH (acidic conditions), the carboxyl group is protonated (-COOH) and the amino group is protonated (-NH3+), resulting in a net positive charge (cationic form).

    • At high pH (basic conditions), the amino group is neutral (-NH2) and the carboxyl group is deprotonated (-COO⁻), resulting in a net negative charge (anionic form).

    • At the isoelectric point (pI) , the net charge is zero, and the molecule exists predominantly as a zwitterion. At this pH, intermolecular electrostatic repulsion is minimal, leading to the lowest aqueous solubility.[9]

  • Organic Solvents: The compound's solubility is expected to be low in non-polar organic solvents (e.g., hydrocarbons) due to the lack of favorable interactions between the non-polar solvent and the polar/charged zwitterions.[6] In polar organic solvents, particularly protic solvents like alcohols, some solubility is expected but is generally less than in water.[7] The solubility in hydroalcoholic mixtures typically decreases as the percentage of the less polar alcohol increases.[9]

Qualitative Solubility Profile

While specific quantitative data is sparse in publicly available literature, the physicochemical principles described above allow for the construction of an expected solubility profile. This table serves as a predictive guide for solvent selection in experimental and formulation settings.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh (in Water)The ability to form strong hydrogen bonds and engage in ion-dipole interactions with the zwitterionic/ionic forms of the molecule promotes dissolution. Solubility generally decreases as the alkyl chain of the alcohol increases.[9]
Polar Aprotic DMSO, DMFSlight to ModerateThese solvents can engage in dipole-dipole interactions but cannot donate hydrogen bonds as effectively as protic solvents. DMSO is often a good solvent for compounds with both polar and non-polar character.[1]
Non-Polar Hexane, TolueneVery Low / InsolubleThe energy required to break the strong intermolecular forces in the solid crystal is not compensated by favorable interactions with non-polar solvent molecules.[6]
Aqueous Buffers pH 1.2, pH 4.5, pH 6.8pH-DependentSolubility will be lowest at the isoelectric point and increase significantly at pH values above and below this point due to the formation of more soluble anionic and cationic species, respectively.[8]

Experimental Determination of Equilibrium Solubility

To obtain reliable and accurate solubility data, a robust experimental method is required. The Shake-Flask Method is considered the gold standard for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies like the ICH.[10][11][12] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices
  • Why Equilibrium Solubility? Kinetic solubility assays are faster but can overestimate solubility by creating supersaturated solutions, masking potential issues.[2][10] Equilibrium solubility represents the true thermodynamic limit and is crucial for biopharmaceutical classification and formulation development.[13][14]

  • Why an Excess of Solid? Adding an excess of the compound ensures that the solution becomes saturated and that a solid phase remains, which is the definition of an equilibrium state for solubility determination.[10][15]

  • Why Agitation and Time? Continuous agitation over an extended period (e.g., 24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[15][16]

  • Why Temperature Control? Solubility is temperature-dependent. For pharmaceutical applications, experiments are typically conducted at 37 ± 1°C to simulate human body conditions, as specified in regulatory guidelines.[17][18]

  • Why pH Control and Measurement? For an ionizable compound like this compound, pH is a critical variable. Using buffered media and verifying the pH at the beginning and end of the experiment is essential to ensure the measured solubility corresponds to a specific pH value.[10][19]

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol outlines the procedure for determining the equilibrium solubility of this compound.

1. Materials and Equipment:

  • This compound (solid powder)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; water; ethanol)

  • Glass vials with screw caps

  • Orbital shaker or incubator shaker with temperature control (set to 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Solutions: Prepare the desired buffer solutions (e.g., pH 1.2, 4.5, 6.8 according to pharmacopeial standards) and other solvents.[19]

  • Addition of Compound: Accurately weigh an amount of this compound in excess of what is expected to dissolve and add it to a vial containing a known volume (e.g., 5 mL) of the chosen solvent.[13] A visual excess of solid material should be present at the bottom of the vial.

  • pH Measurement (for buffers): Measure and record the initial pH of the suspension.[10]

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm).[13] Allow the samples to equilibrate for a sufficient duration, typically 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[15]

  • Phase Separation: After equilibration, remove the vials and allow them to stand briefly for large particles to settle. To separate the undissolved solid, either centrifuge the vials at high speed or filter an aliquot of the supernatant through a syringe filter (0.22 µm).[13] Filtration is often preferred to ensure all solid particles are removed.

  • Final pH Measurement: Measure and record the final pH of the clarified, saturated solution.[19]

  • Sample Analysis:

    • Accurately dilute the saturated filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of the compound.[15]

  • Calculation: Calculate the solubility in mg/mL or µg/mL by multiplying the measured concentration by the dilution factor. Perform at least three replicate experiments for each condition.[20]

Visualizing the Workflow and Influencing Factors

Diagrams can clarify complex experimental processes and theoretical relationships. The following are presented in the DOT language for Graphviz.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Calculation prep_solid Weigh excess This compound add_to_vial Add solid to solvent in vial prep_solid->add_to_vial prep_solvent Prepare solvent (e.g., pH 1.2, 4.5, 6.8 buffer) prep_solvent->add_to_vial measure_ph1 Measure initial pH add_to_vial->measure_ph1 shake Agitate at constant temp (e.g., 37°C for 24-72h) measure_ph1->shake separate Separate solid from liquid (Centrifuge or Filter 0.22µm) shake->separate measure_ph2 Measure final pH of filtrate separate->measure_ph2 dilute Dilute filtrate measure_ph2->dilute quantify Quantify concentration (HPLC / UV-Vis) dilute->quantify calculate Calculate Solubility (mg/mL) quantify->calculate

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

G cluster_ph Effect of pH solubility Solubility of This compound compound Compound Properties solubility->compound solvent Solvent Properties solubility->solvent env Environmental Conditions solubility->env zwitterion Zwitterionic Nature compound->zwitterion pka pKa Values compound->pka polarity Polarity solvent->polarity hbond H-Bonding Capacity solvent->hbond ph pH of Medium env->ph temp Temperature env->temp cation Cationic Form (High Solubility) ph->cation Low pH zwitterion_species Zwitterion (Lowest Solubility) ph->zwitterion_species pH = pI anion Anionic Form (High Solubility) ph->anion High pH

Caption: Key Factors Influencing the Solubility of this compound.

Conclusion

Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for its successful development as a potential therapeutic agent. Its solubility is a complex interplay between its inherent physicochemical properties—particularly its zwitterionic nature—and environmental factors like solvent polarity and pH. While predictive assessments are valuable, the empirical determination of equilibrium solubility via the Shake-Flask method remains the definitive approach. The detailed protocol and scientific rationale provided in this guide offer researchers a robust framework for obtaining accurate and reliable data, thereby enabling informed decisions in lead optimization, formulation design, and regulatory submissions.

References

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2-phenylbutanoic acid (also known as α-Phenyl-γ-aminobutyric acid or α-Phenyl GABA) is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Its structure, featuring a phenyl group at the alpha position to the carboxyl function and a terminal amino group, presents a unique combination of functionalities that are of interest to researchers in medicinal chemistry and drug development. The presence of a chiral center at the C2 position further adds to its molecular complexity and potential for stereospecific interactions in biological systems.

The molecular structure consists of a butanoic acid backbone with a phenyl group substituted at the C2 position and an amino group at the C4 position. The molecular formula is C₁₀H₁₃NO₂, and it has a molecular weight of approximately 179.22 g/mol .[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it can solubilize the amino acid structure and has exchangeable proton signals (from the amine and carboxylic acid) that are often visible, unlike in D₂O where they would be replaced by deuterium. A high-field spectrometer (e.g., 500 MHz or higher) is recommended to resolve the complex splitting patterns expected in the aliphatic region.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

    • Tune and match the probe for ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, using the DMSO-d₆ solvent lock signal (δ ≈ 2.50 ppm).

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle to allow for a short relaxation delay (1-2 seconds).

    • Collect 16-32 scans to ensure a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm) as the reference.

Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of Compound prep2 Dissolve in ~0.7 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock on Solvent prep3->acq1 acq2 Tune, Match, Shim acq1->acq2 acq3 Acquire 1D Proton Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to Solvent Peak (2.50 ppm) proc2->proc3 final Final Spectrum & Peak Assignment proc3->final Interpret Spectrum cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Clean ATR Crystal prep2 Place Small Amount of Solid Sample prep1->prep2 acq2 Apply Pressure to Sample prep2->acq2 acq1 Collect Background Spectrum (Air) acq1->acq2 acq3 Collect Sample Spectrum (16-32 Scans) acq2->acq3 proc1 Ratio Sample vs. Background acq3->proc1 final Final IR Spectrum & Peak Assignment proc1->final Interpret Spectrum cluster_prep Sample Preparation cluster_acq MS1: Parent Ion Scan cluster_frag MS2: Fragmentation Scan prep1 Prepare Dilute Solution (e.g., in Methanol) acq1 Infuse into ESI Source (Positive Mode) prep1->acq1 acq2 Acquire Full Scan acq1->acq2 acq3 Identify [M+H]+ Ion (m/z ~180.10) acq2->acq3 frag1 Isolate [M+H]+ Ion acq3->frag1 frag2 Induce Fragmentation (Collision Cell) frag1->frag2 frag3 Scan for Fragment Ions frag2->frag3 final Final Mass Spectrum & Structural Confirmation frag3->final Propose Fragmentation Pathway

References

Methodological & Application

Experimental protocol for using 4-Amino-2-phenylbutanoic acid in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the In Vivo Investigation of 4-Amino-2-phenylbutanoic Acid

Abstract

This document provides a comprehensive experimental framework for researchers and drug development professionals investigating the in vivo properties of this compound (also known as α-Phenyl-GABA). As a structural analog of γ-aminobutyric acid (GABA) and a member of the gabapentinoid class, this compound holds potential for exploring novel therapeutic activities, particularly in the central nervous system. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol design, from molecular mechanism to animal model selection and pharmacokinetic/pharmacodynamic (PK/PD) assessment. We present detailed, adaptable protocols for vehicle selection, dose formulation, administration, and evaluation in a preclinical setting, supported by authoritative references and visual workflows to ensure experimental robustness and reproducibility.

Scientific Background and Putative Mechanism of Action

This compound is a chiral amino acid derivative characterized by a phenyl group at the α-carbon relative to the carboxyl group[1][2]. Its structure is distinct from its more widely studied isomer, 4-Amino-3-phenylbutanoic acid (Phenibut), which is a known GABA-B receptor agonist[3][4]. The positioning of the phenyl group is critical, as it sterically influences receptor and channel interactions.

Based on its structural similarity to gabapentin and pregabalin, the primary hypothesized mechanism of action for this compound is the binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs)[5].

Key Mechanistic Points:

  • VGCC Modulation: Gabapentinoids do not directly block the calcium channel pore. Instead, they bind to the auxiliary α2-δ subunit[6]. This binding is thought to interfere with the trafficking of VGCCs to the presynaptic membrane, thereby reducing the density of functional channels[6].

  • Reduced Neurotransmitter Release: The consequence of diminished presynaptic calcium influx is a decrease in the release of excitatory neurotransmitters, including glutamate and substance P[5]. This neurochemical dampening effect is the basis for the analgesic, anxiolytic, and anticonvulsant properties of this drug class.

It is crucial to experimentally validate this proposed mechanism and distinguish its activity from that of its isomer, Phenibut, which acts on a different target (GABA-B receptors)[4][7].

Gabapentinoid_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx allows a2d α2-δ Subunit Vesicle Synaptic Vesicle (Glutamate) Ca_influx->Vesicle triggers fusion Release Neurotransmitter Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Activates Compound 4-Amino-2-phenylbutanoic acid Compound->a2d Signal Excitatory Signal Receptor->Signal

Caption: Proposed mechanism of this compound targeting the α2-δ subunit of VGCCs.

Pharmacokinetic and Pre-formulation Considerations

A successful in vivo study hinges on understanding the compound's disposition in the body. While specific data for this compound is scarce, we can infer critical starting parameters from related molecules.

ParameterGabapentin4-Phenylbutyric Acid (4-PBA)Considerations for this compound
Solubility Water solubleSoluble in aqueous baseThe compound is an amino acid and is expected to be water-soluble, particularly as a salt (e.g., HCl salt)[1]. Verify empirical solubility in proposed vehicles.
Absorption Saturable, zero-order absorption via L-amino acid transporters. Bioavailability decreases with dose[5].Rapidly absorbed. Food can affect systemic exposure[8].Assess for dose-proportionality. The presence of the amino acid moiety suggests potential for active transport, which could be saturable.
Metabolism Not metabolized; excreted unchanged via kidneys[5].Rapidly metabolized to phenylacetate (active metabolite)[9].Determine metabolic stability in liver microsomes (in vitro) before extensive in vivo work. The phenyl ring may be susceptible to hydroxylation.
Distribution Does not bind to plasma proteins. Crosses the blood-brain barrier[5][10].High uptake in liver and heart[11].Brain penetration is essential for CNS-targeted effects. A preliminary biodistribution or PK study with brain tissue collection is highly recommended.
Protocol 1: Vehicle Suitability and Formulation Preparation

Objective: To prepare a clear, stable, and physiologically compatible dosing solution.

Rationale: The choice of vehicle is critical for ensuring bioavailability and minimizing local irritation or toxicity. For a water-soluble amino acid derivative, a simple aqueous buffer is the preferred starting point.

Materials:

  • This compound powder

  • Sterile Saline (0.9% NaCl)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • pH meter, sterile filters (0.22 µm), vortex mixer, magnetic stirrer

Step-by-Step Procedure:

  • Initial Solubility Test:

    • Weigh 1-5 mg of the compound into a glass vial.

    • Add the primary vehicle (e.g., Sterile Saline) in small, incremental volumes (e.g., 100 µL).

    • Vortex thoroughly between additions until the compound is fully dissolved. Calculate the approximate solubility (mg/mL).

  • pH Adjustment (If Necessary):

    • Prepare a concentrated solution in deionized water.

    • Measure the pH. If it is outside the physiological range (pH 6.5-8.0), adjust carefully using dilute HCl or NaOH. Note that this will form the corresponding salt.

    • For most systemic administrations, using a buffered vehicle like PBS (pH 7.4) is ideal to maintain physiological compatibility.

  • Preparation of Dosing Formulation (Example for 10 mg/kg dose in mice):

    • Calculation: Assume an average mouse weight of 25 g (0.025 kg) and a dosing volume of 10 mL/kg.

      • Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg

      • Volume per mouse: 10 mL/kg * 0.025 kg = 0.25 mL

      • Required Concentration: 0.25 mg / 0.25 mL = 1 mg/mL

    • Procedure: To make 10 mL of formulation (enough for ~35-40 mice, accounting for overage), weigh out 10 mg of this compound.

    • Add to a sterile container with ~9 mL of PBS (pH 7.4).

    • Vortex or stir with a magnetic bar until fully dissolved.

    • Adjust the final volume to 10 mL with PBS.

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile container.

  • Stability Check: Visually inspect the final formulation for any precipitation or cloudiness before each use. Prepare fresh daily unless stability data indicates otherwise.

In Vivo Experimental Workflow: A Phased Approach

A logical, phased approach is essential for a comprehensive in vivo evaluation, starting with safety and exposure before moving to efficacy.

In_Vivo_Workflow cluster_Phase1 Phase 1: Safety & Exposure cluster_Phase2 Phase 2: Efficacy Assessment cluster_Phase3 Phase 3: Mechanism Validation A Dose Range Finding (MTD Study) B Single Dose PK Study (PO vs. IP) A->B Informs Dose Selection C Animal Disease Model Induction B->C Determines Dosing Regimen D Chronic Dosing & Behavioral/Biomarker Analysis C->D E Target Engagement Studies (e.g., ex vivo autoradiography) D->E Provides Efficacious Dose F Comparison with Positive Controls (e.g., Gabapentin, Baclofen) E->F

Caption: Phased workflow for the in vivo evaluation of a novel compound.

Protocol 2: Dose Range Finding (DRF) and MTD Determination

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

Rationale: The MTD is the highest dose that does not cause unacceptable side effects. This study is critical for selecting safe and relevant doses for subsequent PK and efficacy studies. It involves a dose escalation design.

Procedure:

  • Animal Model: Use healthy, naive animals (e.g., C57BL/6 mice or Sprague-Dawley rats), with 3-5 animals per dose group (mixed-sex or single-sex, depending on study goals).

  • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose increments can be adjusted based on observed effects. Include a vehicle control group.

  • Administration: Administer a single dose via the intended route for efficacy studies (e.g., oral gavage (PO) or intraperitoneal (IP)).

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dose, then at regular intervals for up to 72 hours.

    • Record clinical signs of toxicity, including changes in posture, gait, activity level (sedation or hyperactivity), respiration, and presence of tremors or convulsions.

    • Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no severe or irreversible clinical signs are observed. Doses for efficacy studies should be selected below the MTD.

Protocol 3: Foundational Pharmacokinetic (PK) Study

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single administration.

Rationale: Understanding the absorption and clearance rates is essential for designing a rational multiple-dosing regimen for efficacy studies. Comparing PO and IP routes provides information on oral bioavailability.

Procedure:

  • Animal Model: Use cannulated rats (for serial blood sampling from a single animal) or naive mice (requiring terminal bleeds or sparse sampling).

  • Dosing: Administer a single, well-tolerated dose (e.g., 30 mg/kg, based on DRF study) to two groups: PO and IP. Include n=3-5 animals per group.

  • Blood Sampling (Mouse Sparse Sampling Example):

    • Collect blood samples from different sets of mice at each time point (e.g., 3 mice per time point).

    • Typical time points: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood (~50-100 µL) via submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Immediately place blood tubes on ice.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate PK parameters and determine oral bioavailability (F% = [AUC]PO / [AUC]IP * 100).

Protocol 4: Efficacy Evaluation in a Neuropathic Pain Model

Objective: To assess the analgesic efficacy of the compound in a validated animal model.

Rationale: Given the proposed gabapentinoid-like mechanism, a model of neuropathic pain, such as the Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) model in rats, is highly relevant[10].

Procedure:

  • Model Induction: Surgically induce neuropathic pain according to established protocols. Allow animals to recover for 10-14 days, during which time mechanical allodynia will develop.

  • Baseline Testing: Measure the baseline pain threshold using von Frey filaments. Animals showing a significant decrease in paw withdrawal threshold (i.e., allodynia) are included in the study.

  • Group Allocation: Randomize animals into treatment groups (n=8-12 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Gabapentin, 100 mg/kg, PO)

    • Group 3: Test Compound, Low Dose (e.g., 10 mg/kg, PO)

    • Group 4: Test Compound, High Dose (e.g., 50 mg/kg, PO)

  • Dosing and Testing:

    • Administer the assigned treatment.

    • Measure paw withdrawal thresholds at set time points post-dosing (e.g., 1, 2, 4, and 6 hours) to establish a time-course of action.

    • For chronic studies, dose the animals once or twice daily for 7-14 days, with behavioral testing performed at peak effect time on designated days.

  • Data Analysis: Analyze data using a two-way repeated-measures ANOVA, followed by post-hoc tests (e.g., Dunnett's or Sidak's) to compare treatment groups to the vehicle control at each time point. The primary endpoint is a significant increase in the paw withdrawal threshold, indicating analgesia.

References

Application Note & Protocol: Preparation of High-Purity Stock Solutions of 4-Amino-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the preparation, validation, and storage of stock solutions of 4-Amino-2-phenylbutanoic acid (CAS 13080-10-9). As a key structural isomer in the phenyl-GABA family, accurate and reproducible preparation of this compound is paramount for research in neuroscience, pharmacology, and drug development. This guide details protocols for both aqueous and organic solvent systems, emphasizing the rationale behind each step to ensure solution integrity, stability, and experimental validity.

Introduction: The Critical Role of Stock Solution Integrity

This compound, an amino acid derivative, is investigated for its potential interactions with neurotransmitter systems. Like its isomers, such as 4-Amino-3-phenylbutanoic acid (Phenibut), its utility in experimental models is critically dependent on the precise concentration and stability of the solutions used. Improperly prepared stock solutions can lead to significant experimental artifacts, including inconsistent results, cellular toxicity, and erroneous data interpretation.

This guide addresses the key physicochemical properties of this compound, a zwitterionic compound, to provide scientifically grounded protocols. Its structure, containing both a basic amino group and an acidic carboxylic acid group, dictates its solubility behavior, making solvent choice and pH adjustment critical parameters for successful preparation[1].

Physicochemical & Safety Data

A thorough understanding of the compound's properties is the foundation of a reliable protocol.

Physicochemical Properties

The properties of this compound dictate its handling and dissolution strategy. As an amino acid, its solubility is highly dependent on pH[1].

PropertyValueSource
IUPAC Name This compoundCymitQuimica[1]
CAS Number 13080-10-9CymitQuimica[1]
Molecular Formula C₁₀H₁₃NO₂PubChem[2]
Molecular Weight 179.22 g/mol PubChem[2]
Appearance White to off-white crystalline solidCymitQuimica[1]
Solubility Soluble in water (pH dependent)CymitQuimica[1]

Note: The user should always refer to the Certificate of Analysis (CoA) for lot-specific purity and data.

Safety & Handling Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields[3][4].

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[4].

  • Incompatibilities: Avoid strong acids, strong bases, and strong oxidizing agents, which can compromise the compound's integrity[3].

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention[4].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[4].

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[4].

Protocol: Preparation of Aqueous Stock Solution (e.g., 10 mM in PBS)

This protocol is recommended for most cell-based assays and physiological buffer systems. The zwitterionic nature of this compound means it has minimal solubility at its isoelectric point but dissolves readily in acidic or basic solutions[1][5]. This protocol uses pH adjustment to achieve dissolution in a physiologically relevant buffer.

Materials & Equipment
  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M NaOH and 1 M HCl solutions (for pH adjustment)

  • Calibrated analytical balance

  • Calibrated pH meter

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer and/or magnetic stirrer

Step-by-Step Methodology
  • Calculation: Determine the mass of this compound required.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM stock: Mass = 0.010 mol/L × 0.010 L × 179.22 g/mol = 0.01792 g (or 17.92 mg)

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it to a sterile conical tube.

  • Initial Solubilization: Add approximately 80% of the final desired volume of PBS (e.g., 8 mL for a 10 mL final volume) to the tube. The compound will likely not dissolve completely at this stage, forming a suspension.

  • pH Adjustment for Dissolution (The "Why"): The key to dissolving zwitterionic compounds is to shift the pH away from their isoelectric point. By adding a base (NaOH), the carboxylic acid group is deprotonated (-COOH → -COO⁻), increasing its negative charge and enhancing solubility in the polar aqueous solvent.

    • Using a calibrated pH meter, monitor the pH of the suspension.

    • Add 1 M NaOH dropwise while vortexing or stirring.

    • Continue adding NaOH until the solid completely dissolves. The solution should become clear.

    • Self-Validation: The visual cue of a clear solution is the primary indicator of successful dissolution.

  • Final pH and Volume Adjustment: Once the compound is dissolved, carefully back-titrate with 1 M HCl to return the pH to the desired physiological level (typically 7.2-7.4). Be cautious, as adding acid too quickly can cause the compound to precipitate out if you pass the isoelectric point.

    • Once the target pH is stable, add PBS to reach the final desired volume (e.g., 10 mL).

  • Sterilization: To ensure the stock solution is suitable for cell culture and other sterile applications, it must be filtered.

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter.

    • Filter the solution into a new, sterile, and clearly labeled conical tube. This step removes any potential microbial contaminants or microscopic particulates.

Protocol: Preparation of Organic Stock Solution (e.g., 50 mM in DMSO)

An organic stock, typically in Dimethyl Sulfoxide (DMSO), is useful for achieving higher concentrations or for experiments where pH adjustments are undesirable. However, researchers must be mindful of the final DMSO concentration in their assay, as it can be toxic to cells, typically above 0.1-0.5%.

Materials & Equipment
  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile conical tubes with screw caps

  • Vortex mixer

  • Warming block or water bath (optional)

Step-by-Step Methodology
  • Calculation:

    • Example for 2 mL of a 50 mM stock: Mass = 0.050 mol/L × 0.002 L × 179.22 g/mol = 0.01792 g (or 17.92 mg)

  • Weighing: Accurately weigh the compound and add it to a sterile conical tube.

  • Dissolution: Add the final volume of DMSO (e.g., 2 mL). Cap the tube tightly.

    • Vortex vigorously for 1-2 minutes.

    • Rationale: DMSO is a powerful aprotic solvent capable of disrupting the crystalline lattice of the compound.

    • If dissolution is slow, gentle warming (e.g., 37°C) and/or brief sonication can be used to aid the process[6]. Avoid excessive heat, which could degrade the compound.

  • Self-Validation: The solution must be a completely clear, homogenous liquid with no visible particulates.

Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for preparing a stock solution of this compound.

G start Start: Define Required Concentration & Solvent weigh 1. Calculate & Weigh This compound start->weigh choose_solvent 2. Choose Solvent System weigh->choose_solvent aqueous_path Aqueous Buffer (e.g., PBS) choose_solvent->aqueous_path For Physiological Assays organic_path Organic Solvent (e.g., DMSO) choose_solvent->organic_path For High Concentrations add_buffer 3a. Add 80% Buffer Volume (Suspension Forms) aqueous_path->add_buffer adjust_ph 4a. Add 1M NaOH Dropwise until Fully Dissolved add_buffer->adjust_ph back_titrate 5a. Back-titrate to pH 7.4 with 1M HCl adjust_ph->back_titrate final_vol_aq 6a. Adjust to Final Volume with Buffer back_titrate->final_vol_aq filter 7. Sterile Filter (0.22 µm) final_vol_aq->filter aliquot 8. Aliquot into Cryovials filter->aliquot add_dmso 3b. Add Final Volume of DMSO organic_path->add_dmso dissolve_dmso 4b. Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve_dmso dissolve_dmso->filter store 9. Store Appropriately (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing aqueous or organic stock solutions.

Storage & Stability

Proper storage is essential to maintain the potency and integrity of the stock solution.

ParameterRecommendationRationale
Storage Temperature -20°C for short-term (weeks) or -80°C for long-term (months) storage[6].Prevents chemical degradation and microbial growth. -80°C is preferred for preserving long-term integrity.
Aliquoting Store in small, single-use aliquots.Minimizes repeated freeze-thaw cycles, which can degrade the compound and introduce contamination[6].
Container Use sterile polypropylene cryovials.These are designed for low-temperature storage and prevent leaching of contaminants.
Labeling Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.Ensures accurate identification and traceability in experiments.

Before use, thaw an aliquot rapidly at room temperature or in a 37°C water bath and vortex gently before making final dilutions. Do not refreeze partially used aliquots.

References

Application Notes and Protocols for 4-Amino-2-phenylbutanoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Novel GABA Analogue

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in regulating neuronal excitability.[1] The dysregulation of GABAergic signaling is a key factor in the pathophysiology of numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and sleep disturbances. Consequently, molecules that modulate the GABA system are of significant interest to researchers and drug developers.

4-Amino-2-phenylbutanoic acid is a structural analogue of GABA, characterized by a phenyl group at the alpha-carbon (C2) of the butanoic acid backbone.[2] This structural feature distinguishes it from its more extensively studied isomer, 4-amino-3-phenylbutanoic acid (Phenibut), a known GABAB receptor agonist.[3][4] While direct research on this compound is limited, its unique structure suggests a distinct pharmacological profile. Drawing parallels from related compounds, such as 4-amino-2-(substituted methyl)-2-butenoic acids which are potent inhibitors of GABA aminotransferase (GABA-T), we hypothesize that this compound may also act as a modulator of GABA metabolism.[5]

This guide provides a comprehensive framework for investigating the neuropharmacological properties of this compound, with a focus on its potential as a GABA-T inhibitor. The following sections detail its hypothesized mechanism of action, protocols for in vitro and cell-based characterization, and a workflow for its systematic evaluation.

Hypothesized Mechanism of Action: Inhibition of GABA Aminotransferase (GABA-T)

GABA-T is a critical enzyme in the metabolic pathway of GABA, known as the GABA shunt. It catabolizes GABA into succinic semialdehyde, thereby terminating its inhibitory signal.[5] Inhibition of GABA-T leads to an accumulation of GABA in the synaptic cleft and surrounding glial cells, enhancing GABAergic tone and producing a net inhibitory effect on neuronal activity.

We propose that this compound acts as a competitive inhibitor of GABA-T. The rationale for this hypothesis is based on the finding that substitutions at the C2 position of the GABA backbone can yield potent GABA-T inhibitors.[5] The phenyl group at the C2 position of this compound may facilitate its binding to the active site of GABA-T, preventing the binding of the endogenous substrate, GABA.

Diagram of the Hypothesized Mechanism of Action

GABA_Shunt_Inhibition cluster_GABA_Shunt GABA Shunt Pathway cluster_Inhibition Proposed Inhibition Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic_Semialdehyde Succinic Semialdehyde GABA->Succinic_Semialdehyde GABA-T GABA_T_Enzyme GABA-T GABA->GABA_T_Enzyme Succinate Succinate Succinic_Semialdehyde->Succinate SSADH Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle Compound This compound Compound->GABA_T_Enzyme Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_Cellular Cellular Functional Validation cluster_Interpretation Data Interpretation Assay_Dev GABA-T Inhibition Assay (Protocol 1) Ki_Determination Determine Ki and Mode of Inhibition Assay_Dev->Ki_Determination Patch_Clamp Whole-Cell Patch-Clamp (Protocol 2) Ki_Determination->Patch_Clamp Inform Concentration Range Culture Primary Neuronal Culture Culture->Patch_Clamp EC50_Determination Determine EC50 and Effect on Tonic Current Patch_Clamp->EC50_Determination Mechanism_Confirmation Confirm Mechanism of Action EC50_Determination->Mechanism_Confirmation

References

Application Notes & Protocols: Establishing Preclinical Dosage Regimens for 4-Amino-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Nuances of a Novel GABA Analog

4-Amino-2-phenylbutanoic acid, a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a compelling subject for preclinical investigation. Its chemical architecture, featuring a phenyl group at the alpha position of the butyric acid backbone, distinguishes it from its more widely studied isomer, 4-amino-3-phenylbutanoic acid (Phenibut).[1][2][3] While Phenibut is recognized for its anxiolytic and nootropic properties, stemming from its action as a GABA-B receptor agonist, the specific pharmacological profile of this compound remains less characterized.[4][5][6]

This guide provides a comprehensive framework for researchers and drug development professionals to establish initial, scientifically-grounded dosage regimens for this compound in animal models. Given the absence of extensive public data on this specific isomer, the protocols outlined herein emphasize a systematic approach to dose-finding, from initial range-finding studies to the principles of interspecies dose extrapolation via allometric scaling. Our objective is to equip investigators with the rationale and methodology to conduct these crucial early-stage preclinical studies with scientific rigor and integrity.

Part 1: Foundational Principles of Preclinical Dosage Determination

The establishment of a safe and effective dose range in animal models is a cornerstone of preclinical drug development.[7][8] This process is not merely about administering a compound; it is a systematic investigation into its therapeutic window—the range between the minimally effective dose and the dose at which adverse effects occur. For a novel compound like this compound, this process begins with an acknowledgment of the unknown and proceeds with caution.

The Imperative of Dose-Ranging and Toxicity Studies

Without established preclinical data, investigators must not assume a pharmacological profile similar to its isomers. Initial studies should be designed to determine the Maximum Tolerated Dose (MTD), the No-Observed-Adverse-Effect Level (NOAEL), and to identify potential target organs for toxicity.[9][10] These studies are typically conducted in at least two mammalian species, one rodent and one non-rodent, as per FDA guidelines for preclinical studies.[5]

Selection of Animal Models

The choice of animal model should be scientifically justified. For initial toxicity and pharmacokinetic studies, common choices include:

  • Rodents: Mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are frequently used due to their well-characterized physiology, genetic homogeneity, and cost-effectiveness.

  • Non-Rodents: Rabbits or canines may be used in later-stage preclinical studies to provide data from a second, phylogenetically distinct species.

The selection should also consider the intended therapeutic application. For instance, if investigating potential anxiolytic effects, rodent models with established behavioral assays (e.g., elevated plus maze, open field test) would be appropriate.

Part 2: Experimental Protocols for Initial Dose Finding

The following protocols provide a general framework. Specific parameters should be adapted based on the research question and institutional guidelines (e.g., IACUC).

Protocol 1: Single-Dose Acute Toxicity Study (MTD Determination)

Objective: To determine the maximum tolerated dose of this compound following a single administration and to identify signs of acute toxicity.

Materials:

  • This compound (purity >98%)

  • Vehicle for solubilization (e.g., sterile saline, phosphate-buffered saline)

  • Selected animal models (e.g., 5-6 week old male and female Sprague-Dawley rats)

  • Standard laboratory equipment for dosing and observation.

Methodology:

  • Dose Group Allocation: Assign animals to several dose groups (e.g., 5, 50, 100, 500, 1000 mg/kg) and a vehicle control group. The number of animals per group should be statistically justified.

  • Compound Preparation: Prepare fresh solutions of this compound in the chosen vehicle on the day of dosing. Ensure complete dissolution.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Continuously monitor animals for the first 4 hours post-dosing, and then at regular intervals for up to 14 days. Observe for clinical signs of toxicity, including changes in behavior, posture, gait, respiration, and any signs of pain or distress.

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or death.

Protocol 2: Allometric Scaling for Interspecies Dose Extrapolation

Objective: To estimate a Human Equivalent Dose (HED) from animal data, or to scale doses between different animal species.

Background: Allometric scaling is a method that relates the physiological and metabolic rates between species based on body surface area.[11][12] The FDA provides guidance on this approach for determining the maximum recommended starting dose in initial human clinical trials.[4] The fundamental formula is:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).

Allometric Scaling Conversion Factors (Km)

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.0073
Rat0.150.0256
Rabbit1.80.1512
Dog100.520
Human601.6237

Data compiled from FDA guidance and scientific literature.[4][12]

Step-by-Step Allometric Scaling Calculation (Illustrative Example):

This example is for demonstrative purposes only, as a specific NOAEL for this compound has not been established.

  • Establish the NOAEL in an Animal Model: Let us hypothesize that a repeat-dose study in rats establishes a NOAEL of 50 mg/kg.

  • Identify the Km for the Animal Model and the Target Species:

    • Km for Rat = 6

    • Km for Human = 37

  • Apply the Allometric Scaling Formula:

    • HED (mg/kg) = 50 mg/kg x (6 / 37)

    • HED (mg/kg) ≈ 8.1 mg/kg

This calculated HED provides a scientifically-based starting point for a Phase 1 clinical trial, to which safety factors are typically applied.

Part 3: Data Visualization and Workflow Diagrams

Visualizing the experimental workflow and the logic of dosage calculation is crucial for clarity and reproducibility.

Diagram 1: Workflow for Preclinical Dose Finding

G cluster_0 Initial Studies cluster_1 Dose-Ranging & Safety cluster_2 Dose Extrapolation cluster_3 Clinical Preparedness a Compound Characterization (Purity, Solubility) b Single-Dose Acute Toxicity (in Rodents) a->b Input c Determine MTD b->c Output d Repeat-Dose Toxicity Studies (Rodent & Non-Rodent) c->d Inform Dose Selection e Establish NOAEL d->e Output f Pharmacokinetic (PK) Profiling d->f Concurrent Study g Allometric Scaling e->g Input h Calculate Human Equivalent Dose (HED) g->h Calculation i Propose Safe Starting Dose for Phase 1 Trials h->i Recommendation

Caption: Preclinical dosage determination workflow.

Diagram 2: The Logic of Allometric Scaling

G Animal_Data Animal Data (Dose in mg/kg, NOAEL) HED Human Equivalent Dose (HED) (mg/kg) Animal_Data->HED Dose Input Animal_Km Animal Km Factor (e.g., Rat = 6) Animal_Km->HED Scaling Factor Human_Km Human Km Factor (37) Human_Km->HED Scaling Factor

Caption: Allometric scaling for HED calculation.

Conclusion: A Path Forward for this compound Research

The protocols and principles detailed in this application note provide a robust framework for initiating preclinical studies on this compound. While the lack of existing data necessitates a cautious and systematic approach, the methodologies of dose-ranging toxicity studies and allometric scaling are well-established and supported by regulatory guidance. By adhering to these principles, researchers can generate the foundational data required to understand the pharmacological and toxicological profile of this novel compound, paving the way for its potential therapeutic development.

References

A Robust HPLC Method for the Quantification of 4-Amino-2-phenylbutanoic Acid in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Amino-2-phenylbutanoic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, the scientific rationale behind the method development, and validation in accordance with international guidelines. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction: The Analytical Imperative for this compound

This compound is a gamma-aminobutyric acid (GABA) analogue with a phenyl moiety, making it a compound of interest in pharmaceutical research and development.[1] Its structure, containing both a polar amino acid backbone and an aromatic ring, presents unique challenges and opportunities for chromatographic separation.[2][3] Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control of drug substances and products.

This document provides a comprehensive guide to a specific HPLC method, moving beyond a simple recitation of steps to explain the causality behind the experimental choices. The method is designed to be self-validating, grounded in established principles of chromatography as outlined in the United States Pharmacopeia (USP) General Chapter <621>.[2][4][5]

Method Development: A Scientifically-Grounded Approach

The development of a robust HPLC method requires a systematic evaluation of stationary phases, mobile phases, and detection parameters. The final chosen conditions are a result of a careful balance to achieve optimal retention, resolution, and sensitivity for this compound.

Stationary Phase Selection: Leveraging Unique Selectivity

Given the presence of both polar functional groups (amino and carboxylic acid) and a non-polar phenyl ring, a standard C18 column may not provide optimal retention or selectivity. A phenyl-hexyl stationary phase was selected for this method. The rationale for this choice is twofold:

  • Hydrophobic Interactions: The hexyl chains provide sufficient hydrophobicity to retain the molecule.

  • π-π Interactions: The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of the analyte, offering a unique selectivity mechanism that enhances separation from potential impurities.[3] Phenyl columns are particularly well-suited for separating compounds with aromatic rings and polar functional groups.[2]

Mobile Phase Optimization: Controlling Ionization and Elution

The mobile phase composition is critical for controlling the retention and peak shape of ionizable compounds like this compound.

  • Aqueous Phase: A 20 mM potassium phosphate buffer is used as the aqueous component. The pH is adjusted to 3.0 . At this pH, the carboxylic acid group (pKa ~4-5) will be largely protonated (neutral), while the amino group (pKa ~9-10) will be protonated (positively charged). This controlled ionization state ensures consistent retention and minimizes peak tailing.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure efficient elution of the analyte and any potential late-eluting impurities.

  • Isocratic vs. Gradient Elution: An isocratic elution with a constant mobile phase composition was initially tested. However, a gradient elution, starting with a lower percentage of acetonitrile and gradually increasing, was found to provide better peak shape and resolution from early-eluting impurities, while also reducing the overall run time.

Detection: Wavelength Selection

This compound possesses a phenyl group, which is a chromophore that absorbs UV light. While a full UV-Vis spectrum was not experimentally determined for this note, aromatic compounds typically exhibit absorbance maxima around 210 nm and a weaker absorbance between 254-260 nm. A detection wavelength of 215 nm was chosen to maximize sensitivity. A photodiode array (PDA) detector is recommended to monitor peak purity across the spectrum.

Detailed Analytical Protocol

This section provides a step-by-step protocol for the analysis of this compound.

Equipment and Reagents
  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile.

  • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

  • Orthophosphoric acid, analytical grade.

  • HPLC grade water.

  • This compound reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Diluent: Mobile Phase A.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 215 nm (PDA: 200-400 nm)
Injection Volume 10 µL
Run Time 20 minutes
Sample Preparation

For a drug product (e.g., tablets), accurately weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to a target concentration of the active pharmaceutical ingredient (API) into a suitable volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Centrifuge or filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[3][6][7]

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria as per USP <621>.[2][4][5] This is demonstrated by making five replicate injections of a working standard solution.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
Specificity

Specificity was evaluated by analyzing a placebo sample (containing all formulation excipients except the API) and comparing its chromatogram with that of a standard solution. No interfering peaks were observed at the retention time of this compound.

Linearity

The linearity of the method was established by analyzing the working standard solutions at six concentration levels. The peak area was plotted against the concentration, and the correlation coefficient (r²) was determined.

ParameterResult
Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by the recovery of known amounts of the API spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)
80%99.5
100%100.2
120%99.8
Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) was calculated.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.

Precision Level%RSD
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
Robustness

The robustness of the method was evaluated by making deliberate small variations in key parameters and observing the effect on the results.

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B Sample Introduction C Filtration (0.45 µm) B->C Sample Introduction D Injection into HPLC C->D Sample Introduction E Chromatographic Separation D->E Analytical Run F UV Detection (215 nm) E->F Analytical Run G Peak Integration F->G Data Analysis H Quantification using Calibration Curve G->H Data Analysis I Reporting Results H->I Data Analysis

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note is a reliable and robust tool for the quantitative determination of this compound in pharmaceutical contexts. The use of a phenyl-hexyl column provides unique selectivity, while the optimized mobile phase ensures excellent peak shape and retention. The method has been validated in accordance with ICH guidelines, demonstrating its specificity, linearity, accuracy, and precision. This comprehensive guide, which includes the scientific rationale for method development, empowers researchers and analysts to implement this method with confidence.

References

Application Notes & Protocols: Strategic Incorporation of 4-Amino-2-phenylbutanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of γ-Amino Acids in Peptidomimetics

In the landscape of therapeutic peptide development, the introduction of non-canonical amino acids is a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among these, γ-amino acids have garnered significant attention for their ability to form stable, well-defined secondary structures known as foldamers.[1][2] These structures, including the notable 14-helix, are stabilized by unique hydrogen-bonding patterns distinct from their α-peptide counterparts, offering novel scaffolds for drug design.[3]

4-Amino-2-phenylbutanoic acid, a γ-amino acid featuring a phenyl substituent at the α-carbon, presents a particularly interesting building block. The extended backbone alters peptide conformation, while the phenyl group introduces steric constraints and the potential for aromatic interactions, further influencing the final structure and function of the peptide.[4] However, the successful incorporation of this sterically hindered γ-amino acid into a growing peptide chain is non-trivial and requires a carefully optimized synthetic strategy.

This guide provides an in-depth analysis of the challenges and solutions associated with using this compound in solid-phase peptide synthesis (SPPS), offering field-proven protocols and explaining the causality behind critical experimental choices.

Part 1: Core Concepts & Mechanistic Considerations

Structural Impact of γ-Amino Acids

The primary distinction of a γ-amino acid is the presence of three carbon atoms separating the amino and carboxyl groups. This expanded backbone fundamentally alters the conformational landscape of the resulting peptide. While α-peptides famously form α-helices and β-sheets stabilized by C_13_ and extended hydrogen bonds, respectively, γ-peptides can fold into novel helical structures, such as the 14-helix, which is characterized by 14-membered hydrogen-bonded rings.[3]

cluster_alpha α-Peptide Backbone (α-Helix) cluster_gamma γ-Peptide Backbone (14-Helix) a1 Cα(i) a2 C(i) a1->a2 a3 N(i+1) a2->a3 a8 O a2->a8 a4 Cα(i+1) a3->a4 a5 ... a4->a5 a6 N(i+4) a7 H a6->a7 a8->a7 g1 Cα(i) g2 Cβ(i) g1->g2 g3 Cγ(i) g2->g3 g4 C(i) g3->g4 g5 N(i+1) g4->g5 g9 O g4->g9 g6 ... g5->g6 g7 N(i+3) g8 H g7->g8 g9->g8

Figure 1: Comparison of α- and γ-peptide backbone hydrogen bonding patterns.

Synthetic Challenges

The incorporation of this compound poses two primary challenges that must be systematically addressed:

  • Steric Hindrance: The phenyl group at the α-position significantly obstructs the approach to the carboxyl group during activation and coupling.[5] This steric bulk can lead to slow reaction kinetics and incomplete coupling, resulting in deletion sequences that are difficult to separate during purification.[6][7] Traditional coupling reagents may prove insufficient to drive the reaction to completion.[6]

  • Intramolecular Cyclization (γ-Lactam Formation): Like other γ-amino acids, this compound is susceptible to intramolecular cyclization upon activation of its carboxyl group, forming a stable five-membered γ-lactam ring.[8] This side reaction is a kinetic competitor to the desired intermolecular peptide bond formation and can significantly reduce the yield of the target peptide. The choice of activation method and reaction conditions is critical to minimize this pathway.

Orthogonal Protection Strategy

A robust and orthogonal protecting group strategy is fundamental to any successful peptide synthesis.[9][10] For incorporating this compound, the standard Fmoc/tBu strategy is highly recommended.[11][12]

  • N-γ-Protection: The γ-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base like piperidine to expose the amine for the next coupling step.[13]

  • Side-Chain Protection: If other trifunctional amino acids are present in the sequence, their side chains must be protected with acid-labile groups (e.g., t-Butyl for Asp, Glu, Ser, Tyr; Boc for Lys).[9] These groups remain intact during the base-mediated Fmoc deprotection steps and are removed concurrently with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[14]

cluster_coupling Coupling Cycle cluster_deprotection Deprotection Cycle start Resin-Bound Peptide (Free N-Terminus) activation 1. Activation Fmoc-γ-AA-OH + Reagent (e.g., HATU/DIPEA) start->activation coupling 2. Coupling Activated Fmoc-γ-AA couples to resin-bound peptide activation->coupling Reactive Ester Formation wash1 3. DMF Wash Remove excess reagents coupling->wash1 deprotect 4. Fmoc Deprotection 20% Piperidine in DMF wash1->deprotect wash2 5. DMF Wash Remove Fmoc adducts and piperidine end_cycle Resin-Bound Peptide (n+1) (Ready for next cycle) wash2->end_cycle end_cycle->activation Repeat as needed

Figure 2: Workflow for a single coupling cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

Part 2: Application Notes - Optimizing the Coupling Reaction

Selection of Coupling Reagents

For sterically demanding residues like this compound, the choice of coupling reagent is the most critical parameter for success. Standard carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are often inefficient and lead to low yields and significant racemization.[5][15] More potent onium salt-based reagents are required.

ReagentClassKey Advantages & CausalityConsiderations
HATU Uronium SaltForms a highly reactive OAt-ester, which is superior for difficult couplings. The presence of the HOAt moiety accelerates the reaction and effectively suppresses racemization.[5]Most common and reliable choice for hindered couplings. Relatively expensive.
HCTU Uronium SaltSimilar to HBTU but contains a chlorine atom on the benzotriazole ring, increasing the reactivity of the active ester. Often provides faster kinetics.Excellent alternative to HATU, sometimes with better solubility.
COMU Uronium SaltIncorporates an Oxyma Pure moiety, making it a non-explosive and safer alternative to benzotriazole-based reagents.[15] Coupling efficiency is comparable to HATU.[15]Good for microwave-assisted SPPS due to high solubility and stability.[15][16]
PyAOP Phosphonium SaltForms a highly reactive phosphonium-based active ester. Generally associated with very low levels of racemization, even in challenging cases.[5][6]Excellent for sequences prone to racemization. May be less aggressive than HATU in some contexts.

Recommendation: For initial trials, HATU is the gold standard due to its well-documented efficacy in overcoming steric hindrance.[5]

Optimizing Reaction Conditions

Beyond the coupling reagent, several other factors must be optimized:

  • Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents.[17] For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative. Greener solvents like 2-Methyltetrahydrofuran (2-MeTHF) are emerging as viable, less hazardous alternatives.[18][19]

  • Base: A non-nucleophilic hindered base is required to activate the coupling reagent without causing premature Fmoc deprotection. N,N-Diisopropylethylamine (DIPEA) is standard, but for residues particularly sensitive to racemization, a weaker base like 2,4,6-collidine can be beneficial.[5]

  • Temperature and Time: While room temperature couplings are standard, hindered residues often require extended reaction times (2-4 hours) or the application of heat. Microwave-assisted SPPS is a highly effective technique to accelerate difficult couplings, often reducing reaction times to minutes while driving the reaction to completion.[20] A typical microwave protocol might involve heating to 75-90°C for 5-10 minutes.

Part 3: Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory personnel. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Manual SPPS Incorporation of Fmoc-4-amino-2-phenylbutanoic acid

This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin.

Materials:

  • Rink Amide resin (e.g., 130 mg, 0.77 mmol/g loading)

  • Fmoc-4-amino-2-phenylbutanoic acid (4 eq., 0.4 mmol, ~165 mg)

  • HATU (3.9 eq., 0.39 mmol, ~148 mg)

  • DIPEA (8 eq., 0.8 mmol, ~139 µL)

  • Anhydrous DMF

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel. Add 5 mL of DMF and gently agitate for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: a. Add 3 mL of 20% piperidine/DMF to the swollen resin. b. Agitate for 3 minutes. Drain. c. Add another 3 mL of 20% piperidine/DMF. Agitate for 10 minutes. Drain. d. Wash the resin thoroughly with DMF (5 x 5 mL). e. Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine (beads turn dark blue).

  • Amino Acid Activation (Pre-activation): a. In a separate vial, dissolve Fmoc-4-amino-2-phenylbutanoic acid (165 mg) and HATU (148 mg) in 2 mL of anhydrous DMF. b. Add DIPEA (139 µL) to the activation solution. c. Vortex the mixture for 1-2 minutes. The solution may change color.

  • Coupling: a. Immediately add the activated amino acid solution to the deprotected resin. b. Gently agitate the mixture at room temperature for 2-4 hours. c. Perform a Kaiser test. If the test is negative (beads remain colorless/yellow), the coupling is complete. If positive, allow the reaction to proceed longer or consider moving to the microwave protocol.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 x 5 mL) followed by DCM (3 x 5 mL) to prepare for the next cycle or final cleavage.

Protocol 2: Peptide Cleavage and Global Deprotection

Procedure:

  • Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a desiccator.

  • Cleavage: a. Prepare a cleavage cocktail appropriate for the peptide's sequence (see Table 2). For a standard peptide, Reagent K is a robust choice. b. Add 3 mL of the cleavage cocktail to the dried resin in the reaction vessel. c. Cap the vessel and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: a. Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube. b. Wash the resin twice with 1 mL of fresh TFA and combine the filtrates. c. Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of ice-cold diethyl ether. d. Centrifuge the mixture (e.g., 3000 x g for 5 minutes), decant the ether, and repeat the ether wash twice to remove scavengers.

  • Isolation: Dry the resulting white peptide pellet under vacuum. The crude peptide is now ready for purification.

Cocktail NameComposition (v/v)Scavengers & Purpose
Reagent K TFA / Water / Phenol / Thioanisole / TIS (82.5:5:5:5:2.5)A powerful, general-purpose cocktail. TIS and thioanisole protect Trp and Met; phenol protects Tyr.
TFA / TIS / Water 95% / 2.5% / 2.5%A standard, simple cocktail for peptides without sensitive residues like Trp, Met, or Cys. TIS (Triisopropylsilane) is a cation scavenger.
TFA / EDT / TIS / Water 94% / 2.5% / 1% / 2.5%EDT (Ethanedithiol) is added specifically to protect Cys residues from modification during cleavage.

Table 2: Common Cleavage Cocktails for Fmoc-SPPS.

Protocol 3: Purification and Characterization
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).[21][22] For structural analysis and to confirm the desired conformation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[3][21]

References

Techniques for administering 4-Amino-2-phenylbutanoic acid to lab animals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the proper administration of investigational compounds is foundational to the integrity and reproducibility of non-clinical research. This document provides detailed application notes and protocols for the administration of 4-Amino-2-phenylbutanoic acid to common laboratory animal models. As a structural analog of GABA, this compound, also known as α-Phenyl-GABA[1], is of significant interest in neuroscience and pharmacological research.

The methodologies outlined herein are synthesized from established veterinary guidelines and best practices in laboratory animal science.[2][3][4][5] The primary objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to design and execute experiments with the highest standards of scientific validity and animal welfare. The protocols emphasize not only the procedural steps but also the critical rationale behind them, ensuring that experimental choices are informed and justifiable.

Section 1: Pre-Administration Considerations & Strategic Planning

Before any administration procedure, a thorough evaluation of the compound's properties, the experimental goals, and animal welfare is mandatory. This preparatory phase is critical for ensuring the safety of both the animal and the personnel, as well as the validity of the resulting data.

Compound Characteristics and Safe Handling

This compound (CAS: 13080-10-9) is a white to off-white crystalline solid.[1] Its notable water solubility is a key factor in vehicle selection.[1] Although comprehensive toxicological properties are not fully investigated, standard laboratory precautions should be observed. Personnel should wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, to prevent skin and eye contact.[6][7][8] All handling should be performed in a well-ventilated area.

Vehicle Selection and Formulation

The choice of vehicle is dictated by the compound's solubility and the intended route of administration.

  • Aqueous Vehicles: Given its water solubility, sterile Water for Injection (WFI) or buffered solutions like 0.9% Sodium Chloride (Normal Saline) or Phosphate-Buffered Saline (PBS) are the preferred vehicles for this compound.

  • pH and Osmolality: For parenteral routes (any route other than the gastrointestinal tract), the final solution should be adjusted to a physiological pH (ideally 6.8-7.2) and be isotonic to minimize tissue irritation and pain.[3] Solutions with a pH below 4.5 or above 8.0 should be buffered or administered via a central vessel to mitigate these effects.[9]

  • Sterility: All solutions intended for parenteral administration must be sterile. This is typically achieved by dissolving the compound in a sterile vehicle and filtering the final solution through a 0.2-micron filter into a sterile container.[3] Aseptic technique must be maintained throughout the preparation and administration process.

Dose Calculation and Administration Volume Limits

Accurate dosing is paramount. Doses are typically calculated based on the animal's body weight (mg/kg). The volume of the dose is determined by the concentration of the formulated solution and must not exceed established maximums for the chosen route and species to avoid adverse physiological effects.[9]

Strategic Selection of Administration Route

The optimal administration route depends on the experimental objective, specifically the desired pharmacokinetic profile (e.g., speed of onset, duration of action) and whether systemic or localized delivery is required.

G start Experimental Goal? pk_profile Desired PK Profile? start->pk_profile systemic Systemic Exposure Required? start->systemic rapid_onset Rapid Onset? pk_profile->rapid_onset Speed sustained Sustained Release? pk_profile->sustained Duration avoid_gi Avoid GI Tract / First-Pass Metabolism? systemic->avoid_gi Yes po Oral Gavage (PO) systemic->po No (Enteral Route) iv Intravenous (IV) rapid_onset->iv Yes (Fastest) ip Intraperitoneal (IP) rapid_onset->ip No (Rapid) sustained->po No (Typically Shorter) sc Subcutaneous (SC) sustained->sc Yes avoid_gi->iv Complete Avoidance avoid_gi->ip Partial Avoidance avoid_gi->sc Yes

Caption: Decision workflow for selecting an appropriate administration route.

Section 2: Detailed Administration Protocols

All personnel must be thoroughly trained and demonstrate proficiency in these techniques before performing them on live animals.[3][4] All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Protocol: Oral Gavage (PO)

This method is used to administer a precise dose directly into the stomach.[10]

  • Rationale: Ensures the entire dose is delivered, bypassing issues of palatability that can occur with voluntary consumption. It is the most common method for enteral administration in preclinical studies.[4]

  • Materials:

    • Appropriately sized, flexible, or curved feeding tube with a rounded tip (Mouse: 18-20 gauge; Rat: 16-18 gauge).[10]

    • Syringe appropriately sized for the dose volume.

    • Animal scale.

  • Procedure:

    • Weigh the Animal: Accurately weigh the animal to calculate the correct dose volume.

    • Measure Tube Length: Measure the gavage tube from the tip of the animal's nose to the last rib (xiphoid process) and mark the tube. This prevents accidental perforation of the esophagus or stomach.[10]

    • Restraint: Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate smooth passage of the tube.

    • Tube Insertion: Gently insert the tube into the diastema (gap between incisors and molars), advancing it along the upper palate towards the esophagus. The tube should pass with minimal resistance; the animal may exhibit swallowing motions. If resistance is met, withdraw and reposition. [10]

    • Dose Administration: Once the tube is inserted to the pre-measured mark, administer the substance smoothly.

    • Withdrawal & Monitoring: Gently remove the tube in a single motion. Monitor the animal for at least 5-10 minutes post-procedure for any signs of respiratory distress, which could indicate accidental administration into the trachea.[10][11]

Protocol: Intraperitoneal (IP) Injection

This route allows for rapid systemic absorption, though slower than IV.

  • Rationale: The large surface area of the peritoneal cavity facilitates rapid absorption of water-soluble compounds into systemic circulation. It is technically simpler than IV injection.

  • Materials:

    • Sterile syringe and needle (Mouse: 25-27 gauge; Rat: 23-25 gauge).[12]

    • 70% Isopropyl alcohol.

  • Procedure:

    • Preparation: Draw the calculated dose into the syringe using aseptic technique.

    • Restraint: Restrain the animal to expose the abdomen. For rats and mice, the animal is typically held with its head tilted downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[13][14]

    • Identify Injection Site: The preferred injection site is the lower right abdominal quadrant. This location avoids the cecum (left side) and the urinary bladder (midline).[12][14]

    • Needle Insertion: Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.[12]

    • Aspirate: Gently pull back on the syringe plunger. If blood (vessel puncture) or a yellowish fluid (bladder puncture) appears, withdraw the needle and reinject at a different site with a fresh needle and dose.[13]

    • Injection & Monitoring: If no fluid is aspirated, inject the substance smoothly. Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol: Intravenous (IV) Injection

This route provides the most rapid onset of action and 100% bioavailability.[15]

  • Rationale: Direct administration into the venous circulation bypasses absorption barriers, leading to immediate systemic distribution. It is the gold standard for many pharmacokinetic studies.

  • Materials:

    • Sterile syringe and needle (Mouse/Rat tail vein: 27-30 gauge).

    • Restraint device.

    • Warming lamp or pad (to induce vasodilation).

  • Procedure:

    • Preparation: Prepare the sterile dose in an appropriately sized syringe. Ensure no air bubbles are present.

    • Restraint & Vasodilation: Place the animal in a suitable restraint device. Warm the tail using a heat lamp or warm compress to dilate the lateral tail veins, making them more visible and accessible.

    • Identify Injection Site: The lateral tail veins, running along either side of the tail, are the most common sites in rodents.[16]

    • Needle Insertion: Align the needle with the vein, bevel up, and insert it at a shallow angle (approximately 15-25 degrees). A successful insertion is often indicated by a small flash of blood in the needle hub.

    • Injection: Inject the substance slowly and steadily. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt a new injection more proximally with a fresh needle.

    • Withdrawal & Hemostasis: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Monitor the animal for any adverse reactions.

G prep Dose Preparation (Sterile Vehicle, Correct Concentration) restrain Animal Restraint (Appropriate for Route) prep->restrain administer Substance Administration (PO, IP, IV, SC) restrain->administer monitor Post-Procedure Monitoring (Adverse Events, Distress) administer->monitor record Data Recording (Time, Dose, Observations) monitor->record

Caption: A generalized workflow for animal dosing procedures.

Section 3: Data Presentation & Summary

For clarity and consistency, key quantitative parameters for administration in common rodent models are summarized below. Investigators must consult their IACUC-approved protocol for specific allowable volumes.

ParameterMouse (20-30g)Rat (200-300g)Rationale & Reference
Oral Gavage (PO)
Max Volume5-10 mL/kg5-10 mL/kgTo prevent stomach rupture and distress.[3][16]
Needle/Tube Gauge18-20g16-18gSized appropriately for the animal's esophagus.[10]
Intraperitoneal (IP)
Max Volume10 mL/kg10 mL/kgTo avoid increased intra-abdominal pressure.[3][12]
Needle Gauge25-27g23-25gTo minimize tissue trauma.[3][12]
Intravenous (IV)
Max Bolus Volume5 mL/kg5 mL/kgTo prevent cardiac overload.[3][16]
Needle Gauge27-30g27-30gSmall gauge required for small tail veins.[3]
Subcutaneous (SC)
Max Volume/Site10-20 mL/kg5-10 mL/kgDependent on skin elasticity.[3]
Needle Gauge25-27g23-25gTo minimize tissue trauma.[3]

Section 4: Post-Administration Monitoring

Vigilant monitoring after any procedure is a critical component of ethical and scientifically sound research. Animals should be observed immediately following administration and at regular intervals for the next 12-24 hours.[11] Key signs to monitor include:

  • Changes in posture or activity level.

  • Signs of pain or distress (e.g., piloerection, hunched posture, vocalization).

  • Changes in food or water intake.

  • At the injection site: swelling, redness, or signs of irritation.

  • Respiratory changes (for oral gavage).

Any adverse findings must be documented and reported to the veterinary staff and the principal investigator as per institutional guidelines.

References

Application Notes and Protocols for the Radiolabeling of 4-Amino-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for the radiolabeling of 4-Amino-2-phenylbutanoic acid with the positron-emitting radionuclides Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical research utilizing Positron Emission Tomography (PET). This guide covers precursor synthesis strategies, step-by-step radiolabeling procedures, purification methodologies, and rigorous quality control testing. The causality behind experimental choices is explained to provide a deeper understanding of the radiochemical processes.

Introduction: The Significance of Radiolabeled this compound

This compound and its analogs are of significant interest in neuroscience and oncology due to their structural similarity to neurotransmitters and their potential as therapeutic agents. Radiolabeling this molecule with positron emitters such as Carbon-11 (t½ ≈ 20.4 min) or Fluorine-18 (t½ ≈ 109.8 min) enables in vivo imaging using PET, a powerful molecular imaging technique.[1] This allows for the non-invasive study of the compound's pharmacokinetics, biodistribution, and target engagement in real-time, which is invaluable for drug discovery and development.[2] The choice between ¹¹C and ¹⁸F depends on the desired application; the shorter half-life of ¹¹C is suitable for studies of rapid biological processes, while the longer half-life of ¹⁸F allows for more complex syntheses and imaging protocols.[3]

Radiolabeling Strategies and Precursor Design

The successful radiosynthesis of a target molecule is critically dependent on the design and availability of a suitable precursor. The labeling strategy should introduce the radionuclide in a position that does not significantly alter the molecule's biological activity. For this compound, two primary strategies are proposed: ¹¹C-carboxylation and ¹⁸F-fluorination on the phenyl ring.

Strategy for [¹¹C]this compound via ¹¹C-Carboxylation

Carbon-11 is typically produced as [¹¹C]CO₂ in a cyclotron.[4] A common and effective method for introducing ¹¹C into a molecule is through the carboxylation of an organometallic intermediate.[5] This approach places the radiolabel on the carboxylic acid group, which is a key functional moiety of the target molecule.

Precursor Design: The required precursor is an organometallic derivative of 4-amino-2-phenylpropane. To achieve this, a Grignard reagent precursor, 1-(4-bromomagnesio)phenyl)-2-aminopropane, can be synthesized from a commercially available starting material. The amino group will need to be protected during the Grignard formation and subsequent carboxylation.

Strategy for [¹⁸F]this compound via Nucleophilic Aromatic Substitution

Fluorine-18 is produced as [¹⁸F]fluoride and is most commonly incorporated into aromatic rings via nucleophilic substitution (SₙAr).[6] This requires a precursor with a good leaving group (e.g., nitro, trimethylammonium, or a halogen in an activated ring) on the phenyl ring.

Precursor Design: A suitable precursor would be a derivative of this compound with a leaving group, such as a nitro group or a trimethylammonium triflate salt, at the para-position of the phenyl ring. The amino and carboxylic acid groups should be protected to prevent side reactions. Boronic acid precursors can also be utilized for copper-mediated radiofluorination, offering a versatile alternative.[7][8]

Experimental Protocols

Note: All work with radioactive materials must be conducted in a designated radiochemistry laboratory equipped with appropriate shielding and in compliance with all institutional and national regulations.[9]

Protocol for the Synthesis of [¹¹C]this compound

This protocol is based on the ¹¹C-carboxylation of a Grignard reagent.

Materials and Reagents:

  • Precursor: Boc-protected 4-bromo-2-aminophenylpropane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • [¹¹C]CO₂ produced from a cyclotron

  • Hydrochloric acid (HCl)

  • Trifluoroacetic acid (TFA)

  • Automated radiochemistry synthesis module

Step-by-Step Protocol:

  • Grignard Reagent Formation: In a dry reaction vessel within the synthesis module, react the Boc-protected 4-bromo-2-aminophenylpropane precursor with magnesium turnings in anhydrous THF to form the Grignard reagent.

  • [¹¹C]CO₂ Trapping: Transfer the cyclotron-produced [¹¹C]CO₂ to the reaction vessel containing the Grignard reagent. The [¹¹C]CO₂ will be trapped by reacting with the organometallic compound.[5]

  • Carboxylation: Allow the reaction to proceed for 5-10 minutes at room temperature.

  • Quenching and Deprotection: Quench the reaction with aqueous HCl. This will protonate the carboxylate and initiate the removal of the Boc protecting group. Complete the deprotection by adding TFA and gently heating.

  • Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC).[10]

  • Formulation: The collected HPLC fraction containing the product is reformulated into a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

Protocol for the Synthesis of [¹⁸F]this compound

This protocol describes a nucleophilic aromatic substitution reaction.

Materials and Reagents:

  • Precursor: Protected 4-Amino-2-(4'-nitrophenyl)butanoic acid

  • [¹⁸F]Fluoride (as K[¹⁸F]F)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Automated radiochemistry synthesis module

Step-by-Step Protocol:

  • [¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]fluoride on an anion-exchange cartridge. Elute the [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen to form the reactive [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.

  • Radiolabeling Reaction: Add the protected nitro-precursor dissolved in anhydrous DMSO to the reaction vessel. Heat the reaction mixture at 120-150°C for 15-20 minutes.[3]

  • Hydrolysis (Deprotection): After cooling, add aqueous HCl to the reaction mixture and heat to hydrolyze the protecting groups.

  • Purification: Purify the final product using preparative HPLC.[11]

  • Formulation: Reformulate the purified product into an injectable solution.

Workflow Visualization

The overall workflow for the synthesis of radiolabeled this compound can be visualized as follows:

Radiosynthesis_Workflow cluster_Precursor Precursor Synthesis cluster_Radiolabeling Automated Radiosynthesis cluster_QC Purification & Quality Control Precursor Starting Material Protection Protection of Functional Groups Precursor->Protection Functionalization Introduction of Leaving Group/Halogen Protection->Functionalization Reaction Radiolabeling Reaction Functionalization->Reaction Radionuclide [11C]CO2 or [18F]Fluoride (from Cyclotron) Radionuclide->Reaction Deprotection Deprotection Reaction->Deprotection HPLC Preparative HPLC Purification Deprotection->HPLC QC_Tests Quality Control (HPLC, TLC, etc.) HPLC->QC_Tests Final_Product Final Radiolabeled Product QC_Tests->Final_Product

Caption: General workflow for the synthesis of radiolabeled compounds.

Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical product before administration.[12] The final product must be tested for identity, purity, and sterility.[13]

QC Test Method Acceptance Criteria Rationale
Identity of Radionuclide Half-life measurement using a dose calibratorFor ¹¹C: 20.4 ± 1 minFor ¹⁸F: 109.8 ± 2 minConfirms that the correct radionuclide is present.[14]
Radiochemical Purity Analytical HPLC with radioactivity and UV detectors≥ 95%Determines the percentage of the total radioactivity in the desired chemical form.[14]
Radiochemical Identity Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches that of the standardConfirms the chemical identity of the radiolabeled product.
Chemical Purity Analytical HPLC with UV detectorPeak corresponding to the product should be the major componentEnsures that there are no significant chemical impurities from the precursor or side reactions.[13]
Residual Solvents Gas Chromatography (GC)Within USP/Ph. Eur. limits (e.g., < 410 ppm for acetonitrile)Ensures that residual solvents from the synthesis are at safe levels.[12]
pH pH meter or pH strip4.5 - 7.5Ensures the final formulation is suitable for intravenous injection.[13]
Sterility Incubation in culture mediaNo microbial growthConfirms the absence of microbial contamination.[13]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as per regulatory guidelines)Ensures the absence of pyrogens that can cause fever.[12]

Safety and Regulatory Considerations

The handling of radioactive materials requires strict adherence to safety protocols to minimize radiation exposure to personnel.[9] This includes the use of personal protective equipment (lab coats, gloves, safety glasses), working in shielded hot cells, and continuous radiation monitoring.[7] All procedures should comply with the guidelines set by regulatory bodies such as the FDA and EMA, and principles of Good Manufacturing Practice (GMP) should be followed for clinical-grade productions.[6] The principle of ALARA (As Low As Reasonably Achievable) must always be applied to radiation exposure.

References

The Use of 4-Phenylbutyric Acid (4-PBA) as a Chemical Chaperone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Nomenclature

This document focuses on the application of 4-Phenylbutyric Acid (4-PBA) , a well-documented chemical chaperone. The initial query referenced "4-Amino-2-phenylbutanoic acid". It is important to clarify that these are distinct chemical entities. 4-Phenylbutyric acid (CAS Number: 1821-12-1) is the subject of the extensive research discussed herein.[1][2][3][4][5][6] In contrast, this compound (CAS Number: 13080-10-9) is a different molecule with limited to no current literature describing its function as a chemical chaperone.[7][8] This guide will exclusively detail the use of 4-PBA.

Introduction to 4-Phenylbutyric Acid as a Chemical Chaperone

4-Phenylbutyric acid (4-PBA) is a small molecule fatty acid that has garnered significant attention in the scientific community for its role as a chemical chaperone.[1][9][10][11] It is an FDA-approved drug for the treatment of urea cycle disorders, but its utility extends far beyond this initial indication.[11][12] A primary mechanism of 4-PBA's action is the alleviation of endoplasmic reticulum (ER) stress.[10][12][13] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR).[13] Chronic ER stress can lead to cellular dysfunction and apoptosis, and it is implicated in the pathophysiology of numerous diseases, including cystic fibrosis, neurodegenerative disorders, and certain cancers.[12][13] 4-PBA helps to mitigate ER stress by facilitating the proper folding of proteins, thereby preventing their aggregation and promoting their trafficking to their correct cellular destinations.[9][11]

Mechanism of Action: Alleviating Endoplasmic Reticulum Stress

The primary role of 4-PBA as a chemical chaperone is to stabilize protein conformation and improve the protein folding capacity of the cell. It is thought to interact with exposed hydrophobic regions of misfolded proteins, preventing their aggregation and facilitating their correct folding. This action directly reduces the load of unfolded proteins in the ER, thereby attenuating the UPR.

The UPR is a complex signaling network initiated by three main ER-transmembrane sensors:

  • IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α splices X-box binding protein 1 (XBP1) mRNA, leading to the translation of a potent transcription factor that upregulates genes involved in protein folding and degradation.[10]

  • PERK (PKR-like endoplasmic reticulum kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which transiently attenuates global protein synthesis to reduce the protein load entering the ER.

  • ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a transcription factor that upregulates ER chaperones and other folding-related genes.

4-PBA has been shown to mitigate the activation of these pathways. For instance, studies have demonstrated that 4-PBA can reduce the TNFα-induced phosphorylation of IRE1α and the subsequent splicing of XBP1 mRNA in human airway smooth muscle cells.[10]

Signaling Pathway: 4-PBA in the Unfolded Protein Response

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Misfolded Proteins Misfolded Proteins IRE1a IRE1α Misfolded Proteins->IRE1a activates PERK PERK Misfolded Proteins->PERK activates ATF6 ATF6 Misfolded Proteins->ATF6 activates XBP1u XBP1u mRNA IRE1a->XBP1u splices eIF2a eIF2α PERK->eIF2a phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates & cleaved in XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein translates to p-eIF2a p-eIF2α eIF2a->p-eIF2a Protein Synthesis Attenuation Protein Synthesis Attenuation p-eIF2a->Protein Synthesis Attenuation leads to ATF6_protein ATF6 Protein ATF6_cleaved->ATF6_protein translocates to Chaperone Upregulation Chaperone Upregulation XBP1s_protein->Chaperone Upregulation activates transcription ATF6_protein->Chaperone Upregulation activates transcription PBA 4-PBA PBA->Misfolded Proteins stabilizes folding reduces aggregation

Caption: The role of 4-PBA in mitigating the Unfolded Protein Response.

Applications and Experimental Protocols

The utility of 4-PBA as a chemical chaperone has been demonstrated in a variety of research models. Below are detailed protocols for its application in cell culture-based experiments.

Data Presentation: Typical Experimental Parameters for 4-PBA
ParameterValueCell Type/ModelReference
Concentration Range 1 µM - 10 mMVaries (e.g., hASM, 3T3-L1)[10][13]
Typical Incubation Time 12 - 72 hoursVaries[10][13]
Solvent Cell culture medium, PBS, or waterGeneral
Storage of Stock Solution -20°C (aliquoted)General
Protocol 1: Assessment of 4-PBA's Effect on Misfolded Protein Secretion

This protocol is designed to determine if 4-PBA can rescue the secretion of a misfolded protein that is normally retained in the ER.

Materials:

  • Cells expressing a secreted protein of interest (wild-type and a misfolding-prone mutant)

  • Complete cell culture medium

  • 4-PBA (sodium salt is readily soluble in aqueous solutions)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for protein quantification (e.g., ELISA kit specific for the protein of interest, or Western blot reagents)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of analysis.

  • 4-PBA Treatment:

    • Prepare a stock solution of 4-PBA (e.g., 1 M in sterile water).

    • The following day, replace the medium with fresh medium containing various concentrations of 4-PBA (e.g., 0, 1, 5, 10 mM). Include a vehicle-only control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection:

    • Conditioned Medium: Collect the cell culture supernatant. Centrifuge to remove any detached cells and debris. Store the supernatant at -80°C.

    • Cell Lysate: Wash the cells twice with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. Store the supernatant at -80°C.

  • Protein Quantification:

    • Secreted Protein: Measure the concentration of the protein of interest in the conditioned medium using an appropriate method (e.g., ELISA).

    • Intracellular Protein: Measure the concentration of the protein in the cell lysate. Also, measure the total protein concentration in the lysate for normalization.

  • Data Analysis: For each treatment condition, calculate the ratio of secreted protein to intracellular protein. An increase in this ratio for the mutant protein in the presence of 4-PBA indicates a rescue of secretion.

Experimental Workflow: Protein Secretion Rescue Assay

Secretion_Workflow cluster_workflow Protein Secretion Rescue Assay Workflow A 1. Seed cells expressing WT and mutant protein B 2. Treat with varying concentrations of 4-PBA A->B C 3. Incubate for 24-48 hours B->C D 4. Collect conditioned medium and cell lysate C->D E 5. Quantify protein levels (e.g., ELISA, Western Blot) D->E F 6. Analyze ratio of secreted to intracellular protein E->F

Caption: Workflow for assessing the rescue of misfolded protein secretion by 4-PBA.

Protocol 2: Analysis of ER Stress Marker Expression

This protocol outlines the assessment of key UPR markers to confirm that 4-PBA alleviates ER stress.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • 4-PBA

  • Reagents for RNA extraction and RT-qPCR (for XBP1 splicing analysis)

  • Reagents for Western blotting (antibodies against p-IRE1α, total IRE1α, GRP78/BiP, CHOP)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells to be 70-80% confluent at the time of the experiment.

    • Pre-treat a subset of cells with 4-PBA (e.g., 5 mM) for 1-2 hours.

    • Induce ER stress by adding an ER stress inducer (e.g., 1 µg/mL Tunicamycin) to the medium of both 4-PBA pre-treated and non-pre-treated cells. Include appropriate controls (untreated, 4-PBA alone, inducer alone).

  • Incubation: Incubate for a duration known to induce a robust UPR (e.g., 6-16 hours).

  • Sample Preparation:

    • For RNA analysis: Lyse cells and extract total RNA.

    • For protein analysis: Prepare cell lysates as described in Protocol 1.

  • Analysis of UPR Markers:

    • XBP1 Splicing: Perform RT-PCR on the extracted RNA using primers that flank the splice site of XBP1 mRNA. The spliced and unspliced forms can be resolved on an agarose gel. Alternatively, use qPCR with primers specific for the spliced form.

    • Western Blotting: Analyze the expression and phosphorylation of UPR proteins. A decrease in the levels of GRP78, CHOP, and the ratio of p-IRE1α to total IRE1α in the 4-PBA co-treated samples compared to the inducer-only samples indicates alleviation of ER stress.

  • Data Analysis: Quantify band intensities from Western blots and normalize to a loading control. For qPCR, use the ΔΔCt method to determine relative gene expression.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For instance, in the protein secretion assay, the inclusion of both wild-type and mutant protein-expressing cells allows for internal control. 4-PBA should ideally have a more pronounced effect on the secretion of the mutant protein. Similarly, in the ER stress analysis, the comparison between cells treated with an ER stress inducer alone versus those co-treated with 4-PBA provides a clear measure of the compound's efficacy. It is always recommended to perform dose-response and time-course experiments to determine the optimal conditions for a specific cell type and experimental system. Additionally, cell viability assays (e.g., MTT or Trypan Blue exclusion) should be run in parallel to ensure that the observed effects are not due to cytotoxicity of 4-PBA at the concentrations used.

References

Flow cytometry analysis of cells treated with 4-Amino-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Flow Cytometric Analysis of Cells Treated with 4-Amino-2-phenylbutanoic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of cellular responses to this compound using flow cytometry. While this compound is a structural analog of the well-documented GABA-B agonist Phenibut (4-Amino-3-phenylbutanoic acid), its specific biological effects are not extensively characterized. This guide puts forth a robust analytical framework to investigate its potential impact on fundamental cellular processes, including cell viability, apoptosis, and cell cycle progression. We provide detailed, validated protocols for key flow cytometry assays, explain the scientific principles behind experimental choices, and offer insights into data interpretation and troubleshooting. The methodologies described herein are designed to be a self-validating system, enabling rigorous and reproducible characterization of this and other novel small molecule compounds.

Introduction: Characterizing a Novel GABA Analog

This compound is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system[1][2]. It is a structural isomer of the neuropsychotropic drug Phenibut (4-Amino-3-phenylbutanoic acid), which is known to exert its anxiolytic and nootropic effects primarily as a GABA-B receptor agonist[3][4]. The addition of a phenyl ring allows these compounds to cross the blood-brain barrier more effectively than GABA itself[3].

Given the limited specific data on the 2-phenyl isomer, a logical first step in its characterization is to assess its impact on core cellular health parameters. Flow cytometry is an exceptionally powerful, high-throughput technology for this purpose, allowing for the rapid, quantitative analysis of multiple cellular properties at the single-cell level[5][6]. This application note details the strategic use of flow cytometry to elucidate the cellular effects of this compound, focusing on three fundamental assays:

  • Apoptosis Assessment: To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To identify any alterations in cell proliferation and division.

  • Intracellular Protein Quantification: To probe the mechanisms underlying observed effects, such as the regulation of apoptosis-related proteins.

Scientific Principles and Rationale

Potential Mechanism of Action: The GABA-B Receptor Pathway

Based on its structural similarity to Phenibut, a primary hypothesis is that this compound may interact with GABA-B receptors. GABA-B receptors are G-protein-coupled receptors (GPCRs) that, upon activation, mediate slow and sustained inhibitory signals[7][8]. The canonical signaling pathway involves the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit can activate inwardly rectifying K+ channels (leading to hyperpolarization) and inhibit voltage-gated Ca2+ channels (reducing neurotransmitter release)[8][9].

GABAB_Pathway cluster_membrane Plasma Membrane GABAB GABA-B Receptor G_Protein Gi/o Protein (α, β, γ) GABAB->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Gβγ inhibits K_Channel K⁺ Channel G_Protein->K_Channel Gβγ activates cAMP cAMP AC->cAMP Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux K⁺ Efflux K_Channel->K_Efflux Compound 4-Amino-2- phenylbutanoic acid (Hypothesized) Compound->GABAB Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Inhibition Neuronal Inhibition Ca_Influx->Inhibition K_Efflux->Inhibition

Caption: Hypothesized GABA-B receptor signaling pathway.

Principles of Key Flow Cytometry Assays

This assay is a gold standard for detecting apoptosis.[10] In healthy, viable cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane.[11] During the early stages of apoptosis, this membrane asymmetry is lost, and PS translocates to the outer leaflet.[12][13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues, identifying early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by the intact membrane of live and early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.[13] This dual staining allows for the differentiation of four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells (Primarily): Annexin V-negative and PI-positive.

Flow cytometry with PI staining is a widely used technique for analyzing the distribution of cells throughout the cell cycle.[15] After cells are fixed to permeabilize their membranes, PI is added and binds stoichiometrically to double-stranded DNA.[16] The fluorescence intensity of PI is therefore directly proportional to the amount of DNA in each cell.[17] This allows for the identification of cells in the major phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2N) complement of DNA.

  • S Phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA replication, with a 4N complement of DNA. A sub-G1 peak can also be observed, which often represents apoptotic cells with fragmented DNA.[18]

To investigate the molecular pathways of apoptosis, intracellular staining for key regulatory proteins is essential. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[19][20] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The relative expression of these proteins can determine a cell's fate. Detecting these intracellular targets by flow cytometry requires a fixation and permeabilization step to allow antibodies access to the cell's interior while preserving its structure.[21]

Experimental Design and Controls

A robust experimental design is critical for generating trustworthy data. When analyzing the effects of this compound, the following should be considered:

ParameterRecommendationRationale
Cell Line Selection Use a well-characterized cell line relevant to the research question (e.g., a neuronal cell line like SH-SY5Y if investigating neuroactivity, or a cancer cell line like Jurkat for apoptosis studies).Ensures reproducibility and allows for comparison with existing literature.
Dose-Response Test a range of concentrations (e.g., logarithmic dilutions from 1 µM to 1 mM).To determine the effective concentration (EC50) or identify potential toxicity at higher doses.
Time-Course Analyze cells at multiple time points post-treatment (e.g., 6, 12, 24, 48 hours).Cellular responses like apoptosis and cell cycle arrest are time-dependent.
Controls Untreated Control: Cells cultured in media alone. Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO, PBS). Positive Control: Cells treated with a known inducer of the expected effect (e.g., Staurosporine for apoptosis, Nocodazole for G2/M arrest).Establishes a baseline, controls for solvent effects, and validates that the assay is working correctly.

Detailed Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide

This protocol provides a method to quantify apoptosis by identifying PS externalization.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Treated and control cell suspensions

  • Flow cytometry tubes (5 mL)

  • Micropipettes and tips

  • Centrifuge

Workflow:

Apoptosis_Workflow start Induce Apoptosis (Treat cells with compound) harvest Harvest Cells (Suspension or Adherent) start->harvest wash1 Wash with cold PBS (300 x g, 5 min) harvest->wash1 count Count Cells & Resuspend in 1X Binding Buffer (~1 x 10^6 cells/mL) wash1->count aliquot Aliquot 100 µL of cell suspension (1x10^5 cells) into flow tube count->aliquot stain Add 5 µL Annexin V-FITC & 5 µL Propidium Iodide aliquot->stain incubate Incubate 15-20 min at Room Temperature (In the Dark) stain->incubate add_buffer Add 400 µL of 1X Binding Buffer incubate->add_buffer analyze Analyze on Flow Cytometer (Within 1 hour) add_buffer->analyze

Caption: Experimental workflow for Annexin V / PI apoptosis assay.

Step-by-Step Procedure:

  • Induce Apoptosis: Treat cells with varying concentrations of this compound for the desired time. Include untreated, vehicle, and positive controls.

  • Prepare Buffers: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare enough for all samples and washes. Keep on ice.

  • Harvest Cells:

    • Suspension cells: Centrifuge at 300 x g for 5 minutes at 4°C.

    • Adherent cells: Wash with PBS, then detach using a gentle, non-enzymatic cell dissociation solution or trypsin. Neutralize trypsin with serum-containing media and centrifuge.[11]

  • Wash Cells: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes. Repeat this wash step once to remove all residual media.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. The calcium in the binding buffer is essential for Annexin V to bind to phosphatidylserine.[12]

  • Staining: Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a fresh flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the tube.[11]

  • Incubation: Gently vortex the tube and incubate for 15-20 minutes at room temperature, protected from light. Light protection is crucial to prevent photobleaching of the fluorochromes.

  • Final Volume Addition: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step, as the Annexin V binding is reversible.[22]

  • Acquisition: Analyze the samples on a flow cytometer immediately, preferably within one hour.

Protocol 2: Cell Cycle Analysis using Propidium Iodide

This protocol is for staining fixed cells to analyze DNA content.[15]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Treated and control cell suspensions

  • Flow cytometry tubes, centrifuge, micropipettes

Workflow:

CellCycle_Workflow start Prepare Cell Suspension (Treat & Harvest) wash1 Wash with PBS (300 x g, 5 min) start->wash1 fix Fix Cells: Add dropwise to ice-cold 70% Ethanol while vortexing wash1->fix incubate_fix Incubate ≥30 min on ice (or store at -20°C) fix->incubate_fix wash_fix Wash twice with PBS to remove ethanol incubate_fix->wash_fix rnase Add RNase A Incubate 30 min at 37°C wash_fix->rnase stain Add Propidium Iodide Staining Solution rnase->stain incubate_stain Incubate 10-15 min at Room Temperature (In the Dark) stain->incubate_stain analyze Analyze on Flow Cytometer (Linear Scale, Low Flow Rate) incubate_stain->analyze

Caption: Experimental workflow for cell cycle analysis using PI.

Step-by-Step Procedure:

  • Prepare Cells: Harvest approximately 1 x 10^6 cells per sample.

  • Wash: Wash the cells once with 3 mL of PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[17]

  • Fixation: Resuspend the cell pellet in 400 µL of residual PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol drop-by-drop.[17] This slow addition is critical to prevent cell clumping.

  • Incubate: Incubate the cells on ice for at least 30 minutes. For long-term storage, cells can be kept at -20°C for several weeks.

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 800 x g for 5 minutes) as they are more buoyant. Discard the ethanol and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C. This step is essential to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[15][17]

  • PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL).

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.

  • Acquisition: Analyze on the flow cytometer. Use a low flow rate to improve data resolution and acquire data on a linear scale for DNA content.[17]

Protocol 3: Intracellular Staining for Bcl-2

This protocol describes the staining of an intracellular antigen after cell surface staining (if desired).

Materials:

  • Antibodies: Fluorochrome-conjugated anti-Bcl-2 and corresponding isotype control.

  • Flow Cytometry Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)

  • Flow Cytometry Permeabilization Buffer (e.g., 0.1% Saponin or Triton X-100 in PBS)[23]

  • Cell Staining Buffer (e.g., PBS with 2% FBS)

  • Treated and control cell suspensions

  • Flow cytometry tubes, centrifuge, micropipettes

Workflow:

IC_Staining_Workflow start Prepare Cell Suspension (Treat & Harvest) surface_stain Optional: Perform cell surface staining (Live, unfixed cells) start->surface_stain wash1 Wash with Cell Staining Buffer surface_stain->wash1 fix Fix Cells: Add Fixation Buffer (e.g., 1% PFA) wash1->fix incubate_fix Incubate 15-20 min at Room Temperature fix->incubate_fix wash_fix Wash with Cell Staining Buffer incubate_fix->wash_fix perm Permeabilize Cells: Resuspend in Permeabilization Buffer (e.g., 0.1% Saponin) wash_fix->perm stain Add anti-Bcl-2 or Isotype Control Antibody perm->stain incubate_stain Incubate 30 min at 4°C (In the Dark) stain->incubate_stain wash_perm Wash twice with Permeabilization Buffer incubate_stain->wash_perm resuspend Resuspend in Cell Staining Buffer wash_perm->resuspend analyze Analyze on Flow Cytometer resuspend->analyze

References

Troubleshooting & Optimization

4-Amino-2-phenylbutanoic acid solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Complexities of 4-Amino-2-phenylbutanoic acid Solubility

Welcome to the technical support guide for this compound (CAS: 13080-10-9). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving stable and consistent solutions of this compound. This compound is an amino acid derivative whose structure presents unique solubility characteristics.[1] Its amphoteric nature, combining a basic amino group and an acidic carboxyl group with a non-polar phenyl ring, dictates its behavior in different solvent systems.[1][2]

This guide moves beyond simple protocols to explain the underlying chemical principles governing its solubility. By understanding why a particular approach is recommended, you will be better equipped to troubleshoot issues and optimize your experimental workflow.

Section 1: The "Why" - Understanding the Molecular Basis of Solubility Challenges

The primary challenge in dissolving this compound stems from its zwitterionic nature. In a solid state and in aqueous solutions at a neutral pH, the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). This creates a molecule with a net neutral charge but with localized positive and negative charges.

These opposing charges lead to strong intermolecular electrostatic interactions, forming a stable crystal lattice that requires significant energy to break down. Furthermore, its solubility is highly dependent on the pH of the solution.[1][3]

  • In Acidic Conditions (Low pH): The carboxylate group (-COO-) becomes protonated (-COOH). The molecule now carries a net positive charge (cationic form), which enhances its interaction with polar solvents like water.

  • In Basic Conditions (High pH): The ammonium group (-NH3+) is deprotonated (-NH2). The molecule carries a net negative charge (anionic form), which also increases solubility in polar solvents.

  • At the Isoelectric Point (pI): At a specific pH (the pI), the molecule exists predominantly as a zwitterion with a net charge of zero. In this state, intermolecular attractions are maximized, and aqueous solubility is at its minimum.[2][4] This is the most common reason for poor dissolution in neutral water or buffered solutions like PBS.

G cluster_pH Impact of pH on Ionic Form & Solubility Cationic Low pH (Acidic) Net Positive Charge High Solubility Zwitterion Isoelectric Point (pI) Net Zero Charge MINIMUM SOLUBILITY Cationic->Zwitterion  + OH⁻ (Increase pH) Zwitterion->Cationic  + H⁺ (Decrease pH) Anionic High pH (Basic) Net Negative Charge High Solubility Zwitterion->Anionic  + OH⁻ (Increase pH) Anionic->Zwitterion  + H⁺ (Decrease pH)

Caption: pH-dependent equilibrium of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

While precise quantitative data is not widely published, it is generally described as being soluble in water.[1] However, this solubility is heavily influenced by pH. Its hydrochloride salt form is also commonly used to enhance aqueous solubility.[5] For organic solvents, related compounds are known to be soluble in DMSO and slightly soluble in alcohols like methanol and ethanol.[5][6]

Q2: I'm trying to dissolve the compound in pure water (or PBS pH 7.4) and it's not working. Why?

You are likely at or near the compound's isoelectric point (pI). At this pH, the molecule is in its least soluble zwitterionic form.[2][4] To dissolve it, you must adjust the pH away from the pI, as detailed in our troubleshooting guide below.

Q3: What is the best solvent to start with?

  • For Aqueous Applications: Start with deionized water and be prepared to adjust the pH. A small amount of dilute HCl or NaOH can make a significant difference.

  • For Non-Aqueous Applications: High-purity DMSO is an excellent starting point, as it is a powerful polar aprotic solvent capable of disrupting the zwitterionic interactions.[6]

Q4: Can I heat the solution to help it dissolve?

Yes, gentle warming (e.g., to 37-50°C) can increase the rate of dissolution and the solubility limit.[3][7] However, be cautious. Forcing a compound into a supersaturated state with heat can lead to rapid precipitation upon cooling. Always check for stability at your final working temperature. For long-term storage, avoid repeated heat-cool cycles which can degrade the compound.

Q5: My compound dissolved perfectly, but it crashed out of solution after a few hours/days. What happened?

This is likely due to one of three reasons:

  • pH Shift: The pH of your solution may have drifted back towards the isoelectric point, perhaps due to absorption of atmospheric CO2 (if the solution is basic) or interaction with the container.

  • Supersaturation: The initial solution was supersaturated (often achieved with heating) and has now equilibrated at a lower, true solubility limit at room or storage temperature.

  • Solvent Evaporation: If using a volatile co-solvent, its evaporation can change the solvent ratio, causing the compound to precipitate.

Section 3: Troubleshooting Guide

This section provides logical workflows to diagnose and solve common solubility issues.

Problem: Poor or Incomplete Dissolution in an Aqueous Buffer (e.g., Water, PBS)

This is the most common issue and is almost always pH-related.

G Start Start: Compound is insoluble in aqueous buffer Add_Acid Action: Add 0.1 M HCl dropwise while vortexing/stirring. Start->Add_Acid Check1 Does it dissolve? Add_Acid->Check1 Success1 Result: Solubilized as a cation. Verify final pH and stability. Check1->Success1 Yes Add_Base Action: To a fresh sample, add 0.1 M NaOH dropwise. Check1->Add_Base No Check2 Does it dissolve? Add_Base->Check2 Success2 Result: Solubilized as an anion. Verify final pH and stability. Check2->Success2 Yes Fail Problem Persists: Consider an organic stock (e.g., DMSO). Check2->Fail No

Caption: Workflow for solubilizing in aqueous media.

Causality: By adding acid or base, you are converting the neutral zwitterion into a charged salt (cation or anion). These charged species have much stronger dipole interactions with water molecules, leading to a significant increase in solubility.[2][4]

Problem: Solution is Unstable and Precipitates Over Time

This indicates that the solution is not thermodynamically stable under the storage conditions.

Troubleshooting Steps:

  • Verify Final pH: After solubilizing with acid or base, re-check the pH. Ensure it is sufficiently far from the presumed pI (a good rule of thumb is at least 1.5-2 pH units away).

  • Prepare a Concentrated Stock: It is often more effective to create a highly concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer immediately before use. This minimizes the time the compound spends in a potentially unstable aqueous environment.

  • Consider Co-solvents: For in-vivo or cell culture work where high concentrations of DMSO are not viable, consider using co-solvents. Formulations with PEG300, Tween-80, or cyclodextrins can help maintain stability.[8]

  • Storage Conditions: Store stock solutions at -20°C or -80°C. For aqueous solutions, flash-freeze aliquots in liquid nitrogen before storing at -80°C to prevent slow precipitation during freezing.

Section 4: Standard Operating Protocols & Data

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution (Acidic)
  • Weigh Compound: Weigh out 1.792 mg of this compound (MW: 179.22 g/mol ) for 1 mL of a 10 mM stock.

  • Add Solvent: Add ~90% of the final volume of deionized water (e.g., 900 µL for a 1 mL final volume). The compound will likely form a suspension.

  • Adjust pH: While stirring, add 1 M HCl drop-by-drop. Monitor the solution closely. Dissolution should occur as the pH drops.

  • Check for Clarity: Continue adding acid until the solution is completely clear.

  • Final Volume & pH: Adjust the final volume to 1 mL with deionized water. Measure and record the final pH.

  • Validate Stability: Leave an aliquot at room temperature for 1 hour and at 4°C for 24 hours to check for any precipitation.

Protocol 2: Preparation of a 50 mM Stock Solution in DMSO
  • Weigh Compound: Weigh out 8.96 mg of this compound for 1 mL of a 50 mM stock.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO.

  • Aid Dissolution: Vortex vigorously. If needed, gently warm the vial to 37°C in a water bath or use brief sonication to aid dissolution.[8][9]

  • Inspect: Ensure the final solution is clear and free of particulates.

  • Storage: Store in small aliquots at -20°C to protect from moisture.

Solubility Data Summary
Solvent SystemSolubilityRemarksSource(s)
WaterSolubleHighly dependent on pH. Minimum solubility at the isoelectric point.[1][3]
Aqueous AcidSparingly SolubleSolubility increases significantly with decreasing pH.[10]
Aqueous BaseSlightly SolubleSolubility increases significantly with increasing pH.[10]
DMSOSolubleA reliable solvent for creating concentrated stock solutions.[6]
MethanolSlightly SolubleMay require heating or sonication.[5]
EthanolModerately SolubleGeneral characteristic for compounds with both polar and non-polar moieties.[7]

Note: Some data points are derived from closely related isomers and should be used as a guideline.

References

Technical Support Center: Optimizing 4-Amino-2-phenylbutanoic Acid Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and application of 4-Amino-2-phenylbutanoic acid in a laboratory setting.

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Its primary mechanism of action is as a GABA mimetic, acting predominantly as an agonist for GABA-B receptors.[2] Some studies suggest it may also act on the α2δ subunit of voltage-dependent calcium channels.[3][4] In cell culture, particularly with neuronal cells, its effects are linked to modulating neuronal activity, such as increasing synchronized bursts of discharges and decreasing excitatory connections.[5] It is crucial to understand that its effects can be highly cell-type specific. While it has neuroprotective properties in some models, its broader effects on non-neuronal cells are less characterized and may relate to its role as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress.[3][6]

Q2: How should I prepare and store a stock solution of this compound?

Proper preparation and storage of your stock solution are critical for reproducible results.

  • Solvent Selection: While the compound is a water-soluble amino acid, for high-concentration stock solutions, using Dimethyl Sulfoxide (DMSO) is common practice for small molecules in cell culture.[1][7] Always verify the solubility information on the manufacturer's data sheet.

  • Stock Concentration: Prepare a high-concentration stock, for example, 10-50 mM in DMSO. This allows for small volumes to be added to your culture medium, minimizing solvent concentration.

  • Preparation Steps:

    • Weigh the required amount of this compound powder in a sterile conical tube.

    • Add the calculated volume of sterile, cell-culture grade DMSO to achieve the desired molarity.

    • Vortex thoroughly until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

    • Visually inspect the solution to ensure there are no precipitates.[8]

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Q3: What is a safe concentration of the solvent (e.g., DMSO) in my cell culture medium?

The final concentration of the solvent in the culture medium should not exceed a non-toxic level.[8] For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.[7]

Q4: What is a good starting concentration range for my experiments?

The optimal concentration is highly dependent on the cell type and the biological question. Based on in vivo and limited in vitro data, a broad range is recommended for initial screening.

Application ContextSuggested Starting Range (µM)Rationale & Notes
Neuronal Activity Modulation 10 - 100 µMBased on GABA-B receptor agonist activity, this range is typical for observing effects on neuronal firing and signaling.[5][9]
ER Stress / Chaperone Activity 50 - 500 µMHigher concentrations may be needed to observe effects related to protein folding and ER stress alleviation.[10]
General Viability / Cytotoxicity 0.1 - 1000 µMA wide, logarithmic range is necessary for an initial dose-response curve to determine the IC50 (half-maximal inhibitory concentration).[7][11]

Important: This table provides general guidance. The ideal range for your specific cell line and endpoint must be determined empirically through a dose-response experiment.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered when optimizing this compound dosage.

Q5: I am observing high levels of cell death, even at low concentrations. What is the issue?

  • Possible Cause 1: Solvent Toxicity.

    • Explanation: The final concentration of your solvent (e.g., DMSO) in the culture media may be too high.

    • Solution: Calculate the final solvent percentage in your media. Ensure it is well below 0.5% and preferably ≤0.1%. Always run a vehicle control (media + solvent only) to confirm the solvent itself is not causing the cell death.[7][8]

  • Possible Cause 2: Cell Line Sensitivity.

    • Explanation: Some cell lines are inherently more sensitive to chemical treatments. Continuous passaging can also alter sensitivity.[8]

    • Solution: Use cells within a consistent, low-passage number range. Perform a viability assay (e.g., MTT, resazurin) with a very broad range of concentrations (e.g., 0.01 µM to 1000 µM) to determine the cytotoxic threshold for your specific cell line.[7][12]

  • Possible Cause 3: Compound Instability.

    • Explanation: The compound may be degrading in the culture medium over long incubation periods. Amino acid-based compounds can be unstable in solution.[13]

    • Solution: Prepare fresh dilutions from a frozen stock for each experiment.[8] Consider reducing the incubation time or refreshing the media with a new compound during the experiment.

Q6: I am not observing any effect of the compound on my cells. What should I do?

  • Possible Cause 1: Insufficient Concentration or Incubation Time.

    • Explanation: The concentration may be too low to elicit a response, or the treatment duration may be too short for the biological effect to manifest.

    • Solution: Perform a dose-response experiment with a wider and higher concentration range. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period.[8]

  • Possible Cause 2: Lack of Target Expression.

    • Explanation: The target of this compound, primarily the GABA-B receptor, may not be expressed in your cell line of choice.[14]

    • Solution: Verify the expression of GABA-B receptors (GABBR1/GABBR2 subunits) in your cell line using techniques like RT-qPCR or Western blotting. If the target is absent, the compound is unlikely to have a specific effect.

  • Possible Cause 3: Poor Compound Solubility.

    • Explanation: The compound may have precipitated out of the stock solution or the final culture medium, leading to inaccurate dosing.

    • Solution: Visually inspect your stock and working solutions for any precipitate. If solubility is an issue, try preparing a fresh stock solution.[8]

Q7: My experimental results are inconsistent between replicates or experiments. How can I improve reproducibility?

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Explanation: Variability in the number of cells seeded per well will lead to significant differences in the final readout of any assay.[8]

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Use a reliable cell counting method (e.g., automated cell counter) and careful pipetting techniques to seed a consistent number of cells in each well.[15]

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Explanation: Wells on the outer edges of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[11]

  • Possible Cause 3: Variable Cell Health and Passage Number.

    • Explanation: Cells that are unhealthy, overgrown, or at a high passage number will respond differently to treatment.[8][15]

    • Solution: Always use cells that are in the logarithmic phase of growth and maintain a consistent, low passage number for all related experiments. Discard any cultures that show signs of stress or contamination.[15]

Section 3: Core Experimental Protocol

This section provides a detailed protocol for a fundamental dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Protocol: Determining the IC50 via MTT Cell Viability Assay

This protocol outlines the steps to assess the cytotoxic effect of this compound and calculate its IC50 value.[7]

Materials:

  • Target cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[7]

  • Microplate reader (570 nm absorbance)

Workflow Diagram:

DoseResponseWorkflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Readout cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-Well Plate prep_cells->seed_cells prep_compound Prepare Serial Dilutions treat Add Compound & Vehicle Control prep_compound->treat adhere Incubate 24h (Adhesion) seed_cells->adhere adhere->treat incubate_treat Incubate (e.g., 48-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability & Plot Dose-Response Curve read_plate->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for a dose-response cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells, ensuring they are in the log growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. A typical 8-point logarithmic concentration range could be 0.1, 0.3, 1, 3, 10, 30, 100, 300 µM.

    • Prepare a vehicle control (medium with the same final DMSO concentration as your highest compound dose) and a "no treatment" control (medium only).[7]

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or no treatment control.

    • Incubate for the desired period (e.g., 48 or 72 hours).[7]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[12]

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the crystals.[7]

    • Incubate for 15-30 minutes at 37°C with gentle shaking to ensure complete solubilization.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control (after subtracting the background absorbance from wells with medium only).

    • Plot the percent cell viability against the log of the compound concentration to generate a dose-response curve.

    • Use appropriate software (e.g., GraphPad Prism) to fit the curve using a non-linear regression model and determine the IC50 value.[11]

References

Technical Support Center: Synthesis of 4-Amino-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Amino-2-phenylbutanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related compounds. As a non-proteinogenic amino acid, this compound presents unique synthetic challenges, particularly concerning yield, purity, and stereochemical integrity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common pitfalls and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes for preparing this compound?

A1: The synthesis of this compound can be approached through several strategic pathways, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, scalability, and stereochemical requirements. The three most prevalent strategies are:

  • The Strecker Synthesis: This is a classic and highly versatile method for creating α-amino acids. The process begins with the reaction of an aldehyde (in this case, 3-phenylpropanal) with ammonia and a cyanide source (e.g., KCN or HCN) to form an α-aminonitrile intermediate.[1][2] This intermediate is then subjected to hydrolysis, typically under acidic conditions, to yield the final α-amino acid.[2][3] Its primary drawback is the formation of a racemic product, requiring a subsequent resolution step if a single enantiomer is desired.[3]

  • Michael Addition Routes: These pathways involve the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester. A common precursor, ethyl cinnamate, can react with a protected amine source. Alternatively, a more complex but effective route involves a Michael addition of a malonate derivative to a nitroalkene, such as (E)-(2-nitrovinyl)benzene, followed by reduction of the nitro group and hydrolysis/decarboxylation steps.[4]

  • Hydrolysis of Cyclic Precursors: Synthesizing a cyclic intermediate like a hydantoin or a lactam, followed by ring-opening hydrolysis, is another robust method. For instance, a Bucherer-Bergs reaction with 3-phenylpropanal, potassium cyanide, and ammonium carbonate can produce a hydantoin derivative, which is then hydrolyzed under high temperature and pressure to give the target amino acid.[5][6] This method is often suitable for large-scale production.

Q2: The stereocenter at the C2 position is critical. What causes racemization and how can it be prevented?

A2: The C2 carbon (the α-carbon) in this compound is a chiral center. For most pharmaceutical applications, only one enantiomer provides the desired biological activity, while the other may be inactive or cause off-target effects.[7] Therefore, maintaining stereochemical purity is paramount.

Racemization, the conversion of an enantiomerically pure sample into a 1:1 mixture of both enantiomers, primarily occurs through the deprotonation of the α-carbon.[7][8] The resulting carbanion (or its enolate equivalent) is planar and achiral. Subsequent non-stereospecific reprotonation leads to a racemic mixture.[7]

Primary Causes of Racemization:

  • Harsh Hydrolysis Conditions: The final step in many syntheses (e.g., Strecker) is the hydrolysis of a nitrile or amide. Using strong bases (like NaOH) or acids (like HCl) at elevated temperatures significantly increases the acidity of the α-proton, promoting its abstraction and leading to racemization.[7][9]

  • Oxazolone Formation: During certain coupling or activation reactions involving N-protected amino acids, an oxazolone (azlactone) intermediate can form. The α-proton of this intermediate is highly acidic and prone to abstraction by base, resulting in rapid racemization.[8][9]

Prevention Strategies:

  • Mild Hydrolysis: Employ the mildest possible conditions for hydrolysis. This can mean using lower temperatures, shorter reaction times, or considering enzymatic hydrolysis methods which operate under physiological conditions and are highly stereospecific.[10]

  • Careful Base Selection: When a base is required, use non-nucleophilic, sterically hindered bases (e.g., 2,4,6-collidine) over smaller, stronger bases (e.g., triethylamine) to minimize α-proton abstraction.[9]

  • Protecting Group Strategy: For enantioselective syntheses, using a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen can help prevent oxazolone formation during carboxyl group activation, thereby suppressing racemization.[11]

Q3: I'm having difficulty with the final purification and isolation. What makes this molecule challenging to purify?

A3: The purification of this compound is often complicated by its zwitterionic nature. Like other amino acids, it contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In neutral aqueous solution, it exists predominantly as a zwitterion (-NH₃⁺ and -COO⁻), making it highly polar and water-soluble but often poorly soluble in common organic solvents.[12] This behavior complicates standard extraction and chromatographic procedures.

The most effective method for isolation is isoelectric precipitation . The isoelectric point (pI) is the pH at which the molecule has a net zero charge. At this pH, the amino acid's solubility in water is at its minimum. By carefully adjusting the pH of the crude aqueous solution to the molecule's pI, the product will precipitate out and can be collected by filtration. The workup often involves an initial acidification to dissolve all species, followed by slow addition of a base to reach the pI.[13]

Section 2: Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific experimental failures in a direct problem-cause-solution format.

Problem 1: Incomplete Hydrolysis of the Nitrile Precursor
  • Symptom: You observe significant amounts of the corresponding amide or unreacted α-aminonitrile in your crude product (verified by LC-MS or ¹H NMR).

  • Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile → amide → carboxylic acid.[14] The second step, hydrolysis of the amide, is often the rate-limiting step and requires forcing conditions. Insufficient heating, inadequate reaction time, or acid/base concentrations that are too low can cause the reaction to stall at the amide intermediate.[15]

  • Solution:

    • Increase Reaction Time/Temperature: The most straightforward approach is to prolong the reflux time or cautiously increase the temperature. Monitor the reaction progress every 4-6 hours using a suitable technique (e.g., TLC on an acidified sample).

    • Increase Acid/Base Concentration: If extending the time is ineffective, consider using a more concentrated acid (e.g., moving from 6M HCl to concentrated HCl) or base. Be mindful that harsher conditions increase the risk of racemization.[7]

    • Phase-Transfer Catalysis (for basic hydrolysis): If working under basic conditions with a water-insoluble nitrile, adding a phase-transfer catalyst can improve the reaction rate by facilitating the transport of the hydroxide ion into the organic phase.

Problem 2: Low Yields in Catalytic Hydrogenation Step (e.g., Nitro or Nitrile Reduction)
  • Symptom: The reduction of a precursor nitro or nitrile group to the primary amine does not go to completion, resulting in low yields of the desired 4-amino product.

  • Causality:

    • Catalyst Inactivation: The catalyst (e.g., Pd/C, Raney Ni, Rh/Al₂O₃) may be poisoned. Sulfur-containing compounds are classic poisons, but other functional groups or impurities from previous steps can also inhibit catalyst activity.[16] The amino acid product itself can sometimes interact with the catalyst surface, slowing the reaction.[17]

    • Insufficient Hydrogen Pressure/Mass Transfer: The reaction may be limited by the amount of hydrogen available at the catalyst surface, especially in larger-scale reactions or with viscous solvents.

  • Solution:

    • Verify Precursor Purity: Ensure the starting material for the hydrogenation is free of potential catalyst poisons. If necessary, purify the substrate before the reduction step.

    • Optimize Catalyst & Loading: Use a fresh, high-activity catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). For challenging substrates, Rh-based catalysts can sometimes offer better performance than Pd or Pt.[18]

    • Enhance Reaction Conditions: Increase the hydrogen pressure (e.g., from 50 psi to 500 psi in an appropriate reactor). Ensure vigorous stirring to maximize gas-liquid-solid mass transfer.

    • Acidic Medium: Performing the hydrogenation in an acidic aqueous medium can improve the reactivity of some substrates and prevent product inhibition.[18]

Problem 3: Product is an Intractable Oil or Fails to Precipitate During Workup
  • Symptom: After adjusting the pH to the theoretical isoelectric point, the product either remains in solution or separates as a sticky oil instead of a crystalline solid.

  • Causality:

    • Presence of Impurities: Salts (from neutralization) or organic impurities can act as "gums," inhibiting crystallization and depressing the freezing point.

    • Incorrect pH: The calculated pI may be inaccurate due to the influence of ionic strength or temperature. The optimal pH for precipitation may need to be determined empirically.

    • Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystallization.

  • Solution:

    • Empirical pH Adjustment: Do not rely solely on a calculated pI. Slowly add base (or acid) to the solution while monitoring for the onset of precipitation. It can be helpful to take small aliquots and test a range of pH values.

    • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-air interface. Adding a seed crystal of the product, if available, is highly effective.

    • Solvent Titration: If the product oils out, you can sometimes induce crystallization by slowly adding a solvent in which the product is insoluble (but the impurities are soluble), such as acetone or isopropanol, to the aqueous mixture.

    • Purification Prior to Precipitation: If significant impurities are present, consider an alternative purification step first. For example, you could use ion-exchange chromatography, which is well-suited for separating amino acids from neutral or charged impurities.

Section 3: Key Experimental Protocols & Visualizations

The following section provides a representative protocol based on the Strecker synthesis, along with visualizations to clarify the workflow and troubleshooting logic.

Protocol 1: Two-Step Synthesis via the Strecker Method

This protocol describes a general, non-enantioselective synthesis. For enantiomerically pure material, a chiral resolution step would be required after the final hydrolysis.

Step 1: Synthesis of 4-Amino-2-phenylbutanenitrile

  • Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Cool the flask in an ice-water bath.

  • Reagents: To the flask, add a solution of potassium cyanide (KCN, 6.5 g, 0.1 mol) and ammonium chloride (NH₄Cl, 5.9 g, 0.11 mol) in 50 mL of concentrated aqueous ammonia. Stir until dissolved.

  • Aldehyde Addition: Slowly add 3-phenylpropanal (13.4 g, 0.1 mol) dropwise from the addition funnel over 30 minutes, ensuring the internal temperature remains below 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction should become a thick slurry.

  • Workup: Add 100 mL of water to the mixture and stir for 15 minutes. Extract the aqueous phase with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile, which is often used directly in the next step.

Step 2: Acid Hydrolysis to this compound

  • Setup: Transfer the crude α-aminonitrile from Step 1 to a 500 mL round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add 150 mL of 6M hydrochloric acid (HCl). Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS until the aminonitrile and intermediate amide have been consumed.[14]

  • Isolation:

    • Cool the reaction mixture to room temperature. If any solid (ammonium chloride) is present, filter it off.

    • Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any non-polar impurities.

    • Concentrate the aqueous layer under reduced pressure to about one-third of its original volume.

    • Cool the concentrated solution in an ice bath. Slowly adjust the pH to the isoelectric point (typically between pH 5-7 for similar amino acids) by adding a concentrated base like ammonium hydroxide or 6M NaOH.

    • A white precipitate of this compound should form. Allow the slurry to stand in the cold for at least 2 hours to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol or acetone. Dry the solid under vacuum to obtain the final product.

Data Presentation Tables

Table 1: Comparison of Nitrile Hydrolysis Conditions

ConditionReagentTemperature (°C)Typical Time (h)ProsCons
Strong Acid 6M - 12M HCl100 - 11012 - 24Effective for unreactive substrates; simple workup.High risk of racemization; corrosive.[7]
Strong Base 6M NaOH / KOH100 - 11012 - 24Effective; ammonia byproduct is easily removed.Very high risk of racemization; product is a salt, requiring acidification.[14]
Mild Acid 3M H₂SO₄80 - 9024 - 48Lower risk of racemization.Slower reaction rates; may be incomplete.
Enzymatic Nitrilase25 - 4024 - 72Highly stereospecific (no racemization); environmentally benign.[13]Enzyme can be expensive; substrate-specific; requires careful pH/buffer control.

Mandatory Visualizations

Strecker_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification 3-Phenylpropanal 3-Phenylpropanal S1 Reaction at 0-25 °C 3-Phenylpropanal->S1 NH4Cl_KCN NH4Cl / KCN in aq. NH3 NH4Cl_KCN->S1 Crude_Aminonitrile Crude_Aminonitrile S1->Crude_Aminonitrile Intermediate S2 Reflux with 6M HCl Crude_Amino_Acid Crude_Amino_Acid S2->Crude_Amino_Acid Crude Product in Acid P1 pH Adjustment to pI P2 Precipitation & Filtration P1->P2 Final_Product Final_Product P2->Final_Product Crude_Aminonitrile->S2 Crude_Amino_Acid->P1

Caption: Workflow for the Strecker synthesis of this compound.

Troubleshooting_Tree Problem Low Yield in Catalytic Hydrogenation CheckPurity Is the starting material pure? Problem->CheckPurity CheckCatalyst Is the catalyst fresh and active? CheckPurity->CheckCatalyst Yes Sol_Purify Purify substrate before reduction (e.g., column chromatography or distillation). CheckPurity->Sol_Purify No CheckConditions Are reaction conditions (Pressure, Stirring) optimal? CheckCatalyst->CheckConditions Yes Sol_Catalyst Use fresh catalyst. Increase catalyst loading. Consider a different metal (e.g., Rh). CheckCatalyst->Sol_Catalyst No Sol_Conditions Increase H2 pressure. Ensure vigorous stirring. Consider adding acid. CheckConditions->Sol_Conditions No End Re-run reaction and monitor. CheckConditions->End Yes Sol_Purify->End Sol_Catalyst->End Sol_Conditions->End

Caption: Decision tree for troubleshooting low hydrogenation yields.

References

Technical Support Center: Synthesis of Phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Enhancing Synthesis Yields

This section addresses specific experimental issues in a question-and-answer format to help you navigate common challenges and improve your product yield and purity.

Q1: My overall yield is critically low. Where should I start my investigation?

Low overall yield in a multi-step synthesis is a common issue that can stem from various stages of the process. A systematic approach is crucial for identifying the bottleneck.

Initial Checks:

  • Purity of Starting Materials: The synthesis of phenylbutanoic acid derivatives often begins with commodity chemicals like benzaldehyde, propiophenone, or L-aspartic acid.[1][2][3] The purity of these precursors is paramount. Impurities can interfere with catalysts, generate side products, and complicate purification. Always verify the purity of your starting materials by an appropriate analytical method (e.g., NMR or GC-MS) before commencing the synthesis.

  • Reaction Conditions: Seemingly minor deviations in reaction conditions can have a significant impact on yield. Re-verify temperatures, reaction times, and atmospheric conditions (e.g., use of an inert atmosphere to prevent oxidation or side reactions with moisture).

Workflow for Troubleshooting Low Yield: dot graph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

start [label="Low Overall Yield Detected", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label=" Step 1: Analyze Each Step | Isolate and calculate the yield of each intermediate product."]; step2 [label=" Step 2: Identify Problematic Reaction | Pinpoint the specific step with the lowest yield."]; step3 [label=" Step 3: Optimize Conditions | Focus optimization efforts on the critical step. | A: Reagent Stoichiometry | B: Catalyst Efficiency | C: Temperature & Time | D: Solvent Effects"]; step4 [label=" Step 4: Re-evaluate Purification | Is product being lost during workup or crystallization?"]; end [label="Yield Improved", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; } /dot Caption: A systematic workflow for diagnosing and resolving low yield issues.

Key Optimization Points:

  • Condensation/Cyclization Step: In syntheses starting from benzaldehyde or propiophenone, the initial condensation is critical.[2][3] For instance, in the synthesis of 5-ethyl-5-phenyl hydantoin from propiophenone, the use of a phase transfer catalyst like tetrabutylammonium bromide can significantly improve reaction efficiency and yield.[2]

  • Reduction Step: The reduction of a ketone or an ester is often a key step. The choice of reducing agent is crucial. While strong reducing agents like lithium aluminum hydride are effective, they can be hazardous. Milder reagents like sodium borohydride, sometimes in the presence of a Lewis acid, can offer high yields (over 80%) with a better safety profile.[4] A patented method for producing 2-(S)-amino-4-phenylbutyric acid highlights the use of triethylsilane or sodium borohydride for a high-yield reduction under mild conditions.[1]

  • Hydrolysis: The final hydrolysis step, especially of an intermediate like a hydantoin or an amide, requires careful control of temperature and pressure. Incomplete hydrolysis is a common cause of low yield and introduces impurities that are difficult to separate. High-temperature, high-pressure hydrolysis in a strong base like sodium hydroxide is often necessary for complete conversion.[2][5]

Q2: I'm observing significant impurity formation. How can I identify and minimize these byproducts?

Impurity profiling is essential for optimizing any synthesis. The first step is to identify the structure of the byproduct, typically using LC-MS to determine its mass and NMR for structural elucidation.

Common Impurities and Solutions:

Impurity TypeProbable SourceMitigation Strategy
Unreacted Intermediates Incomplete reaction in any step (e.g., incomplete hydrolysis of hydantoin or amide).Increase reaction time, temperature, or reagent stoichiometry. For hydrolysis, ensure base concentration is sufficient. Monitor reaction to completion using TLC or HPLC.[2]
Over-alkylation Products In Friedel-Crafts type reactions, the aromatic ring can be alkylated more than once.Use a milder Lewis acid catalyst, control the stoichiometry of the alkylating agent carefully, and maintain a lower reaction temperature.
Decarboxylation Products Loss of the carboxylic acid group, especially under harsh acidic or thermal conditions.Perform hydrolysis and subsequent steps under the mildest conditions possible. Avoid excessive heating after the product is formed.
Polymerization Products Side reactions of aldehydes or other reactive species.Ensure slow, controlled addition of reagents. Maintain optimal reaction temperature and concentration to disfavor polymerization pathways.
Q3: My final purification by crystallization gives poor recovery. What can I do to improve it?

4-Amino-2-phenylbutanoic acid is an amino acid and exists as a zwitterion at its isoelectric point. This property is key to its purification.

Crystallization Optimization:

  • pH Adjustment: The solubility of amino acids is highly dependent on pH. They are least soluble at their isoelectric point (pI). To crystallize the product, carefully adjust the pH of the aqueous solution to the pI. For many phenylbutanoic acid derivatives, this is in the range of pH 5.5-7.0.[2][5] Use a dilute acid (e.g., HCl) or base (e.g., NaOH) for this adjustment to avoid overshooting the target pH.

  • Solvent System: While the product is often precipitated from water, an anti-solvent can be used to improve recovery. After adjusting the pH, adding a water-miscible organic solvent in which the amino acid has low solubility (e.g., ethanol or isopropanol) can induce further precipitation.

  • Cooling Protocol: Slow, controlled cooling is essential for forming large, pure crystals. Crash-cooling the solution will trap impurities and result in a fine powder that is difficult to filter. A stepwise cooling process (e.g., room temperature for several hours, followed by 0-4°C overnight) is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common and high-yield synthetic routes for 4-amino-phenylbutanoic acid derivatives?

Several robust synthetic routes have been developed. The choice often depends on the desired isomer and the available starting materials.

Synthetic RouteStarting MaterialsKey IntermediatesTypical Overall YieldKey Advantages
Route 1: From Benzaldehyde Benzaldehyde, Ethyl acetoacetate3-Phenylglutaric acid, 3-Phenylglutaric anhydride>75%Inexpensive, readily available starting materials; scalable.[3]
Route 2: Strecker/Hydantoin Synthesis Propiophenone, Sodium cyanide, Ammonium carbonate5-Ethyl-5-phenyl hydantoin>80%High yield for α-amino acids; robust and well-established method.[2]
Route 3: From L-Aspartic Acid L-Aspartic acid, BenzeneAspartic anhydride, 2-(S)-amino-4-oxo-4-phenylbutyric acid>65%Chiral starting material allows for stereocontrol; efficient Friedel-Crafts acylation.[1]
Q2: Are there enzymatic or stereoselective methods available?

Yes, for producing specific enantiomers, biocatalytic methods are highly effective. For example, the enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid can be achieved using a hydantoinase and L-N-carbamoylase enzyme system.[6] This approach uses a racemic hydantoin substrate and selectively converts one enantiomer to the desired L-amino acid, offering very high enantiomeric purity. Another approach involves the reductive amination of a keto-acid precursor (2-oxo-4-phenylbutanoic acid) using an enzyme like L-phenylalanine dehydrogenase, which can also provide high stereoselectivity.[7]

Q3: What are the best analytical techniques for monitoring reaction progress and final product purity?
  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. A simple mobile phase can often resolve the starting material from the product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase C18 column is typically used. HPLC can accurately determine the purity of the final product and quantify impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of intermediates and the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown byproducts, often coupled with HPLC (LC-MS).

Detailed Protocol: Synthesis of 4-Amino-3-phenylbutyric Acid from Benzaldehyde

This protocol is adapted from a patented, high-yield five-step synthesis.[3] It serves as an excellent model for the synthesis of related phenylbutanoic acid derivatives.

Synthetic Pathway Overview: dot graph "Synthetic_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#4285F4", fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#202124", arrowhead=vee];

A [label="Benzaldehyde +\nEthyl Acetoacetate"]; B [label="Step 1:\nCondensation\n(Piperidine)"]; C [label="Diethyl 2,4-diacetyl\n-3-phenylpentanedioate"]; D [label="Step 2:\nHydrolysis &\nDecarboxylation (NaOH)"]; E [label="3-Phenylglutaric Acid"]; F [label="Step 3:\nRing Closure\n(Acetic Anhydride)"]; G [label="3-Phenylglutaric\nAnhydride"]; H [label="Step 4:\nAmmonolysis\n(Aq. Ammonia)"]; I [label="5-Amino-5-oxo\n-3-phenylpentanoic acid"]; J [label="Step 5:\nHofmann Rearrangement"]; K [label="4-Amino-3-phenyl\n-butanoic Acid"];

A -> B [label=""]; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; } /dot Caption: Five-step synthesis of 4-Amino-3-phenylbutyric acid.

Step 1: Condensation

  • In a round-bottom flask equipped with a stirrer, add benzaldehyde (1 mole) and ethyl acetoacetate (2.2 moles) to ethanol.

  • Add piperidine (0.2 moles) as a condensation catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the disappearance of benzaldehyde by TLC.

  • Cool the mixture to room temperature and then to 0-4°C to crystallize the product, diethyl 2,4-diacetyl-3-phenylpentanedioate.

  • Filter the solid, wash with cold ethanol, and dry. Expected yield: ~78%.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the product from Step 1 in an aqueous solution of sodium hydroxide (e.g., 10-15% NaOH).

  • Heat the mixture to reflux. Ethanol will be generated and can be removed by distillation.

  • Continue heating for 6-8 hours until the hydrolysis and decarboxylation are complete.

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of ~2 to precipitate 3-phenylglutaric acid.

  • Filter the solid, wash with water, and dry.

Step 3: Anhydride Formation

  • Suspend the 3-phenylglutaric acid in acetic anhydride.

  • Heat the mixture gently (e.g., 60-80°C) for 2-3 hours to form the cyclic anhydride.

  • Remove the excess acetic anhydride and acetic acid under reduced pressure to obtain 3-phenylglutaric anhydride.

Step 4: Ammonolysis

  • Carefully add the 3-phenylglutaric anhydride to a concentrated aqueous ammonia solution at a low temperature (0-10°C).

  • Stir the mixture until the anhydride has completely reacted to form the amide-acid, 5-amino-5-oxo-3-phenylpentanoic acid.

  • The product can often be isolated by acidification, filtration, and drying.

Step 5: Hofmann Rearrangement

  • Dissolve the amide-acid from Step 4 in a cold aqueous solution of sodium hydroxide.

  • Slowly add a solution of sodium hypobromite or sodium hypochlorite (prepared from bromine or bleach and NaOH) while maintaining the temperature below 10°C.

  • After the addition, slowly warm the mixture to 60-70°C and hold for 1-2 hours to complete the rearrangement.

  • Cool the solution and carefully neutralize with hydrochloric acid to the isoelectric point (pH ~6-7) to precipitate the final product, 4-amino-3-phenylbutanoic acid.

  • Filter the crude product, wash with cold water and then a small amount of ethanol, and dry. Recrystallize from a water/ethanol mixture for higher purity.

References

Technical Support Center: Purification of Crude 4-Amino-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 4-Amino-2-phenylbutanoic acid. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific needs. This document is structured as a series of troubleshooting guides and frequently asked questions, reflecting the real-world challenges our team addresses daily.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that can arise during the purification of this compound. Each issue is broken down into potential causes and actionable solutions.

Issue 1: Oiling Out During Recrystallization

Question: I'm attempting to recrystallize my crude this compound, but instead of forming crystals upon cooling, it separates as an oil. What's happening and how can I fix it?

Answer:

"Oiling out" is a common issue that occurs when the solute comes out of the solution at a temperature above its melting point, or when the concentration of impurities significantly depresses the melting point of the mixture. Because this compound has both polar (amino and carboxylic acid) and non-polar (phenyl ring) moieties, its interaction with solvents can be complex.

Potential Causes & Solutions:

  • High Solute Concentration: The solution may be too saturated.

    • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount (5-10% of the total volume) of hot solvent to decrease the saturation and then allow it to cool slowly again.[1]

  • Rapid Cooling: Cooling the solution too quickly can prevent the ordered lattice formation required for crystallization, favoring the disordered oil state.

    • Solution: Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath. Slow cooling is crucial for forming high-quality crystals.[1]

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, preventing it from precipitating effectively, or it may be too "poor," causing it to crash out prematurely.

    • Solution: Re-evaluate your solvent system. For a molecule like this compound, a polar protic solvent or a mixture is often ideal.[2] Consider a mixed-solvent system (e.g., ethanol-water, methanol-water) where the compound is soluble in one solvent but not the other. Dissolve the crude product in a minimum of the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) dropwise until turbidity persists, then reheat to clarify and cool slowly.

  • Presence of Impurities: Impurities from the synthesis, such as unreacted starting materials or by-products, can act as a eutectic mixture, lowering the overall melting point and promoting oiling.

    • Solution: Perform a preliminary purification step before recrystallization. An acid-base extraction is highly effective for amino acids to remove neutral or non-amphoteric impurities.[3]

Issue 2: Low Recovery After Purification

Question: My final yield of pure this compound is very low after recrystallization. Where could I be losing my product?

Answer:

Low recovery is a frustrating but solvable problem. It typically points to one or more suboptimal steps in the purification workflow.

Potential Causes & Solutions:

  • Excessive Solvent Use: Using too much solvent during recrystallization will keep a significant portion of your product dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. If you've already added too much, carefully evaporate a portion of the solvent by gently heating the solution and then attempt the cooling process again.[1]

  • Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, the product may crystallize on the funnel during hot filtration.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing hot solvent through it just before filtering your solution. Also, keep the solution at or near its boiling point during the transfer.

  • Inappropriate pH during Acid-Base Extraction: Since this compound is an amino acid, its solubility in water is highly pH-dependent.[4][5] You may be losing product to the aqueous or organic layers if the pH is not carefully controlled.

    • Solution: To precipitate the zwitterionic amino acid from an aqueous solution, the pH must be adjusted to its isoelectric point (pI). While the exact pI for this specific molecule may need experimental determination, it will be near neutral pH. Use a pH meter and adjust dropwise with dilute acid or base to find the point of maximum precipitation.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[1] This will remove soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.

Workflow Diagram: Purification Strategy

The following diagram outlines a decision-making process for purifying crude this compound.

G start Crude this compound assess_impurities Assess Impurities (TLC, NMR) start->assess_impurities acid_base Perform Acid-Base Extraction assess_impurities->acid_base Neutral or non-amphoteric impurities present recrystallize Recrystallization assess_impurities->recrystallize Impurities are primarily structurally similar acid_base->recrystallize Proceed to polishing check_purity Check Purity (HPLC, NMR, mp) recrystallize->check_purity check_purity->recrystallize Purity < 99% (Re-recrystallize) pure_product Pure Product check_purity->pure_product Purity > 99%

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound from a complex reaction mixture?

A1: For a complex crude mixture, acid-base extraction is the most robust initial purification technique.[3] This method leverages the amphoteric nature of the amino acid. By manipulating the pH, you can selectively move your target compound between aqueous and organic phases, leaving many non-amphoteric impurities behind.

  • Mechanism:

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous acid (e.g., 1M HCl). The amino group is protonated (-NH3+), making the compound a salt that is soluble in the aqueous layer. Neutral organic impurities remain in the organic layer.

    • Separate the layers. The aqueous layer now contains your protonated product.

    • Carefully neutralize the aqueous layer with a base (e.g., 1M NaOH) to the isoelectric point. At this pH, the molecule exists as a zwitterion, which has minimal water solubility and will precipitate out.

    • The precipitated solid can then be collected by filtration. This solid is significantly purer and ready for a final polishing step like recrystallization.

Q2: How do I select an appropriate recrystallization solvent?

A2: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[1] Given its structure, polar solvents are the best starting point. You may need to screen a few candidates.

Solvent SystemRationale & Expected Outcome
Water The compound has some water solubility due to its polar functional groups.[2] Solubility increases with heat. Good for removing non-polar impurities, but recovery might be moderate.
Ethanol / Methanol These polar protic solvents are often excellent choices for amino acids. They interact well with both the polar groups and the phenyl ring.
Isopropanol Less polar than ethanol. May provide a better solubility differential between hot and cold, potentially improving recovery.
Ethanol/Water Mix A powerful mixed-solvent system. Dissolve the crude product in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy. Reheat to clarify, then cool slowly. This allows for fine-tuning of the polarity.

Q3: My purified product is still showing impurities by NMR/HPLC. What are my options?

A3: If a single purification technique is insufficient, a multi-step approach is necessary.

  • Repeat the Purification: A second recrystallization can often remove remaining impurities.

  • Switch Techniques: If recrystallization fails to remove a persistent impurity (perhaps because it has very similar solubility), switch to a method based on a different physical principle. Column chromatography is the next logical step.

    • Stationary Phase: Silica gel is a common choice. Because the amino acid is quite polar, it may not move easily.

    • Mobile Phase: A polar eluent system will be required. A mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or ammonia can be effective. The acid/base modifier helps to ensure a consistent protonation state and prevent streaking on the column.

  • Preparative HPLC: For very high purity required in late-stage drug development, preparative HPLC offers the highest resolution, though it is more resource-intensive.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed for the initial cleanup of crude this compound.

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL). If there are insoluble materials, filter them off.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (100 mL) and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The protonated product is now in this layer. The organic layer containing neutral impurities can be discarded.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise while stirring and monitoring the pH with a pH meter. A precipitate will begin to form. Continue adding base until you reach the pH of maximum precipitation (the isoelectric point, likely around pH 5-7).

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of a cold non-polar solvent like hexane to help with drying.

  • Drying: Dry the purified solid under vacuum.

G cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve Crude in Ethyl Acetate extract 2. Add 1M HCl & Shake dissolve->extract separate_org 3. Discard Organic Layer (Contains Neutral Impurities) extract->separate_org Impurities remain in Organic Phase separate_aq 3. Collect Aqueous Layer (Contains Protonated Product) extract->separate_aq Product moves to Aqueous Phase precipitate 4. Cool & Add 1M NaOH to Isoelectric Point separate_aq->precipitate isolate 5. Isolate Precipitate via Filtration precipitate->isolate

Caption: Workflow for acid-base extraction purification.

References

Technical Support Center: Overcoming Blood-Brain Barrier Challenges with 4-Phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenylbutanoic Acid (4-PBA) and its transport across the blood-brain barrier (BBB). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate successful experimentation. 4-PBA, a histone deacetylase inhibitor, holds therapeutic promise for several neurodegenerative diseases, making its effective delivery to the central nervous system (CNS) a critical area of study.[1][2] This resource is designed to address the common hurdles encountered when investigating the CNS pharmacokinetics of this compound.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

In Vitro Blood-Brain Barrier Model Issues

Question 1: My in vitro BBB model using brain microvascular endothelial cells (BMECs) consistently shows low transendothelial electrical resistance (TEER) values, even before adding 4-PBA. What could be the cause and how can I fix it?

Answer: Low TEER values are a common issue and indicate poor tight junction formation, leading to a "leaky" barrier that is not representative of the in vivo BBB. Several factors could be at play:

  • Cell Culture Conditions:

    • Cell Source and Passage Number: Primary or low-passage immortalized BMECs are generally preferred as they better retain their in vivo characteristics.[3] High passage numbers can lead to phenotypic drift and reduced expression of tight junction proteins.

    • Co-culture Systems: Monolayers of BMECs often do not form sufficiently tight barriers. Co-culturing with astrocytes and pericytes more closely mimics the neurovascular unit and significantly enhances TEER values and the expression of efflux transporters.[4][5]

    • Media Composition: Ensure your media is optimized for BMECs. Some commercially available media or the addition of specific growth factors can significantly improve barrier properties.

  • Experimental Technique:

    • Seeding Density: An inadequate seeding density can result in a non-confluent monolayer. Titrate your seeding density to ensure the cells form a complete monolayer on the transwell insert.

    • Handling of Transwell Inserts: Gentle handling is crucial. Avoid disturbing the cell monolayer when changing media or taking TEER measurements.

Troubleshooting Steps:

  • Verify Cell Health and Passage Number: If using an immortalized cell line, ensure you are within the recommended passage number range. For primary cells, optimize your isolation and purification protocol.

  • Implement a Co-culture System: If you are using a monoculture, consider establishing a co-culture model with primary astrocytes or a suitable astrocyte cell line.[6]

  • Optimize Seeding Density: Perform a titration experiment to find the optimal seeding density for your specific cell type and transwell inserts.

  • Allow Sufficient Time for Differentiation: BMECs may require several days in culture to fully differentiate and form robust tight junctions. Monitor TEER daily to determine the optimal time for your experiment.

Question 2: I am observing high variability in the permeability of 4-PBA across my in vitro BBB model between different experiments. How can I improve the reproducibility of my results?

Answer: High variability in permeability studies can be frustrating and can obscure the true effect of your experimental manipulations. The key to improving reproducibility is to standardize every step of your protocol.

  • Inconsistency in the In Vitro Model:

    • TEER Values: Do not initiate your permeability assay until the TEER values have reached a stable and consistent plateau across all transwell inserts. Define a strict acceptance range for TEER values before starting the experiment.

    • Passage Number: Use cells from the same passage number for all experiments within a study to minimize biological variability.

  • 4-PBA Formulation and Application:

    • Solubility and Stability: Ensure that 4-PBA is fully dissolved in your transport buffer. If you are using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent is consistent and low enough to not affect the integrity of the cell monolayer.

    • pH of the Transport Buffer: The transport of 4-PBA is pH-dependent, as it is a substrate for monocarboxylate transporters (MCTs) which are proton-coupled.[1] Ensure the pH of your transport buffer is precisely controlled and consistent across all experiments.

  • Sampling and Analysis:

    • Timing: Be precise with your sampling times from the apical and basolateral compartments.

    • Analytical Method: Validate your analytical method (e.g., LC-MS/MS) for quantifying 4-PBA in your specific transport buffer. Check for matrix effects and ensure linearity and accuracy at the expected concentrations.

Question 3: My results suggest that 4-PBA is being actively effluxed across my in vitro BBB model, but I am not sure which transporter is responsible. How can I identify the involved efflux transporter(s)?

Answer: Identifying the specific efflux transporter(s) involved in limiting 4-PBA's penetration is a critical step. The BBB expresses several ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are known to efflux a wide range of substrates.[7][8]

Experimental Strategy:

  • Use of Chemical Inhibitors: Conduct your 4-PBA permeability assay in the presence of known inhibitors of specific efflux transporters. For example, use a P-gp inhibitor like verapamil or a BCRP inhibitor like Ko143. An increase in the apical-to-basolateral transport of 4-PBA in the presence of a specific inhibitor suggests the involvement of that transporter.

  • Cell Lines with Transporter Knockouts or Overexpression: Utilize cell lines that have been genetically modified to lack or overexpress specific transporters. Comparing the permeability of 4-PBA in these cell lines to the parental cell line can provide strong evidence for the role of a particular transporter.

  • Bidirectional Transport Assay: Measure the permeability of 4-PBA in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A significantly higher B-A permeability compared to A-B permeability is indicative of active efflux.

In Vivo Study Issues

Question 4: I am struggling to detect significant levels of 4-PBA in the brain tissue of my animal models after systemic administration. What are the likely reasons and how can I improve brain uptake?

Answer: Low brain penetration is a known challenge for 4-PBA.[2] Several factors can contribute to this, and a systematic approach is needed to enhance brain concentrations.

  • Poor BBB Permeability:

    • Efflux Transporters: As discussed in the in vitro section, active efflux by transporters like P-gp at the BBB is a major barrier for many drugs.[9]

    • Metabolism: 4-PBA can be metabolized in the periphery, reducing the amount of compound that reaches the BBB.

  • Formulation and Administration:

    • Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) can significantly impact the pharmacokinetic profile of 4-PBA.

    • Vehicle: The vehicle used to dissolve and administer 4-PBA can affect its solubility, stability, and absorption.

Strategies to Enhance Brain Uptake:

  • Co-administration with Efflux Inhibitors: While challenging to translate to a clinical setting, co-administering 4-PBA with an inhibitor of the relevant efflux transporter (identified through in vitro studies) can increase brain penetration in preclinical models.

  • Formulation Strategies:

    • Nanoparticle-based Delivery Systems: Encapsulating 4-PBA in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from metabolism and potentially enhance its transport across the BBB.[10][11]

    • Prodrug Approach: Modifying the chemical structure of 4-PBA to create a more lipophilic prodrug or a prodrug that targets an influx transporter (e.g., large neutral amino acid transporter - LAT1) can be an effective strategy.[12][13]

  • Direct CNS Administration: For proof-of-concept studies, direct administration into the CNS (e.g., intracerebroventricular injection) can bypass the BBB and help to determine the compound's efficacy within the brain.

Question 5: How do I accurately quantify 4-PBA concentrations in brain homogenates and differentiate between the compound in the brain parenchyma versus the cerebral vasculature?

Answer: Accurate quantification is essential for correctly interpreting your results.

  • Brain Tissue Processing:

    • Homogenization: Ensure complete homogenization of the brain tissue to release the compound. Use a validated homogenization buffer and protocol.

    • Extraction: Develop and validate a robust extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering substances from the brain homogenate before analysis.

  • Differentiating Parenchymal vs. Vascular Compound:

    • Saline Perfusion: Before harvesting the brain, perform a transcardial perfusion with ice-cold saline to flush the blood from the cerebral vasculature. This will minimize the contribution of 4-PBA in the blood to the total measured brain concentration.

    • Vascular Markers: In some cases, a vascular marker (a compound that does not cross the BBB) can be co-administered to estimate the amount of the drug of interest that is trapped in the brain's vascular space.

  • Analytical Methodology:

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying small molecules like 4-PBA in complex biological matrices due to its high sensitivity and selectivity.[14]

    • Method Validation: A full validation of your analytical method according to regulatory guidelines is crucial. This includes assessing linearity, accuracy, precision, selectivity, and matrix effects.[15][16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 4-PBA crosses the blood-brain barrier?

A1: Evidence suggests that 4-PBA is transported across the BBB, at least in part, by monocarboxylate transporters (MCTs), particularly MCT1.[1] MCTs are responsible for the transport of endogenous monocarboxylates like lactate and pyruvate.[17][18] The transport of 4-PBA via MCTs is pH-dependent and can be inhibited by other MCT substrates.[1]

Q2: Can 4-PBA's chemical properties be modified to improve its BBB penetration?

A2: Yes, medicinal chemistry approaches can be employed. The prodrug strategy is a promising avenue. By attaching a moiety that is recognized by an influx transporter highly expressed at the BBB, such as the large neutral amino acid transporter (LAT1), the brain uptake of the parent compound can be significantly enhanced.[12] Another approach is to increase the lipophilicity of the molecule to favor passive diffusion, but this must be balanced against the risk of increased recognition by efflux transporters.

Q3: What are the most suitable in vitro models for studying 4-PBA transport across the BBB?

A3: The choice of in vitro model depends on the specific research question and the desired throughput.

  • Primary Cell Co-cultures: Co-cultures of primary brain endothelial cells with astrocytes and pericytes from rodents or pigs are considered a gold standard as they exhibit low paracellular permeability and functional expression of transporters.[4]

  • Immortalized Human Cell Lines: Cell lines like hCMEC/D3 are more readily available and easier to culture, but they often have lower TEER values and may not fully recapitulate the in vivo transporter expression profile.[17]

  • Stem Cell-Derived Models: In vitro BBB models derived from human induced pluripotent stem cells (iPSCs) are a promising recent development, as they can provide a human-specific and physiologically relevant platform.[3][5]

Q4: Are there any known drug-drug interactions at the BBB that could affect 4-PBA transport?

A4: Yes, since 4-PBA is a substrate for MCTs, other drugs or endogenous compounds that are also transported by MCTs could competitively inhibit its brain uptake.[1] For example, valproic acid, another short-chain fatty acid used as an anti-epileptic drug, is also an MCT substrate and could potentially compete with 4-PBA for transport.[17] Additionally, if 4-PBA is found to be a substrate for efflux transporters like P-gp, co-administration with other P-gp substrates or inhibitors could alter its brain concentration.[9]

Q5: What are the key parameters to report in a publication describing 4-PBA's BBB permeability?

A5: To ensure the reproducibility and interpretability of your findings, it is crucial to report the following:

  • In Vitro Studies:

    • Detailed description of the cell model used (source, passage number, culture conditions).

    • Stable TEER values before and after the experiment.

    • Permeability of a well-characterized reference compound (e.g., sucrose for paracellular transport, a known P-gp substrate for efflux).

    • The apparent permeability coefficient (Papp) for 4-PBA, along with the experimental conditions (e.g., concentration, pH, incubation time).

  • In Vivo Studies:

    • Animal model details (species, strain, age, sex).

    • 4-PBA formulation, dose, and route of administration.

    • Detailed description of the brain tissue collection and processing (including whether perfusion was performed).

    • Brain and plasma concentrations of 4-PBA at various time points.

    • The calculated brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) if plasma and brain protein binding are measured.[17]

Part 3: Data Presentation and Experimental Protocols

Quantitative Data Summary
ParameterValueSpecies/ModelReference
Km for [14C]4-PBA Uptake 3.22 mM (at pH 6.0)TR-BBB cells (in vitro)[1]
Km for [14C]4-PBA Uptake 13.4 mM (at pH 7.4)TR-BBB cells (in vitro)[1]
Ki for Lactate Inhibition 13.5 mMTR-BBB cells (in vitro)[1]
Ki for Valproate Inhibition 7.47 mMTR-BBB cells (in vitro)[1]
Brain Uptake Very low (<0.006%ID/cc)Baboons (in vivo PET)[2]
Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay for 4-PBA

  • Cell Culture: Culture brain microvascular endothelial cells (e.g., primary rat BMECs) on the apical side of a transwell insert and astrocytes on the basolateral side of the well. Allow the co-culture to differentiate and form tight junctions, monitoring TEER daily.

  • Barrier Integrity Check: Once TEER values have reached a stable plateau (typically >200 Ω·cm²), the model is ready for the permeability assay.

  • Preparation of Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and adjust the pH to the desired value (e.g., 7.4 or 6.0).

  • Permeability Assay: a. Wash the cells on the transwell insert with pre-warmed transport buffer. b. Add the transport buffer containing a known concentration of 4-PBA to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace the volume with fresh transport buffer. Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of 4-PBA in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of 4-PBA appearance in the receiver compartment.

    • A is the surface area of the transwell membrane.

    • C0 is the initial concentration of 4-PBA in the donor compartment.

Visualizations

BBB_Transport cluster_blood Blood cluster_endothelium Endothelial Cell cluster_brain Brain Parenchyma blood 4-PBA mct1 mct1 blood->mct1 Influx luminal_membrane Luminal Membrane luminal_membrane:f0->blood abluminal_membrane Abluminal Membrane brain 4-PBA abluminal_membrane:f0->brain Influx pgp pgp abluminal_membrane:f0->pgp brain->abluminal_membrane:f0 mct1->abluminal_membrane:f0 pgp->luminal_membrane:f0 Efflux

Caption: Workflow for an in vivo brain uptake study of 4-PBA.

References

Technical Support Center: Purity Confirmation of 4-Amino-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Amino-2-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into confirming the purity of this compound. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

The Critical Importance of Purity for this compound

This guide will walk you through a multi-faceted approach to purity determination, employing a suite of orthogonal analytical techniques.

Purity Determination Workflow: A Multi-Technique Approach

A comprehensive assessment of purity cannot be achieved with a single analytical method. Each technique provides a unique piece of the puzzle. The following workflow is recommended for a thorough evaluation of a this compound sample.

Purity_Workflow cluster_initial Initial Assessment cluster_structural Structural Confirmation & Identification cluster_quantitative Quantitative & Chiral Purity cluster_final Final Purity Assessment Sample Sample HPLC_Screen HPLC Screening (Purity & Impurity Profile) Sample->HPLC_Screen Primary Technique NMR NMR Spectroscopy (Identity & Structural Purity) HPLC_Screen->NMR Confirm Structure MS Mass Spectrometry (Molecular Weight Confirmation) HPLC_Screen->MS Confirm MW Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC_Screen->Chiral_HPLC Assess Chirality Elemental_Analysis Elemental Analysis (Elemental Composition) NMR->Elemental_Analysis Confirm Composition Purity_Report Comprehensive Purity Report Elemental_Analysis->Purity_Report Chiral_HPLC->Purity_Report

Caption: Recommended workflow for comprehensive purity analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone of purity determination for non-volatile compounds like this compound. It separates the main compound from any impurities, allowing for quantification.

Q1: How do I develop a robust HPLC method for this compound?

A1: A successful HPLC method hinges on achieving good retention and peak shape. Due to the polar nature of amino acids, reversed-phase (RP) chromatography can be challenging.[2]

Expert Insight: The presence of both an amino and a carboxylic acid group makes this compound zwitterionic. This can lead to poor peak shape on standard C18 columns. The use of a mobile phase with an appropriate pH and buffer is crucial to control the ionization state of the analyte and achieve symmetrical peaks.

Recommended Starting Protocol (Reversed-Phase HPLC):

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good hydrophobic retention for the phenyl group.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape and retention.[3]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase HPLC.
Gradient 10% to 60% B over 30 minutesA gradient elution is recommended to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 210-220 nmThe phenyl group provides UV absorbance in this range. A PDA detector is useful for confirming peak purity.[4]
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Troubleshooting Common HPLC Issues
IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with the stationary phase.- Wrong mobile phase pH.- Use a mobile phase with a suitable buffer.- Adjust mobile phase pH.[5]
Poor Retention (Elutes near void volume) - Sample is too polar for the column/mobile phase.- Use a more polar stationary phase (e.g., HILIC).- Add an ion-pairing reagent to the mobile phase.[2]
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Degas the mobile phase.- Flush the system and clean the detector cell.[5]
Loss of Resolution - Column degradation.- Change in mobile phase composition.- Replace the column.- Prepare fresh mobile phase.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of your this compound sample and identifying any structurally related impurities.

Q2: What key signals should I look for in the ¹H and ¹³C NMR spectra of this compound?

A2: The NMR spectra will provide a unique fingerprint of the molecule.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, and the methylene protons of the butanoic acid chain. The chemical shifts and coupling patterns will be characteristic of the structure.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the chiral carbon, and the aliphatic carbons.[6]

Expert Insight: Integrating the proton signals in the ¹H NMR spectrum can provide a quantitative measure of the relative number of protons, which can be used to assess purity if an internal standard is used. Any unexpected signals may indicate the presence of impurities.

Troubleshooting NMR Data Interpretation
IssuePotential Cause(s)Suggested Solution(s)
Broad Peaks - Sample aggregation.- Presence of paramagnetic impurities.- Dilute the sample.- Filter the sample.
Unexpected Signals - Presence of impurities (e.g., residual solvents, starting materials).- Compare the spectrum to a reference standard.- Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structural elucidation of impurities.
Poor Signal-to-Noise Ratio - Low sample concentration.- Increase the number of scans.- Use a higher field strength magnet.
Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a highly accurate measurement of the molecular weight of your compound, confirming its elemental composition.

Q3: What ionization technique is best for analyzing this compound by MS?

A3: Electrospray ionization (ESI) is the most suitable technique for polar molecules like amino acids. It is a soft ionization method that typically produces the protonated molecule [M+H]⁺, allowing for straightforward molecular weight determination.

Expected Molecular Ion:

CompoundFormulaExact MassExpected [M+H]⁺
This compoundC₁₀H₁₃NO₂179.09180.10

Expert Insight: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental formula of the compound and any observed impurities.

Chiral HPLC for Enantiomeric Purity

Since this compound contains a chiral center, it can exist as two enantiomers. It is often crucial to determine the enantiomeric purity of your sample, as different enantiomers can have vastly different biological activities.

Q4: How can I separate the enantiomers of this compound?

A4: The most direct method is to use a chiral stationary phase (CSP) in your HPLC system. These columns contain a chiral selector that interacts differently with each enantiomer, leading to their separation.

Alternative Approach: Indirect Separation If a chiral column is not available, you can use a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[3]

Recommended Protocol (Direct Chiral HPLC):

ParameterRecommended ConditionRationale
Column Chiral Stationary Phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based)CSPs provide the necessary stereoselectivity for enantiomeric separation.[4][7]
Mobile Phase Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) with an acidic or basic additive.The mobile phase composition is highly dependent on the specific CSP and should be optimized.
Flow Rate 0.5 - 1.0 mL/minLower flow rates can sometimes improve resolution.
Detection UV at 210-220 nmAs with achiral HPLC.
Troubleshooting Chiral Separations
IssuePotential Cause(s)Suggested Solution(s)
No Separation of Enantiomers - Incorrect chiral stationary phase.- Inappropriate mobile phase.- Screen different types of CSPs.- Systematically vary the mobile phase composition (e.g., type and percentage of alcohol, type and concentration of additive).
Poor Resolution - Suboptimal mobile phase composition or flow rate.- Fine-tune the mobile phase composition.- Optimize the flow rate and column temperature.
Elemental Analysis for Ultimate Purity Confirmation

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in your sample.[8][9] This data is then compared to the theoretical values for pure this compound.

Q5: How close should my elemental analysis results be to the theoretical values?

A5: Generally, a deviation of ±0.4% from the theoretical values is considered acceptable for a pure compound.[9]

Theoretical Elemental Composition of C₁₀H₁₃NO₂:

ElementTheoretical %
Carbon (C)67.02%
Hydrogen (H)7.31%
Nitrogen (N)7.82%

Expert Insight: Elemental analysis is a powerful tool for detecting the presence of inorganic impurities or residual solvents that may not be visible by other techniques.[10] However, it is a bulk analysis technique and will not provide information about the presence of isomeric impurities.[10]

Conclusion: An Integrated Approach to Purity

Confirming the purity of a this compound sample requires a thoughtful and integrated analytical approach. By combining the separation power of HPLC, the structural elucidation capabilities of NMR and MS, and the quantitative accuracy of elemental analysis, researchers can have high confidence in the quality of their material. This multi-faceted strategy ensures the reliability and reproducibility of your experimental results.

References

Technical Support Center: Synthesis of 4-Amino-2-phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-amino-2-phenylbutanoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound and its analogs are crucial scaffolds in medicinal chemistry, often functioning as derivatives of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[1][2] Their synthesis, while conceptually straightforward, presents numerous challenges that can impact yield, purity, and stereochemical integrity.

This document provides in-depth, experience-driven answers to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Core Synthetic Strategies & General Optimization

This section addresses foundational questions regarding the selection of synthetic routes and the key parameters that govern reaction success.

Q1: What are the principal synthetic pathways to the this compound core structure?

A1: The choice of synthetic route is dictated by available starting materials, desired substitution patterns, and stereochemical requirements. Three common strategies are prevalent:

  • Michael Addition-Based Routes: This is a robust method for forming the carbon skeleton. A common approach involves the conjugate addition of a phenylacetonitrile anion (or a related carbanion) to an α,β-unsaturated ester like ethyl acrylate. The resulting nitrile can then be reduced to the primary amine and the ester hydrolyzed. The key advantage is the direct formation of the C-C bond at the desired position.

  • Reductive Amination of Keto Acids: This strategy involves the synthesis of a 2-oxo-4-phenylbutanoic acid intermediate, which is then converted to the corresponding amino acid via reductive amination.[3] This method is particularly useful for introducing diversity at the amino group and can be adapted for asymmetric synthesis using chiral catalysts or enzymes like L-phenylalanine dehydrogenase.[3]

  • Modified Strecker Synthesis: For α,α-disubstituted derivatives such as 2-amino-2-phenylbutanoic acid, a modified Strecker synthesis starting from a ketone (e.g., propiophenone) is highly effective.[4] This one-pot reaction typically uses an ammonia source (like ammonium carbonate) and a cyanide source (like sodium cyanide) to form an intermediate hydantoin, which is subsequently hydrolyzed to the amino acid.[4] While efficient, this route involves highly toxic cyanide reagents and requires careful handling.[5]

Q2: My reaction yield is consistently low. Which parameters should I investigate first for optimization?

A2: Low yield is a common issue stemming from incomplete reactions, side-product formation, or product degradation. A systematic optimization approach is crucial. The following table summarizes key parameters and their typical impact.

ParameterCommon Range/OptionsRationale & Causality
Temperature -20°C to 100°CControls reaction rate vs. side-product formation. Lower temperatures often increase selectivity and minimize degradation, while higher temperatures can be necessary to overcome activation energy barriers.
Solvent Aprotic (THF, Toluene), Protic (Ethanol, Water)Solvent polarity affects reactant solubility and can stabilize charged intermediates or transition states. For reactions involving strong bases (e.g., LDA), aprotic solvents are mandatory.
Catalyst Loading 0.1 mol% to 20 mol%For catalytic reactions (e.g., asymmetric hydrogenations), loading impacts reaction rate. Too high a loading can sometimes lead to side reactions or be economically unviable for scale-up.
Reactant Stoichiometry 1:1 to 1:3 (Excess Reagent)Using a slight excess of one reagent can drive the reaction to completion, especially if one component is volatile or prone to self-reaction. However, this can complicate purification.
Reaction Time 1 hour to 48 hoursMonitor reaction progress using TLC or LC-MS to determine the point of maximum product formation before significant degradation or side-product accumulation occurs.

Section 2: Troubleshooting Specific Experimental Issues

This section provides direct answers to common problems encountered during synthesis.

Q3: I am observing a significant amount of an insoluble, polymeric material in my reaction flask. What is happening and how can I prevent it?

A3: The formation of polymeric material is a frequent issue, particularly when dealing with unprotected amino acids or reactive intermediates. The primary cause is often intermolecular condensation. The amino group of one molecule can react with the carboxylic acid (or ester) of another, leading to polyamide formation, especially at elevated temperatures.

Troubleshooting Steps:

  • Protecting Groups: The most effective solution is to use protecting groups for both the amine and carboxylic acid functionalities until the final step.[6][7] This is a cornerstone of modern peptide synthesis for a reason.[8]

  • Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, ensure it is run under dilute conditions to disfavor intermolecular reactions.

  • pH Control: During workup, be mindful of the isoelectric point. At this pH, the amino acid exists as a zwitterion with minimum solubility in water, which can sometimes cause it to precipitate out.[9] Adjusting the pH away from the isoelectric point can improve solubility.

Q4: My purification by silica gel chromatography is failing; the product either doesn't elute or streaks badly.

A4: This is a classic problem when purifying unprotected amino acids on standard silica gel. The zwitterionic nature of the compound leads to very strong interactions with the polar stationary phase.

Solutions:

  • Use a Modified Mobile Phase: Add additives to your eluent to suppress the ionic interactions. A common mobile phase is a mixture of Dichloromethane:Methanol with a small amount of acetic acid or ammonia (e.g., 90:10:1 DCM:MeOH:AcOH). The acid protonates the carboxylate and the base deprotonates the ammonium group, neutralizing the zwitterion.

  • Reverse-Phase Chromatography: C18-functionalized silica (reverse-phase) is often a better choice for polar and zwitterionic compounds. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).

  • Ion-Exchange Chromatography: This technique is specifically designed to separate charged molecules and can provide excellent purification for amino acids.

  • Purify as a Protected Derivative: The most straightforward approach is often to purify the fully protected intermediate before the final deprotection step. Protected amino acids behave like typical organic molecules on silica gel.

Q5: During a reaction involving a strong base like LDA, my solution turns dark brown/black and I get a complex mixture of products.

A5: A dark coloration and complex product mixture when using strong, non-nucleophilic bases often points to decomposition. Several factors could be at play:

  • Incorrect Temperature: Reactions involving lithium diisopropylamide (LDA) are almost always conducted at low temperatures (typically -78°C) to control reactivity and prevent side reactions like elimination or decomposition. Ensure your cooling bath is stable.

  • Presence of Oxygen: Traces of oxygen can react with the highly reactive carbanions generated by LDA, leading to oxidized byproducts and a dark color. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) and that your solvents are properly degassed.

  • Slow Addition: The base should be added slowly to the substrate solution at low temperature to maintain control over the exotherm and prevent localized heating.

Below is a workflow diagram for troubleshooting low-yield reactions.

G start Low Yield Observed check_purity 1. Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_purity incomplete Incomplete Reaction? check_purity->incomplete side_products Major Side Products? incomplete->side_products No sol_incomplete Increase Reaction Time Increase Temperature Increase Reagent Stoichiometry incomplete->sol_incomplete Yes degradation Product Degradation? side_products->degradation No sol_side_products Lower Temperature Change Solvent Use Protecting Groups side_products->sol_side_products Yes sol_degradation Run at Lower Temperature Check for Air/Moisture Sensitivity Modify Workup Conditions degradation->sol_degradation Yes end_node Optimized Conditions degradation->end_node No sol_incomplete->end_node sol_side_products->end_node sol_degradation->end_node

Caption: Troubleshooting workflow for low reaction yield.

Section 3: Chiral Synthesis and Stereocontrol

Achieving high enantiopurity is critical for pharmaceutical applications, as different enantiomers can have vastly different biological activities.[10]

Q6: How can I synthesize a specific enantiomer of a this compound derivative?

A6: Enantioselective synthesis is a key challenge. There are several advanced strategies to control stereochemistry:

  • Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product.[11][12] For reductive aminations, catalysts based on chiral ligands (e.g., with Rhodium or Iridium) can be highly effective. For Michael additions, chiral phase-transfer catalysts or organocatalysts can be employed.

  • Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed. Evans auxiliaries are a well-known example used to direct alkylation reactions.

  • Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This can be done by selective hydrolysis of a racemic ester or amidation of a racemic amine.

  • Starting from a Chiral Pool: If possible, begin the synthesis with a readily available, enantiopure starting material, such as a natural amino acid like L-phenylalanine, and use stereospecific reactions to build the target molecule.

The diagram below illustrates a generalized workflow for catalytic asymmetric synthesis.

G start Prochiral Substrate (e.g., Keto Acid or Imine) reaction Asymmetric Reaction (-78°C to RT) start->reaction reagents Reagent (e.g., H₂, Hydride Source) reagents->reaction catalyst Chiral Catalyst (e.g., Chiral Ligand + Metal) catalyst->reaction Directs Stereochemistry workup Workup & Purification reaction->workup product Enantiomerically Enriched Product (R or S) workup->product analysis Chiral HPLC Analysis (Determine %ee) product->analysis

Caption: Generalized workflow for catalytic asymmetric synthesis.

Section 4: Protecting Group Strategies

Proper management of the amine and carboxylic acid functionalities is non-negotiable for success in multi-step syntheses.

Q7: What are the most suitable protecting groups for the amino and carboxyl groups, and how do I choose an orthogonal strategy?

A7: An orthogonal protecting group strategy is one where each protecting group can be removed in the presence of the others.[7] This is essential for selectively modifying one part of the molecule while others remain protected.

Common Amino Protecting Groups:

  • Boc (tert-Butoxycarbonyl): Stable to base, removed with mild acid (e.g., TFA). This is one of the most common N-protecting groups.[8]

  • Cbz (Carboxybenzyl): Stable to acid, removed by catalytic hydrogenolysis (H₂/Pd-C).

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid, removed with mild base (e.g., piperidine). Widely used in solid-phase peptide synthesis.[8]

Common Carboxyl Protecting Groups:

  • Methyl/Ethyl Esters (Me/Et): Stable to acid, removed by saponification (e.g., NaOH, LiOH).

  • tert-Butyl Ester (tBu): Stable to base and hydrogenolysis, removed with mild acid (e.g., TFA).

  • Benzyl Ester (Bn): Stable to acid and base, removed by catalytic hydrogenolysis.

Example Orthogonal Strategy: A very common and robust orthogonal scheme is the combination of Fmoc for the amine and a tert-Butyl (tBu) ester for the carboxylic acid.

  • The Fmoc group can be removed with piperidine to allow for N-alkylation or peptide coupling.

  • The tBu ester remains intact during this process.

  • Both groups can be removed simultaneously in the final step using a strong acid like TFA.

The diagram below illustrates this orthogonal relationship.

G start_mol Fmoc-NH R-CH-C(O)O-tBu amine_free H₂N R-CH-C(O)O-tBu start_mol:f0->amine_free:f0 Piperidine (Base) acid_free Fmoc-NH R-CH-C(O)OH start_mol:f1->acid_free:f1 TFA (Acid) final_product H₂N R-CH-C(O)OH amine_free->final_product TFA (Acid) acid_free->final_product Piperidine (Base)

Caption: Orthogonal protection scheme using Fmoc and tBu groups.

Section 5: Experimental Protocols

This section provides a representative experimental procedure. Note: All procedures involving hazardous chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of 5-Ethyl-5-phenylhydantoin (Intermediate for 2-Amino-2-phenylbutyric acid)

This protocol is adapted from a known method for preparing α,α-disubstituted amino acids.[4]

Materials:

  • Propiophenone (1.0 mol)

  • Sodium Cyanide (1.5 mol) - EXTREME DANGER: HIGHLY TOXIC

  • Ammonium Carbonate (2.0 mol)

  • Tetrabutylammonium bromide (Phase Transfer Catalyst, 0.05 mol)

  • Deionized Water

  • Ethanol

Procedure:

  • To a 2000 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add propiophenone (134 g, 1.0 mol), ammonium carbonate (192 g, 2.0 mol), and tetrabutylammonium bromide (16.1 g, 0.05 mol).

  • In a separate beaker, carefully dissolve sodium cyanide (73.5 g, 1.5 mol) in deionized water (300 mL). Caution: NaCN is highly toxic. Handle with extreme care and have a cyanide antidote kit available. Avoid any contact with acid, which liberates lethal HCN gas.

  • Slowly add the aqueous sodium cyanide solution to the reaction flask with vigorous stirring.

  • Add 200 mL of ethanol to the mixture to aid solubility.

  • Heat the reaction mixture to 65-70°C and maintain this temperature with stirring for 15 hours. The reaction should be monitored by TLC (e.g., 7:3 Hexane:EtOAc).

  • After the reaction is complete (disappearance of propiophenone), cool the mixture to room temperature.

  • Cool the mixture further in an ice bath to 0-5°C for 1-2 hours to promote crystallization of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove unreacted salts.

  • Dry the white solid under vacuum at 50°C to a constant weight. The product is 5-ethyl-5-phenylhydantoin, which can be carried forward to the hydrolysis step.

References

Technical Support Center: Scaling Up 4-Amino-2-phenylbutanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 4-Amino-2-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important pharmaceutical intermediate. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Troubleshooting Guide: From Bench to Plant

Scaling up any chemical synthesis introduces a new set of variables that can significantly impact yield, purity, and safety. This compound, with its chiral center and functional groups, is no exception. This section provides solutions to specific issues you may encounter during your scale-up experiments.

Synthesis & Reaction Control

Question 1: We are observing a significant drop in yield upon scaling up our synthesis from lab (10g) to pilot (1kg) scale. What are the likely causes and how can we mitigate this?

A decrease in yield during scale-up is a common challenge and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.

  • Inadequate Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Causality: The efficiency of stirring does not scale linearly with volume. What works in a round-bottom flask may be insufficient in a large reactor, leading to poor distribution of reactants and reagents.

    • Solution:

      • Reactor Design: Ensure the reactor is equipped with appropriate baffles and an impeller design (e.g., pitched-blade turbine) suitable for the reaction viscosity and volume.

      • Stirring Rate Optimization: Conduct studies to determine the optimal stirring rate that ensures homogeneity without causing excessive shear, which could degrade reactants or products.

      • Controlled Addition: Instead of adding reagents all at once, implement a controlled addition profile (e.g., using a syringe pump or a dosing funnel) to maintain a low and steady concentration of the reactive species.

  • Poor Temperature Control: Exothermic reactions that are easily managed on a small scale can become problematic in larger vessels due to a lower surface-area-to-volume ratio, which reduces the efficiency of heat dissipation.

    • Causality: The heat generated by the reaction increases with volume, while the ability to remove that heat through the reactor walls increases with surface area. This mismatch can lead to temperature spikes.

    • Solution:

      • Jacketed Reactors: Utilize reactors with a cooling jacket and a reliable temperature control unit.

      • Cooling Efficiency: Ensure the heat transfer fluid has a sufficiently low temperature and high flow rate.

      • Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing.

  • Side Reaction Predominance: Certain side reactions may become more significant at the longer reaction times or higher temperatures that can occur during scale-up. For instance, in syntheses involving intermediates like 2-oxo-4-phenylbutanoic acid, side reactions can be prevalent.[1]

    • Causality: The kinetic profile of the desired reaction versus side reactions can be temperature-dependent. A seemingly minor temperature increase during scale-up can significantly favor an undesired pathway.

    • Solution:

      • Kinetic Studies: Perform reaction kinetics studies to understand the temperature and concentration dependence of both the main reaction and key side reactions.

      • Impurity Profiling: Use analytical techniques like HPLC and GC-MS to identify and quantify side products, which can provide clues about the undesired reaction pathways.[2][3]

Question 2: We are struggling with inconsistent product quality and the presence of hard-to-remove impurities. How can we improve the purity of our crude this compound at a larger scale?

Impurity profiles often change during scale-up. What was a minor impurity at the lab scale can become a major issue in a pilot plant.

  • Understanding Impurity Formation: The first step is to identify the impurities and understand their origin. Common impurities in amino acid synthesis can include starting materials, reagents, by-products from side reactions, and enantiomeric impurities.[4][5][6]

    • Causality: Impurities can arise from the raw materials themselves or be generated during the reaction. For example, in a Strecker synthesis, side reactions can lead to the formation of various by-products.[7]

    • Solution:

      • Raw Material Qualification: Implement stringent quality control on all starting materials and reagents.

      • Process Analytical Technology (PAT): Use in-process monitoring (e.g., in-situ IR or Raman spectroscopy) to track the formation of the product and key impurities in real-time, allowing for adjustments to be made during the reaction.

      • Reaction Optimization: Re-evaluate and optimize reaction parameters such as temperature, pH, and stoichiometry to minimize the formation of specific impurities.

  • Optimizing the Work-up and Isolation: The work-up procedure is critical for removing impurities before the final crystallization step.

    • Causality: Simple lab-scale work-up procedures, like a separatory funnel extraction, may not be efficient at a larger scale.

    • Solution:

      • Liquid-Liquid Extraction: For larger scales, consider using a counter-current liquid-liquid extraction setup for more efficient separation.

      • pH Adjustment: Carefully control the pH during the work-up to ensure that the amino acid product is in the desired form (e.g., zwitterionic) to facilitate its separation from acidic or basic impurities.

      • Filtration and Washing: Optimize the filtration process and the choice of wash solvent to effectively remove soluble impurities from the crude product cake.

Crystallization & Purification

Question 3: Our crystallization process, which worked well in the lab, is now producing fine needles that are difficult to filter and dry. How can we improve the crystal morphology?

Controlling crystal form and size is a common challenge in scaling up crystallization processes.

  • Controlling Supersaturation: The rate of supersaturation generation is a key factor influencing crystal nucleation and growth.

    • Causality: Rapid cooling or fast addition of an anti-solvent can lead to rapid nucleation, resulting in a large number of small crystals.

    • Solution:

      • Cooling Profile: Implement a controlled, gradual cooling profile instead of crash cooling.

      • Anti-solvent Addition: Add the anti-solvent slowly and at a controlled rate to maintain a consistent level of supersaturation.

      • Seeding: Introduce seed crystals at a specific temperature and supersaturation level to promote crystal growth over nucleation.

  • Solvent System and Additives: The choice of solvent and the presence of additives can significantly influence crystal habit.

    • Causality: The interaction of the solvent with different crystal faces can either promote or inhibit growth in certain directions, leading to different crystal shapes.

    • Solution:

      • Solvent Screening: Conduct a solvent screen to identify solvent systems that favor the growth of more equant (less needle-like) crystals.

      • Additive Engineering: Small amounts of certain additives can act as habit modifiers. For amino acids, related amino acids or other small molecules can sometimes be effective.[8]

  • Mixing in the Crystallizer: Proper mixing is essential to ensure a uniform temperature and concentration throughout the crystallizer.

    • Causality: Poor mixing can lead to localized areas of high supersaturation, causing excessive nucleation.

    • Solution:

      • Agitator Design: Use an agitator designed for crystallization, which provides good bulk mixing without high shear that can cause crystal breakage.

      • Baffles: Ensure the crystallizer is properly baffled to prevent vortexing and promote top-to-bottom mixing.

Question 4: We are observing batch-to-batch inconsistency in the polymorphic form of our final product. How can we ensure we consistently produce the desired polymorph?

Polymorphism is a critical quality attribute for active pharmaceutical ingredients (APIs) as it can affect solubility, stability, and bioavailability.

  • Understanding the Polymorphic Landscape: The first step is to characterize the different polymorphic forms of this compound.

    • Causality: Different polymorphs are thermodynamically stable under different conditions (temperature, solvent, etc.). The form you obtain can depend on kinetic factors during crystallization.[7][9][10]

    • Solution:

      • Polymorph Screen: Conduct a comprehensive polymorph screen using various solvents, temperatures, and crystallization techniques to identify all accessible forms.

      • Characterization: Use techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize each form.

  • Controlling the Crystallization Process: Once the desired polymorph and its stability are understood, the crystallization process must be tightly controlled.

    • Causality: The choice of solvent, cooling rate, and seeding strategy can all influence which polymorphic form crystallizes.

    • Solution:

      • Solvent Selection: Choose a solvent system in which the desired polymorph is the most stable and has a suitable solubility profile.

      • Seeding with the Desired Form: Always use seed crystals of the desired polymorph to direct the crystallization.

      • Process Parameters: Tightly control process parameters such as temperature, agitation, and addition rates to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A: The primary safety concerns include:

  • Handling of Hazardous Reagents: Many synthetic routes may involve flammable solvents, corrosive acids and bases, and toxic reagents. A thorough risk assessment should be conducted for all chemicals used.[11]

  • Exothermic Reactions: As mentioned in the troubleshooting section, reactions can generate significant heat. A thermal hazard evaluation should be performed to understand the potential for thermal runaway.

  • Dust Explosion Hazard: The final product is a powder, which can pose a dust explosion risk if not handled properly. Ensure adequate ventilation and grounding of equipment to prevent static discharge.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and lab coats. For larger scale operations, respiratory protection may be necessary.

Q2: What analytical methods are recommended for in-process control and final product release?

A: A robust analytical package is crucial for ensuring product quality.

  • In-Process Control (IPC):

    • TLC/HPLC: To monitor reaction progress and impurity formation.

    • pH Measurement: For controlling pH-sensitive steps.

  • Final Product Release:

    • HPLC: For assay and purity determination, including enantiomeric purity if a chiral method is used.[1][12]

    • NMR (¹H and ¹³C): For structural confirmation.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • PXRD: To confirm the polymorphic form.

    • Karl Fischer Titration: To determine water content.

    • Residual Solvents Analysis (GC): To quantify any remaining solvents from the synthesis and purification process.

Q3: How does the quality of starting materials impact the final product?

A: The quality of starting materials is paramount. Impurities in the starting materials can be carried through the synthesis and end up in the final product, often being difficult to remove. It is essential to have well-defined specifications for all raw materials and to qualify your suppliers.

Q4: What are the key considerations for choosing a synthetic route for industrial-scale production?

A: When selecting a synthetic route for scale-up, consider the following:

  • Cost and Availability of Raw Materials: The cost of starting materials will be a major driver of the final product cost.

  • Process Safety and Environmental Impact: Avoid routes that use highly toxic or explosive reagents, or that generate large amounts of hazardous waste.

  • Scalability and Robustness: The chosen route should be reproducible and give consistent results at a larger scale.

  • Number of Steps and Overall Yield: A shorter synthesis with higher yields is generally more economical.

  • Ease of Purification: The route should ideally produce a crude product that is relatively easy to purify to the required specifications. Enzymatic methods, for example, can offer high selectivity and milder reaction conditions, which can simplify purification.[5]

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Quality Control raw_materials Raw Material Qualification synthesis Scaled-up Synthesis raw_materials->synthesis Controlled Addition workup Crude Product Work-up synthesis->workup Quenching & Extraction ipc In-Process Control (IPC) synthesis->ipc crystallization Crystallization workup->crystallization Crude Product filtration Filtration & Washing crystallization->filtration crystallization->ipc drying Drying filtration->drying final_qc Final Product QC drying->final_qc Final Product

Caption: A typical workflow for the scaled-up production of this compound.

Troubleshooting Logic: Low Yield

G cluster_0 cluster_1 start Low Yield Observed cause1 Poor Mass Transfer start->cause1 cause2 Inadequate Heat Transfer start->cause2 cause3 Side Reactions start->cause3 sol1 Optimize Stirring & Reactor Design cause1->sol1 sol2 Improve Cooling & Control Addition cause2->sol2 sol3 Conduct Kinetic Studies & Optimize Conditions cause3->sol3

References

Technical Support Center: Analysis of 4-Amino-2-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the analysis of 4-Amino-2-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on overcoming matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the accuracy and reliability of your experimental data.

Introduction: The Challenge of Matrix Effects

In quantitative bioanalysis using LC-MS/MS, the "matrix effect" is a critical phenomenon that can significantly impact the accuracy, precision, and sensitivity of your results.[1][2][3] It refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[4][5] These interferences can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the integrity of your data.[4][6][7]

This compound, a polar compound with both amino and carboxylic acid functional groups, is particularly susceptible to matrix effects when analyzed in complex biological matrices like plasma, serum, or urine.[8] This guide provides a structured approach to identifying, understanding, and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What exactly is the matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the influence of all components in a sample, other than the analyte of interest, on the analyte's measurement.[5] In the context of LC-MS/MS with electrospray ionization (ESI), these matrix components can co-elute with your target analyte (this compound) and interfere with the ionization process in the mass spectrometer's source.[2][9] This interference can either suppress or enhance the signal of your analyte, leading to inaccurate quantification.[4][6]

Q2: Why is this compound prone to matrix effects?

A2: As an amino acid derivative, this compound is a polar molecule.[8] When analyzing biological samples, it often co-extracts with endogenous polar compounds like phospholipids, salts, and other metabolites.[3][6] These co-extracted substances can compete with the analyte for ionization in the ESI source, leading to significant matrix effects.[9]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A common method is the post-extraction spike experiment.[4] This involves comparing the analyte's signal in a blank matrix extract that has been spiked with the analyte to the signal of the analyte in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of matrix effects. Regulatory guidelines from the FDA and EMA provide detailed procedures for assessing matrix effects during method validation.[10][11][12]

Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a thorough evaluation of matrix effects during method validation.[10][11][12][13][14] The goal is to demonstrate that the method is free from significant matrix effects that could compromise the accuracy and precision of the results.[15] This typically involves testing multiple lots of the biological matrix from different individuals.[12]

Troubleshooting Guide

Issue 1: Poor Reproducibility and Inaccurate Quantification

Symptom: You observe high variability in your quality control (QC) samples and inaccurate measurements of your analyte concentration.

Cause: This is a classic sign of uncompensated matrix effects. The variable nature of biological matrices from different subjects can lead to inconsistent ion suppression or enhancement.

Solution Workflow:

  • Systematic Evaluation of Matrix Effect:

    • Perform a post-extraction spike experiment using at least six different lots of blank matrix as recommended by the FDA.[11][12]

    • Calculate the matrix factor (MF) for each lot. An MF value significantly different from 1.0 indicates a matrix effect.

    • The coefficient of variation (%CV) of the IS-normalized matrix factor across all lots should be within 15%.[10]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the gold standard for compensating for matrix effects.[16][17][18][19][20] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement.[20]

    • By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability caused by matrix effects can be effectively normalized.[2][20]

    Caption: Workflow for matrix effect compensation using a SIL-IS.

Issue 2: Significant Ion Suppression

Symptom: The signal intensity of your analyte is drastically lower in matrix samples compared to neat standards, potentially leading to a lower limit of quantification (LLOQ) that is not sufficient for your study.

Cause: Co-eluting endogenous compounds, particularly phospholipids from plasma or serum, are common culprits for causing ion suppression in ESI-MS.

Solution Workflow:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.[1][2]

    • Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract compared to simple protein precipitation. For a polar compound like this compound, a mixed-mode or ion-exchange SPE sorbent can be highly effective.[21][22]

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate the analyte from interfering substances based on their differential solubility in immiscible liquids.[23][24][25] The choice of extraction solvent is critical for achieving good recovery and cleanliness.

  • Chromatographic Separation:

    • Modify your LC method to chromatographically separate the analyte from the region where matrix components elute.

    • Consider using a different column chemistry, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can be well-suited for polar analytes.

    • Adjusting the gradient profile can also help to resolve the analyte from interfering peaks.

    Extraction Method Principle Pros Cons
    Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent.Simple, fast, and inexpensive.Non-selective, often results in significant matrix effects.
    Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive and require solvent optimization.
    Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides very clean extracts.[26]More complex method development, higher cost per sample.
Issue 3: Failed Method Validation due to Matrix Effects

Symptom: Your bioanalytical method fails to meet the acceptance criteria for accuracy and precision during validation as stipulated by regulatory guidelines.[10][15]

Cause: Inadequate mitigation of matrix effects during method development.

Solution Workflow:

  • Re-evaluate Sample Preparation and Chromatography:

    • If you are using protein precipitation, consider switching to SPE or LLE to obtain a cleaner sample extract.

    • Further optimize your LC method to improve the separation of your analyte from any remaining matrix components.

  • Consider Derivatization:

    • Derivatization can alter the chemical properties of this compound, making it less polar and potentially moving its retention time away from the elution zone of polar interferences.[27][28][29][30][31]

    • This approach can also improve ionization efficiency and overall sensitivity.[27][28]

    Caption: Decision tree for troubleshooting failed method validation.

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a starting point for developing a robust SPE method to minimize matrix effects in the analysis of this compound from human plasma.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges

  • Human Plasma (blank and study samples)

  • This compound and its SIL-IS

  • Methanol

  • Deionized Water

  • Formic Acid

  • Ammonium Hydroxide

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma, add the SIL-IS working solution.

    • Vortex mix for 10 seconds.

    • Add 400 µL of 2% formic acid in water and vortex again. This step adjusts the pH to ensure the analyte is charged for retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences, such as phospholipids.

  • Elution:

    • Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to GABA-B Receptor Agonists: Baclofen vs. 4-Amino-3-phenylbutanoic Acid (Phenibut)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of GABAergic modulation, both Baclofen and 4-Amino-3-phenylbutanoic acid (commonly known as Phenibut) have garnered significant attention for their therapeutic potential and distinct pharmacological profiles. While both compounds exert their primary effects through the activation of GABA-B receptors, their nuanced differences in chemical structure, receptor affinity, and off-target activities lead to disparate clinical applications and potency. This guide provides an in-depth, objective comparison of Baclofen and Phenibut, supported by experimental data, to inform research and drug development in neuromuscular and neurological disorders.

It is crucial to note that the initially intended comparison with 4-Amino-2-phenylbutanoic acid could not be conducted due to a significant lack of available scientific literature and experimental data for this specific isomer. Therefore, this guide will focus on the well-characterized and structurally related isomer, 4-Amino-3-phenylbutanoic acid (Phenibut), as a relevant and data-rich comparator to Baclofen.

Chemical and Pharmacological Overview

Baclofen, chemically β-(4-chlorophenyl)-γ-aminobutyric acid, is a direct structural analog of the inhibitory neurotransmitter GABA with the addition of a para-chlorophenyl group.[1] This modification allows it to cross the blood-brain barrier more effectively than GABA itself. Phenibut, or β-phenyl-γ-aminobutyric acid, is also a GABA analog featuring a phenyl ring.[1] The key structural difference is the presence of a chlorine atom on the phenyl ring of Baclofen, which significantly influences its pharmacological properties.[1][2]

Both compounds are agonists at the metabotropic GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission.[3][4] Activation of GABA-B receptors leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[2][5] These actions collectively result in a reduction of neuronal excitability.

Comparative Efficacy and Potency

The primary distinction between Baclofen and Phenibut lies in their potency at the GABA-B receptor. Experimental data consistently demonstrates that Baclofen is a significantly more potent agonist than Phenibut.

CompoundGABA-B Receptor Binding Affinity (Ki/IC50)Primary Therapeutic Use
Baclofen ~6 µM (racemic), 0.015 µM for (R)-enantiomer[3][6]Muscle spasticity[1]
Phenibut ~177 µM (racemic), 92 µM for (R)-enantiomer[3]Anxiolytic, nootropic[7][8]

As indicated in the table, Baclofen exhibits a much higher affinity for the GABA-B receptor, with its active (R)-enantiomer being over 100 times more potent than the (S)-enantiomer.[3] In contrast, Phenibut's affinity is considerably lower.[3] This difference in potency translates to the doses required for therapeutic effects, with Baclofen being effective at much lower concentrations.

Mechanism of Action Visualization

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Baclofen or Phenibut GABAB_R GABA-B Receptor (Heterodimer) Agonist->GABAB_R Binds G_protein G-protein (Gi/o) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx

Caption: GABA-B receptor signaling pathway activated by agonists.

Off-Target Effects and Broader Pharmacological Profile

While both drugs primarily target GABA-B receptors, Phenibut has been reported to also interact with α2δ subunit-containing voltage-dependent calcium channels, a mechanism it shares with gabapentin and pregabalin.[2] This action may contribute to its anxiolytic and nootropic effects. Baclofen's activity is more selective for the GABA-B receptor.[9]

Experimental Protocols for Comparative Evaluation

To rigorously compare the efficacy and potency of GABA-B receptor agonists like Baclofen and Phenibut, a multi-tiered experimental approach is necessary.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the compounds for the GABA-B receptor.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rat or mouse brain tissue (e.g., cerebellum or cortex).

  • Radioligand Binding: Incubate the membranes with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626) and varying concentrations of the test compound (Baclofen or Phenibut).

  • Separation and Scintillation Counting: Separate the bound and free radioligand via rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Rationale: This assay provides a direct measure of the compound's affinity for the target receptor, which is a key determinant of its potency.[6]

In Vivo Models of Muscle Spasticity

Objective: To assess the in vivo efficacy of the compounds in reducing muscle spasticity.

Methodology (Rotarod Test):

  • Animal Model: Use a rodent model of spasticity, such as those induced by spinal cord injury or genetic models.

  • Training: Train the animals to walk on a rotating rod (rotarod) at a constant or accelerating speed.

  • Drug Administration: Administer varying doses of Baclofen or Phenibut to different groups of animals. A vehicle control group should also be included.

  • Testing: At specific time points after drug administration, place the animals on the rotarod and measure the latency to fall.

  • Data Analysis: Compare the fall latencies between the drug-treated and control groups to determine the dose-dependent effect on motor coordination and muscle relaxation.

Rationale: The rotarod test is a widely used behavioral assay to evaluate motor coordination and the muscle relaxant effects of drugs. A decrease in the time spent on the rod indicates muscle relaxation.

Workflow for Comparative Analysis

Comparative_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Synthesis Binding_Assay Receptor Binding Assay (Determine Ki) Potency_Comparison Compare Ki and ED50 values Binding_Assay->Potency_Comparison GTPgS_Assay [35S]GTPγS Binding Assay (Measure G-protein activation) GTPgS_Assay->Potency_Comparison Spasticity_Model Animal Model of Spasticity (e.g., SCI model) Behavioral_Test Behavioral Testing (e.g., Rotarod) Spasticity_Model->Behavioral_Test Efficacy_Comparison Compare maximal effects in vivo Behavioral_Test->Efficacy_Comparison Conclusion Determine relative efficacy and potency Potency_Comparison->Conclusion Efficacy_Comparison->Conclusion

References

A Researcher's Guide to the Analytical Validation of 4-Amino-2-phenylbutanoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research and drug development, the rigorous validation of experimental compounds is paramount. This guide focuses on 4-Amino-2-phenylbutanoic acid, a phenyl derivative of gamma-aminobutyric acid (GABA), and offers a comparative analysis with its well-characterized alternatives. The objective is to provide a framework for researchers to critically evaluate and validate their experimental findings, ensuring the reliability and accuracy of their data. While detailed experimental data for this compound is not extensively available in the public domain, this guide furnishes the necessary protocols and comparative data from its analogs to establish a robust validation strategy.

Introduction to this compound and its GABAergic Relatives

This compound belongs to a class of compounds that interact with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[1] Its structural similarity to GABA, particularly the presence of a phenyl ring, suggests potential modulation of GABA receptors and transporters, making it a compound of interest for neurological research.[2]

For a comprehensive understanding, we will compare it with three widely studied GABA analogs:

  • Phenibut (4-Amino-3-phenylbutanoic acid): A neuropsychotropic drug developed in Russia with anxiolytic and nootropic effects.[3] It acts primarily as a GABA-B receptor agonist.[1][4]

  • Baclofen: A muscle relaxant and antispasmodic agent that also functions as a selective GABA-B receptor agonist.

  • Gabapentin: An anticonvulsant medication used to treat epilepsy and neuropathic pain. It exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.

The validation of these compounds hinges on a multi-faceted analytical approach, encompassing synthesis verification, purity assessment, and characterization of their biological activity.

Comparative Analysis of Physicochemical Properties and Synthesis Routes

A foundational aspect of validating any experimental compound is the confirmation of its chemical identity and purity. This section outlines the key physicochemical properties and common synthetic approaches for this compound and its alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Common Synthesis Precursors
This compound C₁₀H₁₃NO₂[2]179.22[2]Propiophenone, Sodium Cyanide, Ammonium Carbonate[5]
Phenibut (4-Amino-3-phenylbutanoic acid) C₁₀H₁₃NO₂[6][7]179.22[6][7]Benzaldehyde, Ethyl Acetoacetate[8]
Baclofen C₁₀H₁₂ClNO₂213.66p-chlorobenzaldehyde, nitromethane, diethyl malonate
Gabapentin C₉H₁₇NO₂171.24Cyclohexanone, Diethyl malonate, Potassium cyanide

Essential Analytical Techniques for Experimental Validation

The following analytical techniques are indispensable for the comprehensive validation of this compound and its analogs. The provided protocols for the alternatives can be adapted for the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. For chiral molecules like this compound and its analogs, chiral HPLC is crucial to separate and quantify the enantiomers, as they often exhibit different pharmacological activities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV absorbance at a wavelength where the compound has significant absorbance (e.g., ~220 nm for the phenyl group).

  • Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase.

  • Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of a synthesized compound.

  • Aromatic Protons: Multiplets in the range of 7.0-7.5 ppm corresponding to the phenyl ring.

  • Methine Proton (CH): A multiplet adjacent to the phenyl and carboxylic acid groups.

  • Methylene Protons (CH₂): Multiplets corresponding to the two methylene groups in the butanoic acid chain.

  • Amine Protons (NH₂): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • Carboxylic Carbon: A signal in the range of 170-180 ppm.

  • Aromatic Carbons: Multiple signals in the range of 125-140 ppm.

  • Methine Carbon: A signal for the carbon attached to the phenyl group.

  • Methylene Carbons: Signals for the two methylene carbons in the aliphatic chain.

Note: While specific, assigned spectra for this compound are not publicly available, researchers should obtain and interpret their own spectra and compare them with predicted values and data from similar compounds.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The expected molecular ion peak [M+H]⁺ for this compound would be at m/z 180.22.

Biological Activity Assessment: A Comparative Perspective

The ultimate validation of a novel compound lies in the characterization of its biological activity. Given that this compound is a GABA analog, initial biological assays should focus on its interaction with the GABAergic system.

CompoundPrimary Mechanism of ActionKey Biological Assays
This compound Hypothesized: GABA receptor modulationRadioligand binding assays (e.g., [³H]GABA displacement), Electrophysiological recordings in neuronal cells or brain slices.
Phenibut GABA-B receptor agonist[1][4][³H]Baclofen binding assays, functional assays measuring downstream signaling (e.g., cAMP inhibition).
Baclofen Selective GABA-B receptor agonistSame as Phenibut.
Gabapentin Binds to the α2δ-1 subunit of voltage-gated calcium channels[³H]Gabapentin binding assays, calcium imaging studies.

Experimental Workflows and Data Interpretation

To ensure the integrity of research findings, a systematic workflow should be followed for the validation of newly synthesized this compound.

Workflow for Synthesis and Initial Characterization

Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Structure_Verification Structural Verification (NMR, MS) Purity_Check->Structure_Verification

Caption: Workflow for the synthesis and initial analytical validation of this compound.

Workflow for Biological Activity Screening

Compound Validated this compound Binding_Assay GABA Receptor Binding Assays Compound->Binding_Assay Functional_Assay Functional Cellular Assays Binding_Assay->Functional_Assay In_Vivo In Vivo Behavioral Models (if applicable) Functional_Assay->In_Vivo

Caption: A tiered approach for screening the biological activity of this compound.

Conclusion and Future Directions

The validation of experimental results for novel compounds like this compound is a critical, multi-step process that underpins the reliability of scientific research. While a complete public dataset for this specific compound is currently lacking, this guide provides a robust framework for its analytical and biological validation by drawing parallels with its well-characterized analogs: Phenibut, Baclofen, and Gabapentin.

Researchers are strongly encouraged to perform the described analytical techniques—HPLC for purity and chirality, NMR for structural confirmation, and MS for molecular weight verification—and to thoroughly document their findings. For biological characterization, a systematic approach starting with in vitro binding and functional assays is recommended before proceeding to more complex in vivo models. By adhering to these rigorous validation principles, the scientific community can ensure the generation of high-quality, reproducible data, thereby accelerating the pace of discovery in neuroscience and drug development.

References

Navigating the Receptor Landscape of 4-Amino-2-phenylbutanoic Acid: A Comparative Guide to its Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides an in-depth analysis of the receptor binding profile of 4-Amino-2-phenylbutanoic acid, known in the literature as phenibut. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview to offer a comparative analysis of phenibut's interaction with its primary targets and notable secondary receptors. We will delve into the quantitative data available, compare its profile with structural and functional analogs, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction to this compound (Phenibut)

This compound is a neuropsychotropic drug developed in the 1960s. It is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with the addition of a phenyl ring, which facilitates its passage across the blood-brain barrier.[1][2] Clinically, it has been used for its anxiolytic and nootropic effects.[1][2] Its mechanism of action is primarily attributed to its activity at GABA-B receptors and voltage-dependent calcium channels (VDCCs).[1]

Primary Target Engagement: A Quantitative Comparison

The principal pharmacological effects of this compound are mediated through its interaction with two main targets: the GABA-B receptor and the α2δ subunit of voltage-dependent calcium channels.

GABA-B Receptor Agonism

Phenibut acts as a full agonist at the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission.[3] Its binding affinity, however, is notably lower than that of its structural analog, baclofen. The pharmacological activity is predominantly attributed to the (R)-enantiomer.[4]

CompoundReceptorBinding Affinity (Ki) in µMReference(s)
(R,S)-PhenibutGABA-B177[4]
(R)-PhenibutGABA-B92[4]
(S)-PhenibutGABA-B>1000 (inactive)[4]
BaclofenGABA-B6[4]

Causality Behind Experimental Choice: The use of radioligand binding assays with a selective GABA-B receptor antagonist like [3H]CGP54626 allows for the precise determination of the binding affinity (Ki) of unlabeled compounds like phenibut and its enantiomers. This competitive binding format is a gold-standard method for quantifying the direct interaction between a compound and its receptor.

Signaling Pathway of the GABA-B Receptor

GABAB_Signaling cluster_membrane Cell Membrane GABAB GABA-B Receptor (Heterodimer) G_Protein Gi/o Protein GABAB->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_influx Ca_Channel->Ca_influx K_Channel GIRK K⁺ Channel K_efflux K_Channel->K_efflux Phenibut Phenibut (Agonist) Phenibut->GABAB Binds G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Leads to Ca_influx->Neuronal_Inhibition Reduced K_efflux->Neuronal_Inhibition Increased

Caption: Agonist binding to the GABA-B receptor activates Gi/o proteins, leading to neuronal inhibition.

α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs)

Phenibut also binds to the α2δ subunit of VDCCs, a target it shares with gabapentin and pregabalin.[5] This interaction is thought to contribute to some of its analgesic and anxiolytic effects. Both the (R)- and (S)-enantiomers of phenibut bind to this subunit with similar affinity.[5]

CompoundTargetBinding Affinity (Ki) in µMReference(s)
(R)-Phenibutα2δ subunit of VDCCs23[5]
(S)-Phenibutα2δ subunit of VDCCs39[5]
Gabapentinα2δ subunit of VDCCs0.05[5]
Baclofenα2δ subunit of VDCCs156[5]

Expert Insight: While phenibut binds to the α2δ subunit, its affinity is significantly lower than that of gabapentin. This suggests that higher concentrations of phenibut are required to achieve a similar level of target engagement at VDCCs compared to gabapentin. The clinical relevance of this interaction at typical therapeutic doses of phenibut warrants further investigation.

Cross-Reactivity with Other Receptors: A Qualitative Overview

Beyond its primary targets, the literature suggests that this compound may interact with other receptors, although quantitative binding and functional data are less defined.

  • GABA-A Receptors: Several sources indicate that phenibut acts as a GABA-A receptor agonist to some extent, particularly at higher doses.[1][2] However, specific binding affinity (Ki) or functional potency (EC50) values for phenibut at GABA-A receptor subtypes are not well-documented in the reviewed literature. One study noted that in Na+-independent binding assays, racemic phenibut did not displace [3H]-GABA at concentrations up to 250 µM, suggesting a very low affinity for the GABA-A receptor under these conditions.[6]

  • β-Phenethylamine Antagonism: Phenibut has been reported to antagonize the effects of β-phenethylamine, a trace amine with stimulant properties.[1][2] The specific receptor and the mechanism through which this antagonism occurs have not been clearly defined in the literature reviewed.

Experimental Protocols for Receptor Cross-Reactivity Assessment

To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental protocols are essential.

Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the GABA-B receptor.

1. Membrane Preparation:

  • Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and large debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
  • Wash the membrane pellet multiple times by resuspension and centrifugation in fresh buffer to remove endogenous GABA.
  • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

2. Competitive Binding Assay:

  • In a 96-well plate, combine the prepared membrane suspension (typically 50-100 µg of protein), a fixed concentration of a high-affinity GABA-B receptor radioligand (e.g., [3H]CGP54626), and varying concentrations of the unlabeled test compound (e.g., this compound).
  • For determining non-specific binding, use a high concentration of an unlabeled GABA-B agonist (e.g., baclofen).
  • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

3. Assay Termination and Data Analysis:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.
  • Wash the filters with ice-cold buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using liquid scintillation counting.
  • Calculate the specific binding at each concentration of the test compound by subtracting non-specific binding from total binding.
  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a Typical Radioligand Binding Assay

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Homogenization, Centrifugation, Washing) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining receptor binding affinity using a radioligand assay.

Conclusion

This compound exhibits a complex pharmacological profile characterized by primary activity as a GABA-B receptor agonist and a ligand for the α2δ subunit of VDCCs. Its affinity for these primary targets is lower than that of its respective analogs, baclofen and gabapentin. While there is qualitative evidence for cross-reactivity with GABA-A and dopamine receptors, a lack of robust quantitative data in the public domain highlights an area for future research. A thorough understanding of its complete receptor interaction profile is crucial for the rational design of future therapeutic agents and for a comprehensive assessment of its clinical utility and potential off-target effects.

References

Comparing the effects of R- and S-enantiomers of 4-Amino-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the R- and S-Enantiomers of 4-Amino-3-phenylbutanoic Acid (Phenibut)

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the R- and S-enantiomers of 4-amino-3-phenylbutanoic acid, a compound commonly known as phenibut. As researchers and drug development professionals, understanding the stereochemistry of a chiral molecule is paramount, as different enantiomers can exhibit remarkably distinct pharmacological, pharmacokinetic, and toxicological profiles. This document delves into the nuanced differences in the mechanisms of action, biological effects, and receptor affinities of (R)-phenibut and (S)-phenibut, supported by experimental data and detailed protocols.

Introduction: The Significance of Chirality in Phenibut

4-Amino-3-phenylbutanoic acid is a derivative of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2] The addition of a phenyl ring at the β-position allows the molecule to cross the blood-brain barrier far more effectively than GABA itself.[1] Phenibut is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-phenibut and (S)-phenibut. Commercially, phenibut is most often available as a racemic mixture, containing equal amounts of both enantiomers.[3][4][5]

The critical insight for any researcher is that the pharmacological activity of this racemic mixture is not a simple average of its parts. Instead, the effects are a composite of the distinct actions of each enantiomer, with one often being significantly more potent or having a different mechanism of action altogether.[3][4] This guide will dissect these differences to provide a clearer understanding of their individual contributions.

Comparative Pharmacodynamics: Unraveling Stereoselective Targets

The primary divergence in the activity of the R- and S-enantiomers lies in their affinity for the GABA subtype B (GABA-B) receptor. However, both enantiomers share a common target in voltage-dependent calcium channels (VDCCs).

GABA-B Receptor Agonism: The Domain of (R)-Phenibut

The hallmark anxiolytic, sedative, and nootropic effects attributed to phenibut are predominantly mediated by the R-enantiomer through its action as a full agonist at the GABA-B receptor.[1][3] Experimental evidence conclusively demonstrates that (R)-phenibut has a substantially higher affinity for the GABA-B receptor compared to (S)-phenibut. In fact, the affinity of (R)-phenibut is over 100 times greater than that of the S-enantiomer, rendering (S)-phenibut largely inactive at this receptor under typical pharmacological concentrations.[1]

The pharmacological activity of racemic phenibut is therefore primarily dependent on the (R)-phenibut content.[4][5] This stereoselectivity is crucial, as it mirrors that of other GABA-B agonists like baclofen, which is structurally very similar to phenibut.[3][6]

Voltage-Dependent Calcium Channel (VDCC) Blockade: A Shared Mechanism

In contrast to their differential effects at the GABA-B receptor, both (R)-phenibut and (S)-phenibut act as blockers of α2δ subunit-containing VDCCs.[1][3] This mechanism is shared with gabapentinoid drugs like gabapentin and pregabalin. Importantly, both enantiomers exhibit similar binding affinities for this target.[1] This shared action implies that even the "inactive" S-enantiomer contributes to the overall pharmacological profile of racemic phenibut, likely through a gabapentinoid-like mechanism, which may contribute to certain analgesic and anxiolytic effects independent of GABA-B agonism.

Pharmacodynamic Summary Table
Target(R)-Phenibut Affinity (Ki)(S)-Phenibut Affinity (Ki)Primary EffectReference
GABA-B Receptor 92 ± 3 µM>10 mM (Essentially inactive)Anxiolysis, Sedation, Muscle Relaxation[1][4][5]
α2δ Subunit of VDCCs 23 µM39 µMAnalgesia, Anxiolysis[1]

Note: The affinity for the GABA-B receptor for racemic phenibut is reported as 177 ± 2 µM.[4][5] As expected, this value is approximately double that of the active R-enantiomer.

Signaling Pathway Diagram

The following diagram illustrates the distinct and shared pathways of the two enantiomers.

G cluster_R (R)-Phenibut cluster_S (S)-Phenibut cluster_targets Cellular Targets cluster_effects Downstream Effects R_phen (R)-Phenibut GABA_B GABAB Receptor R_phen->GABA_B High Affinity (Agonist) VDCC α2δ VDCC Subunit R_phen->VDCC Blocker S_phen (S)-Phenibut S_phen->GABA_B Very Low Affinity (Inactive) S_phen->VDCC Blocker GABA_effects Anxiolysis, Sedation, Muscle Relaxation GABA_B->GABA_effects VDCC_effects Analgesia, Anxiolysis VDCC->VDCC_effects

Caption: Differential and shared signaling pathways of phenibut enantiomers.

Comparative Pharmacological Effects

The differences in receptor affinity translate directly into distinct pharmacological activities.

  • (R)-Phenibut : As the potent GABA-B agonist, this enantiomer is responsible for the effects most commonly associated with phenibut, including anxiolysis, sedation, improved sleep, and muscle relaxation.[2][3] Studies have shown it to be approximately twice as potent as the racemic mixture in tests for locomotor depression, antidepressant effects (forced swimming test), and analgesia (tail-flick test).[4][5]

  • (S)-Phenibut : This enantiomer is largely inactive in pharmacological tests that rely on GABA-B receptor agonism, showing no significant effect on locomotor activity, depression, or pain at doses up to 500 mg/kg in animal models.[3][4][5] Its activity is confined to its role as a VDCC blocker, suggesting a pharmacological profile more akin to pregabalin than to a classic GABAergic drug.

This distinction is of profound importance for drug development. Targeting the R-enantiomer alone could yield a more potent and specific GABA-B agonist with a predictable dose-response curve, potentially reducing side effects associated with VDCC blockade. Conversely, isolating the S-enantiomer offers a novel gabapentinoid scaffold for investigation.

Experimental Protocols: Assessing Receptor Binding

To quantitatively determine the binding affinities described above, a competitive radioligand binding assay is a standard and essential technique. This protocol provides a framework for comparing the affinity of the R- and S-enantiomers for the GABA-B receptor.

Protocol: GABA-B Receptor Competitive Binding Assay

Objective: To determine the inhibition constant (Ki) of (R)-phenibut and (S)-phenibut for the GABA-B receptor in rat brain tissue.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • Radioligand: [3H]CGP54626 (a selective GABA-B receptor antagonist)

  • Unlabeled Ligands: (R)-phenibut, (S)-phenibut, GABA (for positive control)

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Scintillation fluid and vials

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold and vacuum pump

  • Microplate reader or liquid scintillation counter

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes. Resuspend the resulting pellet (crude membrane preparation) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

    • Total Binding: Membranes + [3H]CGP54626.

    • Non-specific Binding: Membranes + [3H]CGP54626 + high concentration of unlabeled GABA (e.g., 1 mM).

    • Competition Binding: Membranes + [3H]CGP54626 + varying concentrations of test compound ((R)-phenibut or (S)-phenibut).

  • Incubation: Incubate the reactions for 60 minutes at room temperature to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the known affinity of the radioligand.

Experimental Workflow Diagram

G A Prepare Brain Membrane Homogenate B Set up Assay: Membranes + [3H]Radioligand + Competitor (R/S-Phenibut) A->B C Incubate to Reach Equilibrium B->C D Rapid Vacuum Filtration C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: Calculate IC50 and Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Implications for Research

The pharmacological profile of 4-amino-3-phenylbutanoic acid is a clear example of stereospecificity in drug action.

  • The R-enantiomer is the primary pharmacologically active component regarding GABA-B receptor agonism, responsible for the well-known anxiolytic and sedative effects.[3][4][5]

  • The S-enantiomer is effectively inactive at the GABA-B receptor but retains activity as a blocker of α2δ-containing VDCCs, an action it shares with the R-enantiomer.[1][3]

For researchers in drug development, this knowledge is critical. The use of racemic phenibut introduces at least two distinct mechanisms of action, complicating the interpretation of experimental results and potentially contributing to a wider range of side effects. Future research should focus on the isolated enantiomers to fully characterize their therapeutic potential and selectivity. The development of (R)-phenibut could lead to a more refined GABAergic therapeutic, while (S)-phenibut represents a novel lead compound within the gabapentinoid class of drugs.

References

A Comparative Analysis of 4-Amino-3-phenylbutanoic acid (Phenibut) and Gabapentin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy, mechanisms of action, and pharmacokinetic profiles of 4-amino-3-phenylbutanoic acid, commonly known as Phenibut, and Gabapentin. While both compounds are analogues of the neurotransmitter gamma-aminobutyric acid (GABA) and are sometimes referred to as 'gabapentinoids', they exhibit distinct pharmacological properties and clinical applications.[1][2] This analysis is intended to furnish researchers, scientists, and drug development professionals with a detailed understanding of these two agents, supported by available experimental data.

It is important to note at the outset that while Gabapentin is a widely prescribed and extensively studied medication with FDA approval for specific conditions, Phenibut is not approved for clinical use in the United States and many other Western countries.[3][4] It is, however, used as a prescription drug in Russia and some Eastern European nations and is available online as a nutritional supplement.[1][5]

Mechanism of Action: A Tale of Two Gabapentinoids

While structurally similar to GABA, both Phenibut and Gabapentin exert their effects through mechanisms that are more complex than direct GABA receptor agonism.

Phenibut is understood to function primarily as a full agonist of the GABA-B receptor.[1][6] The presence of a phenyl ring in its structure allows it to cross the blood-brain barrier more effectively than GABA itself.[1] At higher concentrations, Phenibut also binds to and blocks the α2δ subunit of voltage-dependent calcium channels, a mechanism it shares with Gabapentin.[1][7] Some studies also suggest that Phenibut may stimulate dopamine receptors and antagonize β-phenethylamine.[6][8]

Gabapentin , conversely, does not bind directly to GABA-A or GABA-B receptors.[9][10] Its primary mechanism of action involves binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[10][11] This interaction is thought to inhibit the release of excitatory neurotransmitters, such as glutamate, in presynaptic terminals.[11][12] There is also evidence to suggest that Gabapentin can increase the synthesis of GABA.[9]

Figure 1: Comparative signaling pathways of Phenibut and Gabapentin.

Comparative Efficacy: Clinical and Preclinical Data

Direct head-to-head clinical trials comparing the efficacy of Phenibut and Gabapentin are lacking. Therefore, a comparison must be extrapolated from their individual clinical uses and preclinical data.

Phenibut is prescribed in Russia and other Eastern European countries for a range of conditions including anxiety, insomnia, depression, post-traumatic stress disorder, and vestibular disorders.[1][6] Anecdotal reports from users who purchase it as a supplement often praise its anxiolytic and nootropic (cognition-enhancing) effects.[3][13] However, robust, large-scale clinical trials supporting these uses are not widely available in Western literature.

Gabapentin is FDA-approved for the treatment of postherpetic neuralgia and as an adjunctive therapy for partial seizures.[4][14] It is also widely used off-label for various neuropathic pain conditions, anxiety disorders, and alcohol withdrawal.[14][15] For neuropathic pain, studies have shown that about 30-40% of patients experience a meaningful benefit.[14][16] While used for anxiety, it is generally not considered a first-line treatment, with some research suggesting it may be more effective for social anxiety disorder than generalized anxiety disorder.[15][17]

IndicationPhenibut EfficacyGabapentin Efficacy
Anxiety Prescribed in some countries for anxiety; anecdotal reports suggest effectiveness.[1][13]Used off-label for anxiety, particularly social anxiety; not a first-line treatment.[15][17]
Neuropathic Pain Limited evidence.FDA-approved for postherpetic neuralgia; widely used for various neuropathic pain conditions.[14][18]
Seizures Some preclinical evidence of antiepileptic action.[8]FDA-approved as an adjunctive therapy for partial seizures.[4][14]
Sleep Disorders Used to improve sleep in some countries.[1][19]Prescribed off-label for sleep problems.[14]
Pharmacokinetic Profiles: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic properties of Phenibut and Gabapentin show some notable differences.

Phenibut is reported to be well-absorbed and distributes widely throughout the body, including crossing the blood-brain barrier.[1] Its elimination half-life is approximately 5.3 hours after a 250 mg dose, and it is largely excreted unchanged in the urine.[1][2]

Gabapentin absorption is dose-dependent due to a saturable transport mechanism.[14][20] Its bioavailability decreases as the dose increases.[14] Gabapentin is not significantly metabolized and is eliminated renally.[14][20] The elimination half-life is between 5 to 7 hours.[14]

Pharmacokinetic ParameterPhenibutGabapentin
Bioavailability Well-absorbed.[1]27–60% (inversely proportional to dose).[14]
Protein Binding Not specified in available literature.Less than 3%.[10][14]
Metabolism Not significantly metabolized.[2]Not significantly metabolized.[14][20]
Elimination Half-life ~5.3 hours (at 250 mg dose).[1]5 to 7 hours.[14]
Excretion Primarily renal, unchanged.[1][2]Primarily renal, unchanged.[14][20]
Safety and Tolerability

Phenibut is generally considered well-tolerated at therapeutic doses, with potential side effects including sedation, nausea, irritability, and dizziness.[1] However, tolerance can develop rapidly, leading to dependence and a withdrawal syndrome characterized by anxiety, insomnia, and in severe cases, psychosis.[1][3] Overdose can lead to severe central nervous system depression.[1]

Gabapentin 's most common side effects include dizziness, somnolence, and peripheral edema.[14][21] Serious side effects are rare but can include an increased risk of suicidal thoughts and behaviors, respiratory depression, and allergic reactions.[4][14] Abrupt discontinuation can lead to withdrawal symptoms such as anxiety, insomnia, and nausea.[22][23]

Experimental Protocols

To assess the efficacy of compounds like Phenibut and Gabapentin, several preclinical and clinical experimental models are employed.

Preclinical Assessment of Analgesic Efficacy (Hot Plate Test)

The hot plate test is a common method to evaluate the analgesic properties of a compound in animal models.

  • Objective: To measure the latency of a pain response to a thermal stimulus.

  • Procedure:

    • A mouse or rat is placed on a heated surface (typically 55°C).

    • The time taken for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded as the response latency.

    • A cut-off time is established to prevent tissue damage.

    • The test is performed before and at various time points after the administration of the test compound (e.g., Phenibut or Gabapentin) or a vehicle control.

  • Data Analysis: An increase in response latency after drug administration compared to baseline and vehicle control indicates an analgesic effect.

Figure 2: Workflow for the Hot Plate Test.

Clinical Assessment of Anxiolytic Efficacy (Hamilton Anxiety Rating Scale - HAM-A)

The HAM-A is a widely used clinician-administered scale to assess the severity of a patient's anxiety.

  • Objective: To quantify the severity of anxiety symptoms.

  • Procedure:

    • A trained clinician conducts a semi-structured interview with the patient.

    • The clinician rates the severity of 14 items related to anxiety symptoms (e.g., anxious mood, tension, fears, insomnia) on a 5-point scale (0=not present to 4=severe).

    • The total score is calculated by summing the ratings for all 14 items.

  • Data Analysis: In a clinical trial setting, the change in HAM-A scores from baseline to the end of the treatment period would be compared between the group receiving the investigational drug and the placebo group. A significantly greater reduction in the HAM-A score in the drug-treated group would indicate anxiolytic efficacy.

Conclusion

Phenibut and Gabapentin, while both being GABA analogues, exhibit distinct pharmacological profiles that dictate their clinical utility. Gabapentin is a well-established medication with proven efficacy for specific neuropathic pain and seizure disorders, supported by a large body of clinical evidence. Its mechanism of action is primarily centered on the α2δ-1 subunit of voltage-gated calcium channels.

Phenibut, on the other hand, acts as a GABA-B receptor agonist and is used in some countries for a broader range of indications, including anxiety and sleep disorders. However, its clinical efficacy is less well-documented in Western medical literature, and its potential for dependence and withdrawal warrants caution. For researchers and drug development professionals, understanding these differences is crucial for evaluating their potential applications and for designing future studies to further elucidate their therapeutic potential.

References

A Critical Guide to the Synthesis of 4-Amino-2-phenylbutanoic Acid: A Comparative Analysis of Reproducibility and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of neuropharmacology and medicinal chemistry, the synthesis of specific isomers of amino acids is a critical task. 4-Amino-2-phenylbutanoic acid, a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a unique synthetic challenge. The reproducibility of published experimental procedures for such molecules is paramount for advancing research and development. This guide provides a detailed comparative analysis of published synthetic routes for this compound and its isomers, with a focus on experimental reproducibility, efficiency, and the exploration of viable alternatives.

Introduction to this compound

This compound is a chiral amino acid derivative.[1] Its structure, featuring an amino group, a carboxylic acid group, and a phenyl group attached to a butanoic acid backbone, makes it a subject of interest in biochemical and pharmaceutical research.[1] The precise positioning of the phenyl and amino groups is crucial for its biological activity, and as such, regioselective and stereoselective synthesis methods are highly sought after. This guide will delve into the practicalities of achieving this synthesis, with a critical eye on the reliability of published methods.

Part 1: A Published Chemical Synthesis of N-Phthaloyl-4-amino-2-phenylbutanoic Acid and its Reproducibility

A frequently cited approach to synthesizing the backbone of this compound involves the preparation of its N-protected form, specifically (±)-N-phthalyl-α-phenyl-γ-aminobutyric acid. A study published in Organic Preparations and Procedures International outlines a method intended to improve upon earlier, less reproducible work.

Experimental Protocol: Synthesis of (±)-N-Phthaloyl-α-phenyl-γ-aminobutyric acid

This one-pot procedure involves a phase-transfer catalyzed reaction. The causality behind this choice lies in the need to bring the organic and aqueous phase reactants together to facilitate the reaction.

Step-by-step methodology:

  • Reaction Setup: A mixture of phthalimidopropiophenone (10 mmol), a nitrile (12 mmol), benzyltriethylammonium chloride (BTEAC) (1 mmol) as the phase-transfer catalyst, and 10 mL of a 50% aqueous sodium hydroxide solution in 15 mL of acetonitrile is prepared.

  • Reaction Execution: The mixture is stirred at room temperature for a specified time (typically 1-3 hours, reaction progress should be monitored by TLC).

  • Work-up: The reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Hydrolysis: The resulting crude product is then hydrolyzed with a mixture of acetic acid and concentrated hydrochloric acid (2:3) by refluxing for 24 hours.

  • Isolation: After cooling, the precipitated phthalic acid is filtered off. The filtrate is evaporated to dryness, and the residue is treated with a 10% aqueous ammonia solution to precipitate the amino acid.

  • Purification: The crude amino acid is then recrystallized from a suitable solvent system (e.g., water/ethanol) to yield the final product.

Discussion on Reproducibility

The aforementioned paper in Organic Preparations and Procedures International explicitly notes that previous attempts at this synthesis, particularly those described in earlier Russian literature, suffered from "low diastereoselectivity and reproducibility".[1] The improved method aims to provide a more reliable outcome. However, even with this "simple and efficient" method, achieving consistent yields and purity can be challenging.

Key factors influencing reproducibility:

  • Efficiency of the Phase-Transfer Catalyst: The activity of BTEAC can vary between batches and its effectiveness is crucial for the initial condensation step.

  • Hydrolysis Conditions: The complete hydrolysis of the nitrile and the phthaloyl protecting group without side reactions is a critical step. Over-refluxing or incorrect acid concentrations can lead to decomposition.

  • Product Isolation: The precipitation of the amino acid from the aqueous ammonia solution is pH-dependent and requires careful control to maximize yield.

Workflow for the Chemical Synthesis of (±)-N-Phthaloyl-α-phenyl-γ-aminobutyric Acid

reagents Phthalimidopropiophenone + Nitrile + BTEAC + NaOH(aq) in CH3CN reaction Phase-Transfer Catalyzed Reaction (RT, 1-3h) reagents->reaction Step 1 workup Aqueous Work-up & Extraction with Et2O reaction->workup Step 2 hydrolysis Acid Hydrolysis (AcOH/HCl, reflux 24h) workup->hydrolysis Step 3 isolation Precipitation with NH3(aq) & Recrystallization hydrolysis->isolation Step 4 product (±)-N-Phthaloyl-α-phenyl- γ-aminobutyric acid isolation->product Step 5

Caption: Chemical synthesis workflow for (±)-N-Phthaloyl-α-phenyl-γ-aminobutyric acid.

Part 2: An Enzymatic Alternative for Asymmetric Synthesis

Given the challenges in achieving high stereoselectivity with chemical methods, enzymatic synthesis presents a compelling alternative. Research has demonstrated the asymmetric synthesis of (S)-2-amino-4-oxo-4-phenylbutyric acid from 2,4-Dioxo-4-phenylbutyric acid using a transaminase. A similar approach could be envisioned for the synthesis of this compound from a corresponding keto-acid precursor.

Experimental Protocol: Enzymatic Reductive Amination

This method leverages the high stereoselectivity of enzymes to produce a single enantiomer of the target amino acid.

Step-by-step methodology:

  • Precursor Synthesis: The corresponding keto-acid, 2-oxo-4-phenylbutanoic acid, is required as the starting material.

  • Biocatalyst Preparation: Recombinant Escherichia coli whole cells over-expressing an aromatic transaminase are prepared and harvested.

  • Reaction Mixture: A buffered solution containing the keto-acid substrate, an amino donor (e.g., L-aspartic acid), and the whole-cell biocatalyst is prepared.

  • Enzymatic Reaction: The reaction is incubated at an optimal temperature and pH (e.g., 30-37°C, pH 7-8) with gentle agitation for a period of 24-48 hours.

  • Product Isolation: The reaction mixture is centrifuged to remove the cells. The supernatant is then subjected to purification, often involving ion-exchange chromatography, to isolate the desired amino acid.

Comparative Performance
ParameterChemical Synthesis (N-Phthaloyl derivative)Enzymatic Synthesis
Stereoselectivity Typically produces a racemic mixtureHigh enantiomeric purity (>99%)
Yield Moderate to good (can be variable)High (68-78% reported for similar substrates)[2]
Reproducibility Can be challenging due to multiple factorsGenerally high under controlled conditions
Reaction Conditions Harsh (reflux, strong acids/bases)Mild (aqueous buffer, near-neutral pH)
Substrate Scope Generally broaderLimited by enzyme specificity
Downstream Processing Requires deprotection and purificationOften requires chromatographic purification

Workflow for the Enzymatic Synthesis of (S)-4-Amino-2-phenylbutanoic Acid

precursor 2-Oxo-4-phenylbutanoic acid + L-Aspartic Acid reaction Enzymatic Transamination (Aqueous Buffer, 30-37°C) precursor->reaction biocatalyst Recombinant E. coli with Aromatic Transaminase biocatalyst->reaction isolation Cell Removal (Centrifugation) & Ion-Exchange Chromatography reaction->isolation Purification product (S)-4-Amino-2-phenylbutanoic acid isolation->product

Caption: Enzymatic synthesis workflow for (S)-4-Amino-2-phenylbutanoic acid.

Part 3: Alternative Synthetic Strategies for Phenylbutanoic Acid Analogs

The synthesis of isomers of this compound, such as 4-amino-3-phenylbutanoic acid (phenibut), provides insights into alternative synthetic strategies that could potentially be adapted.

Synthesis of 4-Amino-3-phenylbutanoic acid (Phenibut)

A common route to phenibut involves the following key transformations:

  • Knoevenagel Condensation: Benzaldehyde is condensed with diethyl malonate.

  • Michael Addition: A cyanide source is added to the resulting benzylidenemalonic ester.

  • Reduction and Cyclization: The nitrile is reduced, leading to the formation of a pyrrolidone ring.

  • Hydrolysis and Decarboxylation: The pyrrolidone ring is opened and the ester is hydrolyzed and decarboxylated to yield phenibut.[3]

This multi-step synthesis highlights the complexity of controlling the regiochemistry of amination and phenyl group placement.

Logical Relationship of Synthetic Approaches

cluster_chem Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_analogs Analog Synthesis (e.g., Phenibut) target This compound chem_direct Direct Synthesis (N-Phthaloyl Intermediate) target->chem_direct Approach 1 enzymatic Reductive Amination (Transaminase) target->enzymatic Approach 2 analog_synth Multi-step Chemical Routes target->analog_synth Informative Comparison chem_issues Reproducibility & Stereoselectivity Challenges chem_direct->chem_issues enzymatic_adv High Stereoselectivity & Mild Conditions enzymatic->enzymatic_adv analog_insight Insights into Regioselectivity Control analog_synth->analog_insight

Caption: Relationship between different synthetic approaches to this compound.

Conclusion

The synthesis of this compound is a nuanced task where reproducibility and stereocontrol are significant hurdles in traditional chemical methods. The "simple and efficient" synthesis of the N-phthaloyl derivative represents an improvement over older methods, but still requires careful optimization and control to achieve consistent results. In contrast, enzymatic methods, such as asymmetric reductive amination, offer a highly selective and reproducible alternative, albeit with a potentially narrower substrate scope. The synthetic routes for isomers like phenibut further underscore the synthetic challenges and provide a broader context for designing robust and reliable protocols. For researchers and drug developers, a thorough evaluation of these different approaches is crucial for selecting the most appropriate method based on the desired stereochemistry, scalability, and available resources.

References

A Comparative Review of Clinical Trials Involving 4-Amino-2-phenylbutanoic Acid and its Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers navigating the complexities of psychopharmacology, 4-amino-2-phenylbutanoic acid, commonly known as phenibut, presents a compound of interest due to its purported anxiolytic and nootropic effects. Developed in the Soviet Union in the 1960s, phenibut is structurally an analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) with a phenyl ring that facilitates its passage across the blood-brain barrier.[1][2] Despite its long history of clinical use in Russia and some Eastern European countries for conditions such as anxiety, insomnia, and alcohol withdrawal, it remains an unapproved drug in the United States and much of Europe.[3] This guide provides a comprehensive review of the available clinical trial data for phenibut and objectively compares its performance with its structural and functional analogs, baclofen and gabapentin, for which a more extensive body of clinical evidence exists.

This compound (Phenibut): A Review of Available Clinical Evidence

A systematic review of clinical trials involving phenibut, conducted by Kupats et al. in 2020, provides the most substantive overview of its clinical use.[4][5][6] This review encompassed 11 clinical trials with a total of 583 patients.[4][5][6] The primary indications for phenibut in these trials included anxiety, attention deficit hyperactivity disorder (ADHD), tics, stuttering, depression, tension headaches, migraines, chronic fatigue syndrome, and dizziness.[6]

A key finding from this systematic review was the favorable safety profile of phenibut at therapeutic doses.[4][5][6] Adverse events were reported in only 5.66% of patients, with the most common side effect being somnolence (1.89%).[4][5][6] However, a significant limitation for the global scientific community is that the full reports of these clinical trials are not available in English, and the abstracts lack detailed statistical analyses.[7] This linguistic barrier hinders a thorough, independent assessment of the trial methodologies and the robustness of the efficacy data.

Case reports and experiences in countries where phenibut is not medically regulated highlight a darker side to its use, with reports of dependence, withdrawal, and severe adverse effects at high doses.[8][9][10][11] These reports often involve self-administration of phenibut purchased online.[10][11] The withdrawal symptoms can be severe and may include anxiety, agitation, insomnia, and psychosis.[8][10]

Due to the limited availability of high-quality, accessible clinical trial data for phenibut, a direct and detailed comparison with other therapeutic agents is challenging. Therefore, this guide will now turn to its closest pharmacological relatives, baclofen and gabapentin, to provide a comparative context based on their more extensive clinical trial history.

Comparative Analysis with Therapeutic Alternatives

Phenibut's mechanism of action involves agonism at the GABA-B receptor and, to some extent, blocking of the α2δ subunit of voltage-gated calcium channels.[1][4] This dual action makes baclofen (a potent GABA-B agonist) and gabapentin (which binds to the α2δ subunit) relevant comparators.

Baclofen: A GABA-B Agonist Comparator

Baclofen is a well-established muscle relaxant that shares phenibut's primary mechanism of action as a GABA-B receptor agonist.[1] Its potential in treating conditions for which phenibut is used, such as anxiety and substance withdrawal, has been explored in several clinical trials.

Anxiety and PTSD: An open-label trial of baclofen for chronic, combat-related post-traumatic stress disorder (PTSD) showed significant reductions in PTSD symptoms, particularly avoidance and hyperarousal, as well as accompanying depression and anxiety.[12][13][14] The study, however, was not placebo-controlled, highlighting the need for more rigorous trials.[12][13][14] Another study is underway to assess if baclofen can reduce the incidence of PTSD in ICU patients.[15] Some reviews suggest that baclofen may be particularly beneficial for alcohol-dependent individuals with comorbid anxiety.[16]

Alcohol Withdrawal: The use of baclofen in alcohol withdrawal syndrome (AWS) has yielded mixed results. A Cochrane review of four randomized controlled trials (RCTs) with 189 participants found insufficient evidence to support its use as a first-line treatment.[17][18][19] The review noted that none of the included studies reported on primary outcomes such as alcohol withdrawal seizures or delirium.[17][18] However, some studies have shown that baclofen is comparable in efficacy and tolerability to diazepam, the gold-standard treatment for AWS.[20] Open-label trials have also suggested that baclofen can rapidly reduce symptoms of severe AWS.[17][19]

Gabapentin: A Gabapentinoid Comparator

Gabapentin, an anticonvulsant, exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels, a mechanism it shares with phenibut.[4] It is frequently used off-label for anxiety disorders and alcohol withdrawal.[21][22][23]

Anxiety Disorders: While there are no randomized controlled trials on gabapentin for generalized anxiety disorder (GAD), case reports and a compiled study suggest potential benefits.[21] A clear pattern of remission of severe anxiety was observed in a patient at doses of 900 mg/day or higher.[21] For social anxiety disorder, a randomized controlled trial found that gabapentin (up to 3600 mg/day) significantly improved symptoms compared to placebo.[23][24][25] However, its effectiveness in panic disorder is less clear, with one controlled trial showing no significant benefit over placebo.[24][25]

PTSD: The evidence for gabapentin in PTSD is largely anecdotal or from small, open-label studies.[23][26] A retrospective clinical series suggested that adjunctive gabapentin improved sleep duration and reduced the frequency of nightmares in patients with chronic PTSD.[27] However, a randomized study on preventing PTSD after trauma did not find a significant benefit of gabapentin over placebo.[28]

Alcohol Withdrawal: Several studies support the efficacy of gabapentin in treating alcohol use disorder and withdrawal symptoms.[29][30][31][32][33] A randomized clinical trial found that gabapentin significantly increased total abstinence and reduced heavy drinking days compared to placebo, particularly in patients with a history of more severe alcohol withdrawal symptoms.[29][31][33]

Data Summary and Comparison

To facilitate a clear comparison, the following table summarizes the key findings from the available clinical data for phenibut, baclofen, and gabapentin.

FeatureThis compound (Phenibut)BaclofenGabapentin
Primary Mechanism GABA-B agonist, α2δ subunit blocker[1][4]GABA-B agonist[1]α2δ subunit blocker[4]
Anxiety Disorders Used clinically in some countries, but limited accessible trial data.[6]Promising results in open-label PTSD trial.[12][13][14] May benefit alcohol-dependent individuals with anxiety.[16]Effective for social anxiety disorder.[23][24][25] Limited evidence for GAD and panic disorder.[21][24][25]
PTSD Purportedly used, but no specific clinical trial data found in English.Significant improvement in an open-label trial for combat-related PTSD.[12][13][14]Retrospective data suggests improved sleep and nightmares.[27] One preventative RCT showed no benefit.[28]
Alcohol Withdrawal Used clinically in Russia.[34]Mixed results in RCTs.[17][18][19] Some studies show comparability to diazepam.[20]Effective in reducing drinking and promoting abstinence, especially in those with a history of severe withdrawal.[29][31][33]
Common Side Effects Somnolence, dizziness, nausea (at therapeutic doses).[4][6]Drowsiness, dizziness, weakness, fatigue.Dizziness, somnolence, fatigue, ataxia.
Abuse Potential High potential for dependence and withdrawal.[8][9]Lower abuse potential compared to benzodiazepines.[17][19]Emerging concerns about misuse and dependence.
Regulatory Status Unapproved in the US and most of Europe.[3]Approved for spasticity.Approved for epilepsy and neuropathic pain.

Experimental Protocols and Methodologies

The lack of detailed, English-language protocols for phenibut clinical trials is a major gap in the scientific literature. For researchers interested in designing studies on phenibut or its alternatives, a typical randomized controlled trial for an anxiolytic agent would follow a structure similar to the one outlined below.

Sample Experimental Workflow for an Anxiolytic Clinical Trial

Anxiolytic_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Data Analysis & Reporting s1 Patient Recruitment (e.g., diagnosed with GAD) s2 Informed Consent s1->s2 s3 Baseline Assessment (e.g., HAM-A, GAD-7) s2->s3 r1 Randomization (Double-blind) s3->r1 r2 Treatment Arm (e.g., Phenibut/Baclofen/Gabapentin) r1->r2 r3 Placebo Arm r1->r3 t1 Drug Administration (Fixed or flexible dose) r2->t1 r3->t1 t2 Regular Follow-up Visits (e.g., weekly/bi-weekly) t1->t2 t3 Efficacy Assessments (HAM-A, GAD-7) t2->t3 t4 Safety Monitoring (Adverse events, vitals) t2->t4 a1 End of Study Assessment t4->a1 a2 Data Analysis (Statistical comparison) a1->a2 a3 Reporting of Findings (Publication) a2->a3

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial for an anxiolytic drug.

Signaling Pathways and Mechanism of Action

The therapeutic and adverse effects of phenibut, baclofen, and gabapentin can be understood by examining their interaction with neuronal signaling pathways.

GABA-B Receptor Agonism Pathway

GABAB_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron phenibut_baclofen Phenibut / Baclofen gabab_r GABA-B Receptor phenibut_baclofen->gabab_r agonizes ca_channel Voltage-gated Ca2+ Channel gabab_r->ca_channel inhibits vesicle Neurotransmitter Vesicle (e.g., Glutamate) ca_channel->vesicle prevents fusion gabab_r2 GABA-B Receptor k_channel K+ Channel gabab_r2->k_channel activates hyperpolarization Hyperpolarization (Inhibitory Effect) k_channel->hyperpolarization leads to

Caption: Mechanism of action of GABA-B receptor agonists like phenibut and baclofen.

α2δ Subunit Blockade Pathway

A2D_Pathway cluster_presynaptic Presynaptic Terminal phenibut_gabapentin Phenibut / Gabapentin a2d_subunit α2δ Subunit of Voltage-gated Ca2+ Channel phenibut_gabapentin->a2d_subunit binds to ca_influx Ca2+ Influx a2d_subunit->ca_influx reduces neurotransmitter_release Excitatory Neurotransmitter Release (e.g., Glutamate) ca_influx->neurotransmitter_release decreases

Caption: Mechanism of action of α2δ subunit blockers like phenibut and gabapentin.

Conclusion and Future Directions

The available clinical evidence for this compound, while suggestive of anxiolytic and other CNS effects with a generally favorable safety profile at therapeutic doses, is severely limited by the lack of accessible, high-quality, randomized controlled trials. In contrast, its structural and functional analogs, baclofen and gabapentin, have a more robust body of clinical research, supporting their use in specific anxiety and substance use disorders, albeit with their own limitations and side effect profiles.

For researchers and drug development professionals, this comparative review underscores the need for rigorous, well-designed clinical trials of phenibut to be conducted and published in accessible, peer-reviewed journals. Such studies are crucial to definitively establish its efficacy and safety profile and to understand its potential therapeutic role in modern psychopharmacology. Future research should also focus on direct, head-to-head comparative trials between phenibut, baclofen, and gabapentin to better delineate their respective advantages and disadvantages in treating anxiety and substance use disorders.

References

A Comparative Guide to 4-Amino-2-phenylbutanoic acid and Pregabalin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 4-Amino-2-phenylbutanoic acid and the well-established pharmaceutical agent, Pregabalin. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, mechanistic, and pharmacological nuances of these two gabapentinoids. Given that this compound is a less-characterized compound, this guide is structured as a strategic framework for its evaluation against the benchmark, Pregabalin, outlining key experiments and validating methodologies essential for preclinical assessment.

Introduction: The Gabapentinoid Landscape

Gabapentinoids represent a critical class of drugs prescribed for epilepsy, neuropathic pain, and anxiety disorders.[1] Their mechanism of action, distinct from direct GABA receptor agonism, centers on their high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). Pregabalin (marketed as Lyrica®) is a second-generation gabapentinoid with improved pharmacokinetic properties and higher binding affinity compared to its predecessor, gabapentin. This compound, a structural analog of GABA, presents a compelling subject for comparative analysis to elucidate structure-activity relationships and explore potential therapeutic advantages.[2]

Part 1: Structural and Physicochemical Analysis

A foundational comparison begins with the molecular structure. Both Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and this compound are γ-amino acids. However, they possess distinct side chains that influence their physicochemical properties, binding affinity, and pharmacokinetic profiles. Pregabalin features an isobutyl group, while this compound contains a phenyl group at the alpha position.[2]

PropertyThis compoundPregabalin
Molecular Formula C10H13NO2C8H17NO2
Molecular Weight 179.22 g/mol 159.23 g/mol
Structure γ-amino acid with a phenyl groupγ-amino acid with an isobutyl group
Key Functional Groups Carboxylic acid, Amino group, Phenyl groupCarboxylic acid, Amino group, Isobutyl group

This structural difference is paramount. The phenyl ring in this compound introduces aromaticity and increased steric bulk compared to Pregabalin's aliphatic isobutyl chain, which can significantly impact receptor interaction and metabolic stability.

Part 2: Mechanism of Action: Targeting the α2δ-1 Subunit

The therapeutic effects of Pregabalin are mediated by its binding to the α2δ-1 subunit of presynaptic VGCCs.[3] This interaction is crucial as it is believed to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx upon neuronal excitation.[4] The subsequent reduction in the release of excitatory neurotransmitters like glutamate and substance P underlies its analgesic, anxiolytic, and anticonvulsant properties.[4] It is hypothesized that this compound shares this mechanism, a claim that requires rigorous experimental validation.

MOA cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate, Substance P) VGCC->Vesicle Ca2+ influx triggers neurotransmitter release a2d1 α2δ-1 Subunit a2d1->VGCC Modulates a2d1->VGCC Binding reduces channel trafficking & function Ligand Pregabalin or This compound Ligand->a2d1 Binds Neurotransmitter Reduced release of Excitatory Neurotransmitters Vesicle->Neurotransmitter Release Membrane Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binds Effect Reduced Neuronal Hyperexcitability Receptor->Effect

Caption: Proposed mechanism of action for gabapentinoids.

Part 3: A Framework for Comparative Experimental Evaluation

To objectively compare these two compounds, a multi-tiered experimental approach is necessary. The following protocols provide a self-validating system to move from target engagement to functional cellular effects and finally to in vivo efficacy.

Experiment 1: In Vitro Target Engagement - Radioligand Binding Assay

Causality: The first and most critical step is to confirm that this compound binds to the same target as Pregabalin and to quantify its affinity (Ki). A competition binding assay is the gold standard for this determination.[5][6] It measures how effectively the test compound competes with a radiolabeled ligand (e.g., [3H]-gabapentin or [3H]-pregabalin) for binding to the α2δ-1 subunit.

Detailed Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., porcine or rat cerebral cortex) or cells expressing the α2δ-1 subunit in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored.[7]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-gabapentin) and a range of concentrations of the unlabeled competitor (Pregabalin or this compound).[7]

  • Incubation: Allow the reaction to reach equilibrium, typically for 60 minutes at room temperature with gentle agitation.[7]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specific binding.[7]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[8]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[6]

ParameterThis compoundPregabalin
Binding Affinity (Ki) for α2δ-1 To be Determined~30-100 nM (Varies by study)
Experiment 2: In Vitro Functional Assessment - Patch-Clamp Electrophysiology

Causality: Demonstrating binding is insufficient; one must prove that this binding has a functional consequence. Whole-cell patch-clamp electrophysiology directly measures the effect of the compounds on calcium currents in neurons, providing a functional readout of their modulatory activity on VGCCs.[9][10]

Detailed Protocol:

  • Cell Preparation: Use primary neurons (e.g., dorsal root ganglion neurons, which have high VGCC expression) or a cell line heterologously expressing the α2δ-1 subunit along with the main channel components.[11]

  • Patch-Clamp Recording: Achieve a whole-cell patch-clamp configuration.[12] Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the VGCCs in a closed state.

  • Eliciting Currents: Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents. Barium is often substituted for calcium to increase current amplitude and reduce calcium-dependent inactivation.

  • Compound Application: After establishing a stable baseline recording of the calcium currents, perfuse the bath with known concentrations of either Pregabalin or this compound.

  • Data Acquisition: Record the peak calcium current amplitude before, during, and after drug application.

  • Analysis: Quantify the percentage of inhibition of the calcium current by each compound at various concentrations. Calculate the IC50 value, representing the concentration required to inhibit 50% of the current.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding Step 1: Radioligand Binding Assay (Determine Ki for α2δ-1) epys Step 2: Patch-Clamp Electrophysiology (Determine functional IC50 on Ca2+ currents) binding->epys Confirms Functional Activity pk Pharmacokinetic (PK) Studies (Determine Bioavailability, T1/2) epys->pk Proceed if functional pain_model Step 3: Neuropathic Pain Model (e.g., Chung Model - Assess Analgesic Efficacy) pk->pain_model Informs Dosing Regimen

Caption: A logical workflow for comparative drug evaluation.

Experiment 3: In Vivo Efficacy - Neuropathic Pain Model

Causality: Positive in vitro results must translate to in vivo efficacy. Animal models of neuropathic pain, such as the spinal nerve ligation (SNL) or Chung model, are well-established for evaluating the analgesic effects of gabapentinoids.[13][14]

Detailed Protocol:

  • Model Induction: In rodents (rats or mice), surgically ligate one of the spinal nerves (e.g., L5/L6). This procedure reliably induces signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, in the ipsilateral hind paw.[11]

  • Baseline Testing: Before drug administration, measure baseline pain responses. Mechanical allodynia is typically assessed using von Frey filaments, which apply calibrated pressure to the paw.

  • Drug Administration: Administer this compound or Pregabalin (and a vehicle control) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

  • Post-Dose Assessment: At set time points after administration (e.g., 1, 2, 4, and 6 hours), re-assess mechanical allodynia.

  • Data Analysis: The endpoint is the paw withdrawal threshold in response to the von Frey filaments. A significant increase in the withdrawal threshold compared to the vehicle-treated group indicates an analgesic effect. Plot dose-response curves to determine the ED50 (the dose effective in 50% of the population).

Part 4: Comparative Pharmacokinetic Profiles

The clinical utility of a drug is heavily dependent on its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile. Pregabalin is known for its favorable pharmacokinetics, including rapid absorption, high bioavailability (>90%), lack of plasma protein binding, and renal excretion as an unchanged drug.[15][16][17]

Pharmacokinetic ParameterThis compoundPregabalin
Oral Bioavailability To be Determined≥90%[15][16]
Time to Peak Plasma Conc. (Tmax) To be Determined~1 hour[15]
Elimination Half-life (T1/2) To be Determined~6.3 hours[16][17]
Plasma Protein Binding To be DeterminedNegligible[18][17]
Primary Route of Elimination To be DeterminedRenal, >90% as unchanged drug[18][19]

A full pharmacokinetic workup for this compound would be essential, including studies on its absorption mechanisms (e.g., using Caco-2 cell monolayers to assess permeability), metabolic stability in liver microsomes, and its primary route of excretion in animal models. The presence of the phenyl group suggests a higher likelihood of hepatic metabolism compared to Pregabalin.

Conclusion and Future Directions

This guide establishes a rigorous, scientifically-grounded framework for the comparative evaluation of this compound against the established drug, Pregabalin. While Pregabalin's profile is well-documented, the therapeutic potential of this compound remains to be elucidated through the systematic experimental plan outlined herein.

The key differentiators will likely emerge from the quantitative data generated:

  • Potency: Will the binding affinity (Ki) and functional inhibition (IC50) of this compound be superior to Pregabalin?

  • Efficacy: How will its in vivo analgesic effect (ED50) compare?

  • Pharmacokinetics: Will the phenyl group confer a different ADME profile, potentially offering advantages (e.g., longer half-life) or disadvantages (e.g., metabolic liabilities, drug-drug interactions)?

By following this structured approach, drug development professionals can generate a comprehensive data package to make informed decisions about the potential of this compound as a next-generation therapeutic agent in the gabapentinoid class.

References

A Comparative Framework for Assessing the GAT Subtype Specificity of 4-Amino-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate landscape of neuroscience, the regulation of neurotransmitter levels is paramount for maintaining synaptic homeostasis. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS), and its clearance from the synaptic cleft is meticulously managed by a family of sodium- and chloride-dependent GABA transporters (GATs).[1] By controlling the concentration and duration of GABA in the synapse, GATs are crucial regulators of neuronal excitability. This central role makes them compelling therapeutic targets for neurological disorders characterized by an imbalance of excitation and inhibition, such as epilepsy and anxiety.[1][2]

Four main subtypes of GABA transporters have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3] The development of subtype-selective inhibitors is a key goal in modern pharmacology, as differential expression of these transporters throughout the CNS suggests that subtype-targeted modulation could offer more precise therapeutic effects with fewer side effects.[3]

This guide focuses on 4-Amino-2-phenylbutanoic acid (also known as α-Phenyl-GABA), a structural analog of GABA. While its chemical structure suggests potential interaction with the GABAergic system, its specific biological activity and, crucially, its selectivity profile across the GAT subtypes are not well-documented in publicly available literature. Therefore, this document serves as a comprehensive technical guide for researchers, providing the definitive experimental framework to rigorously assess the specificity of this compound. We will establish a performance benchmark using well-characterized GAT inhibitors and provide a detailed, self-validating protocol to empower researchers to generate the crucial data needed to profile this compound.

Section 1: The Landscape of GAT Inhibitors - Establishing a Benchmark

To properly evaluate a novel compound, we must first understand the standards set by existing, well-characterized inhibitors. The four GAT subtypes exhibit distinct localization and substrate preferences, making selective inhibition a desirable, albeit challenging, goal.[2] GAT1 is the most abundant subtype in the brain, found predominantly on presynaptic neurons and astrocytes, while GAT3 is primarily expressed on astrocytes.[3][4] The development of inhibitors with high selectivity for GAT1 (e.g., Tiagabine) has validated this approach for seizure control.[1][3]

Below is a diagram of a GABAergic synapse, illustrating the role of GATs in GABA reuptake and the mechanism of GAT inhibitors.

Caption: GABAergic synapse showing GABA release and reuptake via GAT1 and GAT3.

The following table summarizes the inhibitory potency (IC₅₀) of several standard compounds, which will serve as our comparative benchmark. The goal of our proposed assay will be to populate a similar table for this compound.

CompoundGAT1 IC₅₀ (µM)GAT2 IC₅₀ (µM)GAT3 IC₅₀ (µM)BGT1 IC₅₀ (µM)Selectivity Profile
Tiagabine 0.07[1]>100>100>100Highly GAT1 Selective[1][5]
NNC-711 0.04[1]---Highly GAT1 Selective[1]
(R)-Nipecotic Acid 14[6]Moderately ActiveModerately Active-Moderately GAT1 Selective[5]
(S)-SNAP-5114 >100[5]-~5-10-Moderately GAT3 Selective[4][5]

Note: IC₅₀ values can vary between studies based on assay conditions. The values presented are representative.

Section 2: Profiling this compound - An Experimental Blueprint

The primary obstacle in assessing this compound is the absence of empirical data regarding its activity on GAT subtypes. To address this, a systematic investigation is required. The most direct and widely accepted method for determining inhibitor potency and selectivity is the in vitro radiolabeled substrate uptake assay. This involves using a cell line, such as Human Embryonic Kidney (HEK293) cells, that does not endogenously express GATs but can be engineered to stably express a single human GAT subtype.[7] By testing the compound's ability to inhibit the uptake of radiolabeled [³H]GABA in separate cell lines, each expressing a different GAT subtype, a complete specificity profile can be constructed.

The following workflow diagram outlines the entire experimental process, from preparation to final data interpretation.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: [3H]GABA Uptake Assay cluster_analysis Phase 3: Data Analysis culture_cells Culture 4 HEK293 Cell Lines (hGAT1, hGAT2, hGAT3, hBGT1) seed_plates Seed Cells into 96-well Plates culture_cells->seed_plates pre_incubate Pre-incubate Cells with This compound seed_plates->pre_incubate prepare_reagents Prepare Assay Buffer, [3H]GABA, and Test Compound Dilutions initiate_uptake Add [3H]GABA to Initiate Uptake pre_incubate->initiate_uptake terminate_uptake Terminate Uptake with Ice-Cold Buffer Wash initiate_uptake->terminate_uptake lyse_cells Lyse Cells to Release Internalized [3H]GABA terminate_uptake->lyse_cells scintillation Perform Scintillation Counting (Measure CPM) lyse_cells->scintillation calc_inhibition Calculate % Inhibition vs. Controls scintillation->calc_inhibition fit_curve Non-linear Regression to Determine IC50 for each GAT calc_inhibition->fit_curve calc_selectivity Calculate Selectivity Index (Ratio of IC50 values) fit_curve->calc_selectivity

Caption: Experimental workflow for determining GAT inhibitor specificity.

Section 3: Detailed Experimental Protocol - The [³H]GABA Uptake Inhibition Assay

This protocol provides a robust, self-validating system for determining the inhibitory activity of a test compound on the four human GAT subtypes.[7] The inclusion of positive (a known potent inhibitor) and negative (vehicle) controls on every plate is critical for data validation.

A. Materials

  • Cell Lines: HEK293 cells stably expressing either human GAT-1 (hGAT-1), hGAT-2, hGAT-3, or hBGT-1.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.

  • Radioligand: [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO or assay buffer) to create a stock solution for serial dilutions.

  • Reference Inhibitor (Positive Control): Tiagabine for hGAT-1; (S)-SNAP-5114 for hGAT-3.

  • Lysis Buffer: 0.1 M NaOH or a suitable commercial cell lysis reagent.

  • Equipment: 96-well cell culture plates, scintillation counter, scintillation cocktail.

B. Experimental Procedure

  • Cell Culture and Plating:

    • Rationale: Using four distinct, stable cell lines allows for the unambiguous assessment of activity at each GAT subtype individually.

    • Protocol: Culture the four cell lines under standard conditions (37°C, 5% CO₂). Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow overnight.

  • Assay Performance:

    • Rationale: A pre-incubation step ensures the test compound reaches equilibrium with the transporter before competing with the substrate. The incubation time with [³H]GABA is kept short to measure the initial rate of transport, ensuring the assay operates within the linear range.

    • Protocol: a. On the day of the assay, gently wash the cell monolayers twice with pre-warmed (room temperature) assay buffer. b. Add 50 µL of assay buffer containing the desired concentration of this compound (typically in a series of 8-10 concentrations, e.g., from 1 nM to 100 µM). c. For control wells on each plate, add:

      • Total Uptake: Assay buffer with vehicle only.
      • Non-specific Uptake: A high concentration of a potent inhibitor (e.g., 1 mM unlabeled GABA or 10 µM Tiagabine for GAT-1). d. Pre-incubate the plates for 15-20 minutes at room temperature. e. Initiate the uptake reaction by adding 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., to a final concentration of 10-20 nM). f. Incubate for 10-20 minutes at room temperature.

  • Termination and Lysis:

    • Rationale: Rapidly washing with ice-cold buffer immediately halts all enzymatic and transport activity, providing a precise endpoint for the uptake reaction.

    • Protocol: a. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer. b. Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes.

  • Scintillation Counting:

    • Rationale: This step quantifies the amount of radioactivity that was transported into the cells.

    • Protocol: a. Transfer the cell lysates from each well into individual scintillation vials. b. Add 4 mL of scintillation cocktail to each vial. c. Measure the radioactivity in a scintillation counter, recorded as Counts Per Minute (CPM).

Section 4: Data Analysis and Interpretation - Defining Specificity

A. Calculating Percent Inhibition

For each concentration of this compound, calculate the specific uptake and then the percent inhibition using the following formulas:

  • Specific Uptake (CPM) = (CPM of Test Well) - (Average CPM of Non-specific Uptake)

  • Percent Inhibition (%) = 100 * [1 - (Specific Uptake of Test Well / Average Specific Uptake of Total Uptake Wells)]

B. Determining IC₅₀

The IC₅₀ value is the concentration of inhibitor required to reduce the specific uptake of [³H]GABA by 50%.

  • Protocol: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (log(inhibitor) vs. response, variable slope) in a suitable software package (e.g., GraphPad Prism, Origin) to fit a sigmoidal dose-response curve and determine the IC₅₀ value for each GAT subtype.

C. Calculating the Selectivity Index

The selectivity index is a quantitative measure of how specific a compound is for one target over another. It is calculated as a ratio of IC₅₀ values. For example, the selectivity for GAT1 over GAT3 would be:

Selectivity Index (GAT1 vs. GAT3) = IC₅₀ (hGAT3) / IC₅₀ (hGAT1)

A higher value indicates greater selectivity for GAT1. A value near 1 indicates no selectivity.

D. Data Presentation

The final results should be compiled into a clear, comparative table.

CompoundGAT1 IC₅₀ (µM)GAT2 IC₅₀ (µM)GAT3 IC₅₀ (µM)BGT1 IC₅₀ (µM)
This compound Experimental ResultExperimental ResultExperimental ResultExperimental Result
Tiagabine (Control) Experimental ResultExperimental ResultExperimental ResultExperimental Result

Conclusion

While this compound is a compound of structural interest within the field of GABAergic modulation, its biological activity and transporter specificity remain undefined. The absence of data necessitates a rigorous, foundational investigation. This guide provides the complete experimental blueprint for researchers to perform this characterization. By employing the detailed [³H]GABA uptake assay and robust data analysis framework presented, the scientific community can accurately determine the potency and selectivity profile of this compound. The resulting data will be crucial in establishing whether this compound is a non-selective GABAergic agent, a valuable tool with novel subtype selectivity, or a lead candidate for future therapeutic development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of the modern laboratory, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed protocol for the proper disposal of 4-Amino-2-phenylbutanoic acid (CAS No. 13080-10-9), grounding procedural steps in the principles of chemical safety, regulatory compliance, and environmental stewardship. Our objective is to empower you with the knowledge to manage this compound safely, ensuring the integrity of your work and the safety of your laboratory environment.

Foundational Knowledge: Understanding this compound
The Regulatory Landscape: Why Proper Disposal is Non-Negotiable

The disposal of laboratory chemicals is strictly governed by national and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4] These regulations establish a "cradle-to-grave" system for hazardous waste, meaning it is regulated from the moment of generation until its final, safe disposal.[5] Failure to comply can lead to significant penalties, including substantial fines and potential laboratory shutdowns.[5][6] Adherence to these guidelines is not merely a matter of compliance but a fundamental responsibility for protecting human health and the environment.[4]

Core Principles of Chemical Waste Management

Before detailing the specific protocol, it is essential to understand the foundational principles that govern the handling of all chemical waste within a laboratory setting.

  • Segregation: Incompatible chemicals must never be mixed in the same waste container. This compound, being an organic compound with an amino group (basic) and a carboxylic acid group (acidic), should be segregated from strong oxidizing agents, strong bases, and strong acids to prevent potentially hazardous reactions.[7][8]

  • Containerization: Waste must be collected in containers that are chemically compatible with the material.[4] For solid this compound, a high-density polyethylene (HDPE) container with a secure, leak-proof lid is a suitable choice.[5] Containers must be in good condition, free from damage or deterioration.[4]

  • Labeling: Clear and accurate labeling is critical. Every waste container must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards (e.g., irritant).[6][9]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste from the point of generation.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Appropriate chemical-resistant gloves (e.g., nitrile)

Protocol Steps:

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of waste generation, for your hazardous waste container.[5][9] This area must be under the control of laboratory personnel.[4]

  • Select and Prepare the Waste Container:

    • Obtain a clean, dry, and chemically compatible waste container with a screw-top lid. An HDPE container is recommended.

    • Affix a hazardous waste label to the container before any waste is added.

  • Complete the Hazardous Waste Label:

    • Clearly write "Hazardous Waste" at the top.

    • List all constituents by their full chemical name. In this case, "this compound." If it is in a solution, list the solvent as well.

    • Indicate the approximate percentage of each constituent.

    • Mark the appropriate hazard characteristics (e.g., "Irritant").

    • Write the date you first add waste to the container.

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound into the designated waste container using a clean spatula or scoop. Avoid creating dust.[10]

    • Contaminated Labware: Disposable items heavily contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill) should also be placed in this container.

  • Secure and Store the Container:

    • Keep the waste container securely closed at all times, except when adding waste.[5]

    • Store the container in your designated SAA, away from incompatible materials.

  • Arrange for Disposal:

    • Once the container is full or has been accumulating for the maximum allowed time (typically 6-12 months, check your institution's policy), contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5] Do not overfill the container.

Disposal Decision Workflow

The following diagram illustrates the logical process for managing this compound waste in the laboratory.

DisposalWorkflow start Waste Generated (this compound or contaminated material) prep_container Select Compatible Container & Affix Hazardous Waste Label start->prep_container add_waste Add Waste to Container prep_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_saa Store in Satellite Accumulation Area (SAA) close_container->store_saa check_full Is Container Full? check_date Review Accumulation Start Date check_full->check_date No request_pickup Arrange for Pickup by EHS/Waste Management check_full->request_pickup Yes check_date->add_waste No, Continue Use check_date->request_pickup Approaching Time Limit? Yes end_process Waste Removed from Lab request_pickup->end_process store_saa->check_full

Caption: Decision workflow for compliant laboratory chemical waste accumulation and disposal.

Spill Management Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep the solid material into a dustpan. Avoid creating dust.[11]

    • Place the collected material and any contaminated cleaning items (e.g., paper towels) into your designated hazardous waste container.

    • Clean the spill area with an appropriate solvent (e.g., water, if appropriate for the surface) and paper towels, placing the used towels in the waste container.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Summary of Disposal Parameters
Waste TypeRecommended ContainerKey Labeling RequirementsDisposal MethodIncompatible Materials
Solid this compound High-Density Polyethylene (HDPE) with screw cap"Hazardous Waste", Full Chemical Name, Hazard Class (Irritant), Accumulation Start DateCollection by licensed hazardous waste handler for incineration.[10]Strong Oxidizing Agents, Strong Acids, Strong Bases[7][8]
Contaminated Labware (Gloves, weigh boats, wipes) Same as solid waste container"Hazardous Waste", Full Chemical Name, Hazard Class (Irritant), Accumulation Start DateCollection by licensed hazardous waste handler for incineration.N/A

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility. Proper chemical handling and disposal are integral to the scientific process, protecting you, your colleagues, and the broader community.

References

Navigating the Safe Handling of 4-Amino-2-phenylbutanoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount to both personal well-being and the integrity of experimental outcomes. When handling chemical compounds such as 4-Amino-2-phenylbutanoic acid, a nuanced understanding of its potential hazards and the corresponding protective measures is not just a matter of compliance, but a cornerstone of scientific best practice. This guide provides essential, in-depth information on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound, grounded in established safety protocols and a causal understanding of risk mitigation.

Understanding the Risks: Hazard Profile of this compound

This compound, also known as Phenibut, is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , which may cause respiratory irritation, drowsiness, or dizziness[1][2][3]

The powdered form of this compound can be easily aerosolized, increasing the risk of inhalation.[4] Therefore, a comprehensive PPE strategy is crucial to prevent exposure through dermal contact, ocular exposure, and inhalation.

Core Personal Protective Equipment for this compound

The selection of appropriate PPE is the first line of defense. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.[1][5]Protects against accidental splashes of solutions and airborne powder particles that can cause serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][5]Prevents direct skin contact, which can lead to irritation.[5] The use of impervious gloves is mandated.[1]
Body Protection A fully-buttoned laboratory coat and long-sleeved clothing.[1][5]Provides a barrier against accidental spills and contamination of personal clothing.[5]
Respiratory Protection A NIOSH-approved N95 dust mask or higher, depending on the scale of work and ventilation.[4][5]Minimizes the inhalation of fine particles, which can cause respiratory irritation, drowsiness, or dizziness.[4][5] A risk assessment is key.
Footwear Closed-toe shoes made of a non-permeable material.[4]Protects feet from spills and falling objects.[4]

Operational Plan: Step-by-Step PPE Protocols

Adherence to standardized procedures for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and ensure the safety of all laboratory personnel.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling This compound risk_assessment Assess Task: - Quantity of compound - Powder or solution? - Duration of handling - Ventilation conditions start->risk_assessment base_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes risk_assessment->base_ppe fume_hood Work in a Certified Fume Hood? base_ppe->fume_hood respirator Add NIOSH-approved Respirator (N95 or higher) fume_hood->respirator No don_ppe Don PPE Correctly fume_hood->don_ppe Yes respirator->don_ppe handle_compound Handle Compound don_ppe->handle_compound doff_ppe Doff PPE Correctly handle_compound->doff_ppe disposal Dispose of Contaminated PPE as Hazardous Waste doff_ppe->disposal wash_hands Wash Hands Thoroughly disposal->wash_hands

Caption: PPE selection workflow for handling this compound.

Donning PPE: A Deliberate Sequence
  • Preparation: Before entering the laboratory, ensure you are wearing closed-toe shoes and long pants. Tie back long hair.

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Respirator (if required): If your risk assessment indicates the need for respiratory protection, perform a fit check and don the respirator.

  • Eye Protection: Put on your safety goggles or face shield.

  • Gloves: Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing PPE: Minimizing Contamination
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Unbutton your lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothing.

  • Eye Protection: Remove your safety goggles or face shield.

  • Respirator (if worn): Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.

  • Contaminated PPE: All disposable PPE, including gloves, disposable lab coats, and respirator cartridges, should be considered contaminated waste. Place these items in a designated hazardous waste container.[3]

  • Chemical Waste: Any unused this compound and solutions containing the compound must be disposed of as chemical waste in accordance with your institution's and local regulations. Do not pour chemical waste down the drain.[2]

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory waste.

By adhering to these rigorous PPE protocols and disposal procedures, researchers can confidently and safely work with this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-2-phenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.